Aminooxy-PEG3-Propargyl
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPGANXFFLCJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the heterobifunctional linker, Aminooxy-PEG3-Propargyl. It details the molecule's core structure, physicochemical properties, and key reaction mechanisms. Furthermore, it presents detailed experimental protocols for its application in bioconjugation and highlights its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Physicochemical Properties
This compound is a versatile chemical tool composed of three distinct functional components: an aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal propargyl group.[1] This unique combination allows for sequential or orthogonal conjugation reactions, making it a valuable asset in chemical biology and drug development.[1][2]
-
Aminooxy Group (-ONH₂): This moiety selectively reacts with aldehydes or ketones to form a stable oxime linkage.[2][3][4][5] This reaction is highly efficient and can be performed under mild physiological conditions.
-
PEG3 Linker (-OCH₂CH₂OCH₂CH₂OCH₂CH₂O-): The polyethylene (B3416737) glycol spacer is hydrophilic, which can enhance the solubility and stability of the resulting conjugates.[1] Its flexibility and defined length are critical for optimizing the spatial arrangement of linked molecules, particularly in applications like PROTAC development.[6]
-
Propargyl Group (-CH₂C≡CH): This terminal alkyne group is a key component for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][7] This allows for the efficient and specific ligation to azide-containing molecules.[7]
The structural arrangement of these three components is visualized below.
The key physicochemical properties of this compound are summarized in the table below. Data is aggregated from multiple chemical suppliers.
| Property | Value | Reference(s) |
| Chemical Name | O-(2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethyl)hydroxylamine | [8] |
| Molecular Formula | C₉H₁₇NO₄ | [2][6][8] |
| Molecular Weight | 203.24 g/mol | [1][6][8] |
| CAS Number | 1807537-27-4 | [2][6][7][8] |
| Purity | Typically ≥95% - ≥98% | [1][2][6][8] |
| Appearance | Solid Powder | [8] |
| Storage Condition | -20°C for long-term storage (≥1 year); immediate use recommended. | [2][7][8] |
| SMILES | C#CCOCCOCCOCCON | [8] |
| InChIKey | DOPGANXFFLCJLK-UHFFFAOYSA-N | [8] |
Reaction Mechanisms and Experimental Protocols
The utility of this compound stems from the distinct reactivity of its terminal functional groups, enabling two powerful conjugation strategies.
The aminooxy group reacts with a carbonyl group (aldehyde or ketone) on a target molecule to form a stable oxime bond. This reaction is highly selective and proceeds readily in aqueous buffers at or near neutral pH.
Experimental Protocol: General Oxime Ligation
This protocol describes a general method for conjugating an aldehyde-tagged protein with this compound.
-
Materials:
-
Aldehyde-tagged protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Aniline (B41778) (as catalyst, optional).
-
DMSO (for stock solution).
-
Purification system (e.g., SEC, dialysis) for removing excess linker.
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.
-
To the protein solution (e.g., 1-5 mg/mL), add the this compound stock solution to achieve a final molar excess (typically 10- to 50-fold excess over the protein).
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Monitor the reaction progress using techniques like SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.
-
Once the reaction is complete, remove the excess, unreacted linker and catalyst using size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Characterize the final conjugate to determine the degree of labeling.
-
The terminal alkyne of the propargyl group enables covalent linkage to an azide-functionalized molecule through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" reaction is known for its high efficiency, specificity, and biocompatibility.[2][7]
Experimental Protocol: General CuAAC "Click" Reaction
This protocol outlines the conjugation of a propargyl-functionalized molecule (prepared as in 2.1) to an azide-containing small molecule.
-
Materials:
-
Propargyl-functionalized molecule in a compatible buffer.
-
Azide-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution.
-
Reducing agent stock solution (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA, TBTA) to stabilize Cu(I) and protect biomolecules.
-
DMSO.
-
-
Procedure:
-
Prepare a stock solution of the azide-containing molecule in DMSO.
-
In a reaction vessel, combine the propargyl-functionalized molecule with a 2- to 10-fold molar excess of the azide-containing molecule.
-
Prepare a "click catalyst" premix by combining CuSO₄, the ligand (e.g., THPTA), and the reducing agent (e.g., sodium ascorbate) in buffer. A typical ratio is 1 part CuSO₄ to 5 parts ligand and 10-20 parts sodium ascorbate.
-
Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-200 µM for biomolecule conjugations.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction completion via LC-MS or other appropriate analytical methods.
-
Purify the final conjugate using chromatography (e.g., SEC, RP-HPLC) to remove the catalyst and excess reagents.
-
Application in PROTAC Synthesis
This compound is widely employed as a PEG-based linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] The linker's length and composition are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
The dual reactivity of this compound allows for a modular assembly of PROTACs, where the E3 ligase ligand and the target protein ligand can be attached sequentially.
References
- 1. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 2. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
An In-depth Technical Guide to Aminooxy-PEG3-Propargyl: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Aminooxy-PEG3-Propargyl is a versatile bifunctional linker molecule widely employed in bioconjugation, drug discovery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a propargyl group connected by a short polyethylene (B3416737) glycol (PEG) chain, enables chemoselective ligations. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.
Core Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₄ | [1][2][3][4] |
| Molecular Weight | 203.24 g/mol | [1][2][4] |
| CAS Number | 1807537-27-4 | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.069 g/cm³ | [1] |
| Purity | Typically >95% | [3] |
| IUPAC Name | 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanamine | |
| SMILES | C#CCOCCOCCOCCON | [2] |
Solubility and Stability
This compound exhibits good solubility in a range of organic solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of at least 250 mg/mL. While specific quantitative data for a wide range of solvents is limited in publicly available literature, its PEG linker suggests at least moderate solubility in other polar organic solvents and aqueous solutions.[5]
For optimal stability, the pure compound should be stored at -20°C, where it can be stable for up to three years.[1] When in solution, it is recommended to store at -80°C for up to six months or at -20°C for up to one month.[1] It is important to note that aminooxy compounds are known to be reactive and sensitive, and for critical applications, immediate use within a week of preparation is advised.[3]
Dual Reactivity: A Versatile Tool for Bioconjugation
The utility of this compound stems from its two orthogonal reactive groups: the aminooxy group and the propargyl group. This dual functionality allows for sequential or one-pot conjugation strategies, making it a valuable tool for constructing complex biomolecular architectures.
Oxime Ligation via the Aminooxy Group
The aminooxy group reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage.[3][6] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules.
Key Reaction Parameters:
-
pH: The reaction is typically carried out in mildly acidic conditions, with an optimal pH range of 4.5 to 5.5, to facilitate the dehydration step of oxime formation.
-
Catalysis: At neutral pH, the reaction rate can be significantly increased by the addition of a nucleophilic catalyst, such as aniline (B41778) or its derivatives.
-
Substrate Preference: The reaction is generally faster with aldehydes than with ketones.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of the propargyl group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction forms a stable triazole ring, linking the PEG chain to an azide-modified molecule.[1]
Key Reaction Components:
-
Catalyst: A source of copper(I) is required. This is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).
-
Ligand: A stabilizing ligand for the copper(I) catalyst, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often used to improve reaction efficiency and prevent catalyst disproportionation.
Experimental Protocols
Detailed experimental conditions should be optimized for each specific application. However, the following provides general starting points for the two key reactions of this compound.
General Protocol for Oxime Ligation
-
Dissolve: Dissolve the aldehyde or ketone-containing biomolecule in an appropriate buffer (e.g., 100 mM sodium acetate, pH 4.7).
-
Add Linker: Add a 1.5 to 10-fold molar excess of this compound to the reaction mixture. The linker can be pre-dissolved in a small amount of a compatible organic solvent like DMSO if necessary.
-
Incubate: Allow the reaction to proceed at room temperature or 37°C for 2 to 24 hours, with gentle mixing.
-
Monitor: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.
-
Purify: Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and byproducts.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Solutions:
-
Dissolve the azide-containing molecule and this compound in an appropriate solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Prepare fresh stock solutions of copper(II) sulfate (e.g., 20 mM in water), a stabilizing ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and alkyne solutions.
-
Add the copper(II) sulfate and ligand solutions.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubate: Allow the reaction to proceed at room temperature for 1 to 4 hours, with gentle mixing. The reaction is often complete within this timeframe.
-
Monitor and Purify: Monitor the reaction progress and purify the conjugate as described for the oxime ligation protocol.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable reagent in several areas:
-
PROTACs Synthesis: It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][7] The linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[1][2]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.
-
Biomolecule Labeling and Imaging: The chemoselective nature of its reactions allows for the specific attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or other biomolecules for imaging and detection purposes.
-
Surface Modification: It can be used to functionalize surfaces, such as nanoparticles or microarrays, for various biomedical and diagnostic applications.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of contact, wash the affected area thoroughly with water.
-
Store the compound according to the recommended conditions.
As with any chemical reagent, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier for detailed safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Mechanism of Action of Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Aminooxy-PEG3-Propargyl is a heterobifunctional linker molecule designed for advanced bioconjugation applications. Its architecture, featuring two distinct and highly chemoselective reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables the sequential and controlled covalent linking of two different molecular entities. This guide provides a detailed examination of the core mechanisms of action, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Molecular Structure and Core Functionality
This compound possesses three key components:
-
Aminooxy Group (-ONH₂): A potent nucleophile that selectively reacts with carbonyl compounds (aldehydes and ketones) to form a stable oxime bond.
-
Propargyl Group (HC≡C-CH₂-): A terminal alkyne that serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.
-
PEG3 Linker (- (OCH₂CH₂)₃ -): A short, three-unit polyethylene glycol chain that imparts hydrophilicity, enhances solubility of the conjugate, and provides spatial separation between the conjugated molecules, minimizing steric hindrance.
This dual functionality allows for a two-step conjugation strategy, where one molecule is first attached via the aminooxy group, followed by the attachment of a second molecule via the propargyl group, or vice versa.[1][2]
Mechanism of Action I: Oxime Ligation
The primary mechanism of the aminooxy moiety is its reaction with an aldehyde or ketone to form a stable C=N double bond, known as an oxime linkage.[2][3] This reaction is highly chemoselective, as aldehydes and ketones are relatively rare in native biological systems, thus preventing unwanted side reactions with other functional groups.[3]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Dehydration: The resulting tetrahedral intermediate undergoes acid-catalyzed dehydration to form the stable oxime bond.
This ligation is most efficient under slightly acidic conditions (pH 4-5), which facilitates the dehydration step.[4][5] The rate of oxime formation can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline.[5][6] The resulting oxime bond is exceptionally stable across a wide pH range.[3]
References
- 1. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 2. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Solubility and Application of Aminooxy-PEG3-Propargyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Aminooxy-PEG3-Propargyl, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and proteomics. This document provides a comprehensive overview of its solubility in various common laboratory solvents, detailed experimental protocols for its use, and a visual representation of a typical bioconjugation workflow.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing two reactive functional groups: an aminooxy group and a propargyl group. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime linkages.[1] The terminal propargyl group (an alkyne) is utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2] The PEG3 linker itself is a short, hydrophilic spacer that can enhance the solubility and reduce the immunogenicity of the conjugated molecule.[3]
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in various experimental settings. While comprehensive quantitative data across all solvents is not always available, a combination of manufacturer-provided data, information on structurally similar compounds, and the general properties of PEG linkers allows for a detailed solubility profile.
PEG products are generally characterized by their high solubility in many organic solvents and aqueous solutions.[4][5] For this compound, the following table summarizes its known and inferred solubility:
| Solvent | Chemical Formula | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 250 mg/mL (1230.07 mM)[2] | Hygroscopic DMSO can impact solubility; it is recommended to use newly opened solvent.[2] |
| Water / Aqueous Buffers | H₂O | Soluble | Inferred from the solubility of structurally similar compounds such as Propargyl-PEG3-amine and Aminooxy-PEG1-propargyl HCl salt, and the hydrophilic nature of the PEG linker.[6][7] |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Inferred from the solubility of structurally similar compounds like Propargyl-PEG3-amine, Aminooxy-PEG1-propargyl HCl salt, and Propargyl-PEG3-NHS ester.[6][7][8] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Inferred from the solubility of structurally similar compounds such as Propargyl-PEG3-amine and Propargyl-PEG3-NHS ester.[6][8] |
| Ethanol | C₂H₅OH | Soluble | PEGs are generally soluble in alcohols, though potentially to a lesser extent than in DMSO or DMF.[4] |
| Methanol | CH₃OH | Soluble | A structurally similar compound, Aminooxy-PEG3-NH-Boc, is soluble in methanol.[9] |
Experimental Protocols
The dual functionality of this compound allows for a two-step conjugation strategy. The following is a general protocol for the sequential conjugation of two different molecules (a biomolecule containing an aldehyde or ketone and a molecule functionalized with an azide).
Materials
-
This compound
-
Aldehyde or ketone-functionalized biomolecule (e.g., a protein with a genetically encoded aldehyde tag)
-
Azide-functionalized molecule (e.g., a fluorescent probe, biotin, or another biomolecule)
-
Reaction Buffer 1 (for oxime ligation): Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5.
-
Reaction Buffer 2 (for click chemistry): Amine-free buffer, e.g., phosphate (B84403) buffer.
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous DMSO or DMF for stock solutions
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol
Step 1: Oxime Ligation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 100 mM stock solution.
-
Reaction Setup: Dissolve the aldehyde or ketone-functionalized biomolecule in Reaction Buffer 1 to a final concentration of 1-5 mg/mL.
-
Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.
-
Purification: Remove the excess this compound and byproducts by size-exclusion chromatography or dialysis against Reaction Buffer 2.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Preparation of Click Chemistry Reagents:
-
Prepare a 100 mM stock solution of the azide-functionalized molecule in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup: To the purified propargyl-functionalized biomolecule from Step 1, add a 5- to 20-fold molar excess of the azide-functionalized molecule.
-
Initiation of Click Reaction:
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction solution to a final copper concentration of 0.1-1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Bioconjugation Workflow Diagram
The following diagram illustrates the sequential bioconjugation process using this compound.
Caption: A typical two-step bioconjugation workflow using this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 7. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]
- 8. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 9. Aminooxy-PEG3-NH-Boc, 2062663-65-2 | BroadPharm [broadpharm.com]
A Comprehensive Technical Guide to the Safe Handling of Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for Aminooxy-PEG3-Propargyl, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Given the reactive nature of its functional groups, a thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring an aminooxy group at one terminus and a propargyl (alkyne) group at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a common strategy for conjugating molecules to glycoproteins or other biomolecules with available carbonyl groups.[2][3] The terminal alkyne facilitates covalent modification via copper-catalyzed or strain-promoted "click chemistry" with azide-containing molecules.[2] The PEG linker enhances solubility and reduces steric hindrance, making this a versatile tool in drug development and chemical biology.[4][5][6]
Physicochemical and Safety Data
While specific toxicological data for this compound is not extensively documented, a conservative approach to handling is recommended based on the known hazards of its constituent functional groups and general principles of laboratory safety for reactive small molecules. The following table summarizes key quantitative data available from various suppliers and safety data sheets (SDS) for this compound and similar compounds.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇NO₄ | [2] |
| Molecular Weight | 203.24 g/mol | [7][8] |
| CAS Number | 1807537-27-4 | [2][7] |
| Appearance | Solid Powder | [8] |
| Purity | Typically >95% | [2][7] |
| Storage Temperature | -20°C | [2][9] |
| Shipping Temperature | Ambient | [2] |
| Solubility | Soluble in water, DMSO, DMF | [10] |
| Hazard Classification | Not classified as hazardous under GHS | [11] |
| Toxicity | Toxicological properties not fully investigated | [1] |
Hazard Identification and Risk Assessment
Although supplier safety data sheets may not classify this compound as a hazardous substance, the presence of reactive functional groups warrants caution.[11]
-
Aminooxy Group: Compounds containing aminooxy groups are described as very reactive and sensitive.[2] While specific toxicity data is lacking, similar small molecules with amine functionalities can be irritants.[12]
-
Propargyl Group: The propargyl group itself is a potential hazard. Propargyl alcohol, a related compound, is flammable, can be absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[13][14] It is also important to note that terminal alkynes can form explosive metal acetylides, particularly with heavy metals. Therefore, contact with incompatible metals should be avoided.
-
PEG Linker: The polyethylene glycol component is generally considered biocompatible and to have low toxicity.[15]
Based on this information, researchers should treat this compound as a potentially irritating and reactive substance.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when working with this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of this compound.
-
Storage Conditions: Store in a tightly sealed container at -20°C in a dry and dark place.[2][8]
-
Stability: Aminooxy compounds are noted to be sensitive and are recommended for immediate use (within one week) after receipt.[2][16] If stored as a stock solution, for example in DMSO, it should be stored at -20°C and used within a month.[9][17]
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill and Disposal Procedures
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration by a licensed disposal company.
Experimental Protocols
The following is a representative protocol for the conjugation of this compound to an aldehyde-containing biomolecule. This protocol is provided as a general guideline and should be optimized for specific applications.
Objective: To conjugate this compound to a model protein containing an aldehyde group.
Materials:
-
Aldehyde-modified protein
-
This compound
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Prepare the protein solution: Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Initiate the conjugation reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the conjugate: Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography or another suitable purification method.
-
Characterize the conjugate: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the degree of labeling.
Visualizations
The following diagrams illustrate the bioconjugation reaction of this compound and a general workflow for its safe handling.
Caption: Bioconjugation of an aldehyde-containing molecule with this compound to form a stable oxime bond.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 5. carlroth.com [carlroth.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. xcessbio.com [xcessbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 13. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 14. nj.gov [nj.gov]
- 15. chempep.com [chempep.com]
- 16. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]
- 17. broadpharm.com [broadpharm.com]
Navigating the Handling of Aminooxy-PEG3-Propargyl: A Technical Guide to Storage and Stability
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount to the success of their work. This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling Aminooxy-PEG3-Propargyl, a bifunctional linker widely used in bioconjugation and proteomics. Understanding its stability profile is essential for ensuring reproducible and reliable experimental outcomes.
This compound is a versatile molecule featuring an aminooxy group for reaction with aldehydes and ketones to form stable oxime linkages, and a propargyl group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This dual functionality makes it a valuable tool for linking biomolecules, creating antibody-drug conjugates (ADCs), and developing PROTACs. However, the inherent reactivity of its functional groups necessitates careful attention to storage and handling to prevent degradation.
Recommended Storage and Stability
Proper storage is crucial for maximizing the shelf life of this compound and ensuring its chemical integrity. The following table summarizes the recommended storage conditions and known stability information based on supplier data sheets and related literature. It is important to note that while general guidelines are provided, optimal conditions may vary slightly between suppliers.
| Parameter | Recommendation | Remarks |
| Storage Temperature | Store at -20°C.[1][2][][4][5] For long-term storage of stock solutions, -80°C is recommended. | Storing at low temperatures minimizes the rate of potential degradation reactions. |
| Protection from Light | Store in the dark, protected from light.[1] | Exposure to light can potentially lead to photo-degradation of the molecule. |
| Protection from Moisture | Keep in a dry place, away from moisture.[1] Use of a desiccant is recommended.[6] | The compound is sensitive to moisture, which can lead to hydrolysis. Vials should be warmed to room temperature before opening to prevent condensation.[7] |
| Form | Store as a solid (lyophilized powder). | Storing in solid form is generally more stable than in solution. |
| Inert Atmosphere | Not explicitly required by most suppliers, but storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation. | |
| Stock Solution Stability | Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8][7] | The stability of stock solutions will depend on the solvent used. Anhydrous solvents such as DMSO or DMF are commonly used. |
| Reactivity and Handling | Aminooxy compounds are highly reactive and sensitive.[4][9] Immediate use after reconstitution is highly recommended, ideally within one week.[4][9] | The high reactivity of the aminooxy group makes it susceptible to reaction with any aldehyde or ketone contaminants. |
Experimental Protocols for Stability Assessment
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound over time under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into multiple aliquots in separate vials to represent different time points and storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
At each designated time point, inject an aliquot of the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient, for example, a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any degradation products.
-
Calculate the percentage purity of this compound at each time point.
-
A decrease in the main peak area and the appearance of new peaks would indicate degradation.
-
Protocol 2: Functional Group Titration
Objective: To assess the integrity of the aminooxy and propargyl functional groups over time.
Methodology for Aminooxy Group Integrity:
-
Reaction with a Carbonyl Compound:
-
Prepare a solution of the aged this compound sample.
-
React the sample with an excess of a known aldehyde or ketone (e.g., 4-nitrobenzaldehyde) under conditions that favor oxime formation (pH 4-5).
-
Monitor the reaction progress using HPLC or LC-MS to quantify the formation of the oxime product.
-
A decrease in the amount of oxime formed compared to a fresh sample would indicate degradation of the aminooxy group.
-
Methodology for Propargyl Group Integrity:
-
Click Reaction with an Azide (B81097):
-
Prepare a solution of the aged Amino-PEG3-Propargyl sample.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an excess of a known azide (e.g., benzyl (B1604629) azide or a fluorescently labeled azide).
-
Analyze the reaction mixture by HPLC or LC-MS to quantify the formation of the triazole product.
-
A reduction in the yield of the triazole product compared to a fresh sample would suggest degradation of the propargyl group.
-
Visualizing Workflows and Potential Degradation
To further aid in the proper handling and understanding of the stability of this compound, the following diagrams illustrate the recommended storage workflow and potential degradation pathways.
Caption: Recommended storage and handling workflow for this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
The stability and proper storage of this compound are critical for its effective use in bioconjugation and drug development. By adhering to the recommended storage conditions of -20°C, protection from light and moisture, and by minimizing the storage time of reconstituted solutions, researchers can ensure the integrity of this valuable reagent. The implementation of routine quality control checks, such as HPLC analysis, is also advisable for long-term studies or when working with older batches of the compound. This diligent approach will contribute to the generation of reliable and reproducible scientific data.
References
- 1. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 2. dcchemicals.com [dcchemicals.com]
- 4. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 6. biotium.com [biotium.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
The Dual-Reactivity of Aminooxy-PEG3-Propargyl: A Technical Guide for Advanced Bioconjugation and Drug Development
For Immediate Release
A detailed technical guide for researchers, scientists, and drug development professionals on the bifunctional linker, Aminooxy-PEG3-Propargyl. This document elucidates the molecule's core attributes, experimental applications, and protocols, providing a comprehensive resource for its strategic implementation in advanced molecular constructs.
Executive Summary
This compound is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and pharmaceutical development. Its unique structure, featuring a terminal aminooxy group and a propargyl group, allows for sequential and orthogonal conjugation reactions. This dual-reactivity enables the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and stability of the resulting conjugates, making it an invaluable tool in drug discovery and delivery.[4]
Core Properties of this compound
The utility of this compound is defined by its distinct chemical and physical properties. A summary of its key quantitative data is presented below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H17NO4 | [2][5] |
| Molecular Weight | 203.24 g/mol | [1][2][4] |
| CAS Number | 1807537-27-4 | [1][2][5] |
| Purity | ≥95% - >98% | [2][5] |
| Appearance | Colorless to light yellow liquid/Solid Power | [1][2] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][6][7] |
Table 2: Storage and Stability
| Condition | Duration | Source |
| Pure Form (-20°C) | Up to 3 years | [1] |
| In Solvent (-80°C) | Up to 6 months | [1] |
| In Solvent (-20°C) | Up to 1 month | [1] |
| General Recommendation | Immediate use (within 1 week) is highly recommended due to the reactive and sensitive nature of aminooxy compounds. | [5][7] |
Bifunctional Reactivity and Mechanisms
The power of this compound lies in its two orthogonal reactive ends, which can be addressed in a controlled, stepwise manner.
Aminooxy Group: Oxime Ligation
The aminooxy (-ONH2) group reacts specifically with aldehydes or ketones to form a stable oxime linkage.[5][8] This reaction is highly chemoselective and can be performed under mild, biocompatible conditions, making it ideal for conjugating sensitive biomolecules.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 5. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 7. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]
- 8. a3p-scientific.com [a3p-scientific.com]
- 9. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to Oxime Ligation with Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxime Ligation
In the landscape of bioconjugation, the development of robust, selective, and biocompatible chemical reactions is paramount for creating sophisticated therapeutics, diagnostics, and research tools.[1] Oxime ligation has emerged as a powerful and versatile strategy for the covalent modification of biomolecules.[1] This chemoselective reaction occurs between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[2][3]
The reaction's high reliability stems from several key features:
-
High Chemoselectivity : The constituent reactive groups—aminooxy and carbonyl moieties—are rare in native biological systems, which minimizes side reactions with other functional groups found in proteins or peptides.[1][4]
-
Biocompatible Conditions : The ligation can be performed in aqueous media under mild pH conditions, preserving the structure and function of sensitive biomolecules.[2]
-
Exceptional Stability : The resulting oxime bond is significantly more stable against hydrolysis over a wide pH range compared to other imine-based linkages like hydrazones.[1][4][5]
These attributes make oxime ligation an ideal tool for applications ranging from protein PEGylation and antibody-drug conjugate (ADC) development to the assembly of complex biomolecular structures.[3][6][7]
The Bifunctional Reagent: Aminooxy-PEG3-Propargyl
This compound is a heterobifunctional linker designed to leverage the power of oxime ligation while providing an additional reactive handle for subsequent modifications. Its structure consists of three key components:
-
Aminooxy Group (-O-NH₂) : This nucleophilic moiety serves as the reactive end for oxime ligation, readily coupling with aldehydes or ketones on a target molecule.[8][9]
-
Triethylene Glycol Spacer (PEG3) : This flexible, hydrophilic polyethylene (B3416737) glycol linker enhances the solubility and stability of the resulting conjugate and provides spatial separation between the conjugated molecules.[9]
-
Propargyl Group (Alkyne) : This terminal alkyne group is a versatile handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[8][10][11]
This dual functionality allows for a two-step, orthogonal conjugation strategy. A biomolecule can first be modified via oxime ligation, and then a second molecule functionalized with an azide (B81097) can be "clicked" onto the propargyl group. This approach is invaluable for building complex architectures like Proteolysis Targeting Chimeras (PROTACs) or dual-labeled imaging agents.[10]
The Mechanism of Oxime Ligation
The formation of an oxime bond proceeds via a two-step mechanism: nucleophilic attack followed by dehydration. The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5).[4][7] However, for many biological applications, performing the reaction at a neutral pH is necessary, which slows the reaction rate considerably.[4]
To overcome this limitation, nucleophilic catalysts, most commonly aniline (B41778) and its derivatives (e.g., p-phenylenediamine), are used to accelerate the reaction at physiological pH.[2][12] The catalyst functions by first reacting with the carbonyl to form a more reactive protonated Schiff base intermediate, which is then readily attacked by the aminooxy nucleophile.[12]
Quantitative Data and Reaction Kinetics
The efficiency of a bioconjugation reaction is critical, especially when working with low concentrations of precious biomolecules.[4] The choice of ligation chemistry can significantly impact yield and reaction time.
Table 1: Comparison of Common Bioconjugation Methods
| Feature | Oxime Ligation | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Group | Aldehyde, Ketone | Primary Amines (Lys, N-terminus) | Thiols (Cysteine) | Azide, Strained Alkyne |
| Bond Formed | Oxime | Amide | Thioether | Triazole |
| Bond Stability | High, stable over a wide pH range.[1][5] | Very High | Stable, but potential for retro-Michael addition | Very High |
| Optimal pH | 4.5-7.0 (catalyzed at neutral pH).[4] | 7.0-8.5[1] | 6.5-7.5 | 4.0-8.5 |
| Bioorthogonality | High; can be considered effectively bioorthogonal.[4] | Low; reacts with abundant amines. | Moderate; requires free thiols. | High; truly bioorthogonal.[1] |
| Typical Rate Constant (M⁻¹s⁻¹) | 10⁻³ - 10⁰ (uncatalyzed), 10¹ - 10³ (catalyzed).[4][13] | 10² - 10³ | 10² - 10³ | 10⁻¹ - 10¹ |
Table 2: Effect of Catalysts on Oxime Ligation Rate
The rate of oxime formation at neutral pH is dramatically enhanced by aniline-based catalysts.[14] Phenylenediamine derivatives have been shown to be even more efficient than aniline.[15]
| Condition | Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Uncatalyzed | Peptide-CHO + Aminooxy-Dye | None | 7.0 | ~0.01 | [4] |
| Aniline Catalyzed | Peptide-CHO + Aminooxy-Peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [13] |
| Aniline Catalyzed | Aldehyde + Aminooxy-Dansyl | Aniline (100 mM) | 7.3 | 10.3 | [14] |
| mPDA Catalyzed | Aldehyde + Aminooxy-Dansyl | m-Phenylenediamine (100 mM) | 7.3 | 27.0 | [14] |
| pPDA Catalyzed | Protein-CHO + Aminooxy-PEG | p-Phenylenediamine (B122844) (10 mM) | 7.0 | 19-fold faster than aniline catalysis | [15] |
CHO: Aldehyde; mPDA: m-phenylenediamine; pPDA: p-phenylenediamine
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation via Oxime Ligation
This protocol describes the conjugation of this compound to a protein containing a genetically encoded or chemically introduced aldehyde/ketone group.
A. Materials Required:
-
Aldehyde/ketone-functionalized protein.
-
This compound.[8]
-
Reaction Buffer: 100 mM Phosphate buffer or Sodium Acetate buffer, pH 6.5-7.0.[1][16]
-
Catalyst Stock: 200 mM p-phenylenediamine (pPDA) or aniline in DMSO or reaction buffer.
-
Quenching Solution: 1 M Acetone in water.
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
B. Experimental Workflow:
C. Detailed Methodology:
-
Reagent Preparation :
-
Dissolve the aldehyde/ketone-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.[16]
-
Dissolve this compound in the reaction buffer. A 10- to 50-fold molar excess over the protein is recommended to drive the reaction to completion.
-
-
Ligation Reaction :
-
In a reaction vessel, combine the protein solution and the this compound solution.
-
Add the catalyst stock solution to achieve a final concentration of 10-100 mM.[1]
-
Incubate the mixture for 2-24 hours at room temperature or 37°C. Reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[1]
-
-
Quenching and Purification :
-
(Optional) Quench unreacted aminooxy groups by adding an excess of acetone.
-
Remove the unreacted PEG reagent, catalyst, and byproducts by purifying the reaction mixture. Size-exclusion chromatography is often effective for separating the larger protein conjugate from smaller reactants.
-
-
Analysis :
-
Confirm successful conjugation using SDS-PAGE, where the PEGylated protein will show a shift to a higher molecular weight.[17]
-
Determine the precise mass and degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Dual-Labeling via Orthogonal Ligation and Click Chemistry
This workflow demonstrates the utility of the propargyl group on the conjugate obtained from Protocol 1.
Methodology:
-
Perform oxime ligation as described in Protocol 1 to generate the Protein-Oxime-PEG-Propargyl conjugate and purify it.
-
Prepare a solution of the purified conjugate in an appropriate buffer (e.g., PBS).
-
Prepare a solution of the azide-functionalized molecule (e.g., an imaging agent or small molecule drug).
-
For a copper-catalyzed reaction (CuAAC), add the azide molecule, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the conjugate solution.
-
Incubate the reaction until completion, typically 1-4 hours at room temperature.
-
Purify the final dual-labeled conjugate to remove the catalyst and excess azide reagent.
Conclusion
Oxime ligation is a cornerstone of modern bioconjugation, prized for its selectivity, stability, and biocompatibility.[1] The this compound reagent extends the utility of this reaction by incorporating a versatile propargyl handle for subsequent "click chemistry" modifications.[8][10] This dual functionality enables the straightforward, stepwise construction of complex, multifunctional biomolecules. By following optimized protocols and leveraging the accelerating effect of modern catalysts, researchers in drug development and chemical biology can effectively implement this powerful technique to advance their molecular designs.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 9. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Click Chemistry with Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker Aminooxy-PEG3-Propargyl, a versatile tool in the field of click chemistry. Its unique structure, featuring a terminal aminooxy group and a propargyl group, enables two distinct and highly efficient conjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual reactivity makes it an invaluable reagent for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts: The Dual Functionality of this compound
This compound is a heterobifunctional linker composed of three key components:
-
An Aminooxy Group (-O-NH₂): This moiety reacts chemoselectively with aldehydes and ketones to form stable oxime bonds.[1][2] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules that have been genetically or chemically modified to contain a carbonyl group.[3]
-
A Propargyl Group (a terminal alkyne): This functional group is the reactive partner in the Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][4] It efficiently and irreversibly ligates with azide-containing molecules to form a stable triazole ring.[4]
-
A Polyethylene Glycol (PEG) Linker (-PEG3-): The three-unit PEG spacer enhances the solubility and stability of the molecule and its conjugates in aqueous buffers.[5] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
This dual functionality allows for a modular and flexible approach to molecular assembly, where two different molecules can be sequentially or orthogonally conjugated to the linker.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | O-(2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethyl)hydroxylamine | [6] |
| CAS Number | 1807537-27-4 | [1][6] |
| Molecular Formula | C₉H₁₇NO₄ | [6][7] |
| Molecular Weight | 203.24 g/mol | [6][7] |
| Appearance | Solid Powder | [6] |
| Purity | Typically >95% | [1][7] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [4][6] |
Reaction Mechanisms and Workflows
The power of this compound lies in its ability to participate in two distinct, high-yield "click" reactions. The logical flow of these reactions allows for precise control over the construction of complex molecular architectures.
A common application of this linker is in the synthesis of PROTACs, where it connects a protein-of-interest (POI) ligand and an E3 ligase ligand.
Experimental Protocols
Below are generalized protocols for the two key reactions involving this compound. It is crucial to note that optimal conditions (e.g., reagent concentrations, reaction times, and temperature) will vary depending on the specific substrates and should be empirically determined.
Protocol 1: Oxime Ligation
This protocol is adapted from a procedure for conjugating an aldehyde-tagged protein to an aminooxy-functionalized molecule.[3][8]
Materials:
-
Aldehyde- or ketone-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Aniline (B41778) (optional, as a catalyst).
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC).
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde/ketone-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO or water).
-
-
Conjugation Reaction:
-
To the biomolecule solution, add the this compound stock solution to achieve a desired molar excess (e.g., 10-50 fold excess of the linker).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Upon completion, remove the excess linker and byproducts by SEC or another suitable chromatographic method.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques like mass spectrometry (to verify the mass of the conjugate) and SDS-PAGE (to observe the shift in molecular weight).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for the CuAAC reaction.
Materials:
-
Propargyl-functionalized molecule (e.g., the product from Protocol 1).
-
Azide-functionalized molecule.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and protect biomolecules.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., HPLC, SEC).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the propargyl- and azide-containing molecules in the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl- and azide-functionalized molecules.
-
Add the copper ligand, followed by CuSO₄.
-
Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration for the reactants is in the micromolar to low millimolar range, with copper and ascorbate in slight excess.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within a shorter timeframe and can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic technique to remove the copper catalyst, excess reagents, and byproducts.
-
-
Characterization:
-
Characterize the final product by mass spectrometry to confirm the expected molecular weight and by NMR or other spectroscopic methods to verify the formation of the triazole ring.
-
Quantitative Data
The efficiency of click chemistry reactions is a key advantage. While specific kinetic data for this compound is not extensively published, data from analogous systems provide valuable insights.
Oxime Ligation:
The rate of oxime formation is pH-dependent, with optimal rates typically observed between pH 4 and 5. However, for biological applications, the reaction is often performed at neutral pH. The use of an aniline catalyst can significantly accelerate the reaction at neutral pH.
| Reaction | Reactants | Conditions | Second-Order Rate Constant (k₁) | Reference |
| Oxime Ligation | Aminooxyacetyl-peptide + Benzaldehyde | pH 7, 100 mM Aniline | 8.2 ± 1.0 M⁻¹s⁻¹ | (Adapted from a study on a similar system) |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
CuAAC reactions are known for their high efficiency and near-quantitative yields. The reaction rates are typically very high, leading to rapid product formation.
| Reaction | Reactants | Conditions | Yield | Reference |
| PROTAC Synthesis | Azide- and Alkyne-functionalized precursors | CuAAC | 21-57% (purified yield) | (Reported for a range of PROTACs synthesized via click chemistry)[9] |
| PROTAC Synthesis | Solid-phase synthesis with a CuAAC step | CuAAC | 2-10% (purified yield) | (Reported for a range of PROTACs synthesized via click chemistry)[10] |
Note: The yields reported are for multi-step syntheses and the CuAAC step itself is generally considered to be highly efficient.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and drug development. Its dual reactivity, enabling both oxime ligation and copper-catalyzed click chemistry, provides a robust and efficient platform for the construction of complex, well-defined molecular architectures. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in a wide range of bioconjugation and drug discovery endeavors.
References
- 1. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. Covalent coupling of HIV-1 glycoprotein trimers to biodegradable calcium phosphate nanoparticles via genetically encoded aldehyde-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 6. xcessbio.com [xcessbio.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Aminooxy-PEG3-Propargyl: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Aminooxy-PEG3-Propargyl, a versatile heterobifunctional linker for bioconjugation. This document details its chemical properties, reaction mechanisms, and applications, with a focus on providing practical experimental guidance for researchers in drug development and related fields.
Introduction to this compound
This compound is a chemical linker designed for the covalent modification of biomolecules. Its structure comprises three key functional components:
-
An Aminooxy Group (-ONH₂): This nucleophilic group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This reaction is highly chemoselective, meaning it proceeds with minimal side reactions with other functional groups found in biological systems.
-
A Triethylene Glycol (PEG3) Spacer: The short polyethylene (B3416737) glycol chain is a flexible and hydrophilic spacer. The inclusion of a PEG linker can enhance the solubility and stability of the resulting bioconjugate and can influence the pharmacokinetic properties of therapeutic molecules.[1]
-
A Propargyl Group (a terminal alkyne): This functional group is used in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This allows for the efficient and specific conjugation to molecules containing an azide (B81097) group.
This dual functionality makes this compound a valuable tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Solid powder or liquid |
| Purity | Typically ≥95% |
| Storage Conditions | Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months). Aminooxy compounds can be sensitive and are best used promptly.[2][4] |
Core Bioconjugation Chemistries
This compound enables two highly specific and efficient bioconjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Oxime Ligation
The aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is a cornerstone of chemoselective bioconjugation.
The reaction rate is pH-dependent, with optimal conditions typically in the range of pH 4-5. However, the use of nucleophilic catalysts, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction at neutral pH, making it more compatible with sensitive biological samples.[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group (terminal alkyne) of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is a prominent example of "click chemistry" due to its high efficiency, specificity, and biocompatibility.
The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as THPTA, is often included to enhance reaction efficiency and protect biomolecules.[6]
Experimental Protocols
The following sections provide generalized experimental protocols for bioconjugation reactions using this compound. It is important to note that these are starting points, and optimization of reaction conditions (e.g., stoichiometry, concentration, temperature, and reaction time) is recommended for each specific application.
General Protocol for Oxime Ligation
This protocol describes the conjugation of this compound to a protein containing an aldehyde or ketone group.
Materials:
-
Aldehyde/ketone-functionalized protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).
-
This compound.
-
Aniline catalyst stock solution (e.g., 100 mM in DMSO or DMF).
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).
-
Quenching solution (e.g., a solution of a small molecule ketone like acetone).
-
Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC).
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde/ketone-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., water, DMSO, or DMF). The concentration should be such that the final volume of organic solvent in the reaction mixture is minimized (ideally <10%).
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 10-50 molar excess relative to the protein.
-
Add the aniline catalyst stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding an excess of a small molecule ketone to react with any remaining aminooxy groups.
-
Purify the conjugate using a suitable chromatography method (e.g., SEC to remove excess reagents or HPLC for higher purity).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an this compound-modified molecule to an azide-containing biomolecule.
Materials:
-
Propargyl-functionalized molecule (prepared via oxime ligation as described above) in a suitable buffer.
-
Azide-functionalized biomolecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Purification system (e.g., SEC or HPLC).
Procedure:
-
Preparation of Reactants:
-
Prepare solutions of the propargyl-functionalized molecule and the azide-functionalized biomolecule in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the propargyl-functionalized molecule and the azide-functionalized biomolecule.
-
Prepare a premixed solution of CuSO₄ and the copper-chelating ligand (e.g., in a 1:5 molar ratio).
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.[7]
-
-
Purification and Characterization:
-
Purify the conjugate using an appropriate chromatography method to remove the catalyst and excess reagents.
-
Characterize the final conjugate by methods such as SDS-PAGE, HPLC, and mass spectrometry.
-
Quantitative Data on Reaction Parameters
The efficiency of bioconjugation reactions is influenced by several factors. The following tables summarize representative quantitative data for oxime ligation and CuAAC. Note that these values are illustrative and may vary depending on the specific substrates and reaction conditions.
Oxime Ligation Kinetics
The rate of oxime formation can be significantly enhanced by catalysts.
| Catalyst (at neutral pH) | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| None | Aminooxyacetyl-peptide + Benzaldehyde | ~2.6 | [8] |
| 10 mM Aniline | Aminooxyacetyl-peptide + Benzaldehyde | ~190 | [8] |
| 100 mM Aniline | Aminooxyacetyl-peptide + Benzaldehyde | ~2000 | [8] |
| 50 mM m-Phenylenediamine | Dansyl-aminooxy + Citral | ~27 | [6] |
Data is for analogous reactions and serves as an estimate for reactions with this compound.
Typical CuAAC Reaction Parameters
The following table provides a starting point for setting up a CuAAC reaction.
| Parameter | Typical Concentration/Ratio | Notes |
| Alkyne Substrate | 10-100 µM | The concentration of the biomolecule to be modified. |
| Azide Substrate | 1.5-10 molar excess | An excess of the azide component is often used to drive the reaction to completion. |
| CuSO₄ | 50-250 µM | The final concentration of the copper catalyst. |
| Reducing Agent | 1-5 mM | Sodium ascorbate is commonly used. |
| Ligand | 5:1 ratio to Cu(I) | THPTA is a common choice for aqueous reactions. |
| Reaction Time | 30-60 minutes | Reactions are typically fast at room temperature. |
| pH | 7.0-8.0 | The reaction is efficient at neutral to slightly basic pH. |
Applications in Drug Development
This compound is a valuable tool in the development of targeted therapeutics.
PROTACs
In the synthesis of PROTACs, this linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand. For example, the aminooxy group can be reacted with a ketone-functionalized E3 ligase ligand, and the propargyl group can be subsequently "clicked" to an azide-modified target protein ligand. The PEG component of the linker is crucial in PROTAC design as it influences the solubility, cell permeability, and the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][9][10]
Antibody-Drug Conjugates (ADCs)
This compound can be used to attach cytotoxic drugs to antibodies. For instance, an aldehyde or ketone can be introduced into the antibody (e.g., through oxidation of a carbohydrate moiety), which can then be reacted with the aminooxy group of the linker. A cytotoxic drug modified with an azide can then be attached via CuAAC.
Conclusion
This compound is a powerful and versatile heterobifunctional linker for bioconjugation. Its ability to undergo two distinct, highly specific, and efficient reactions—oxime ligation and copper-catalyzed azide-alkyne cycloaddition—makes it an invaluable tool for the construction of complex bioconjugates for research and therapeutic applications. This guide provides a foundational understanding and practical starting points for researchers to incorporate this compound into their bioconjugation strategies.
References
- 1. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.library.nyu.edu [search.library.nyu.edu]
Aminooxy-PEG3-Propargyl: A Versatile Bifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminooxy-PEG3-Propargyl is a heterobifunctional linker molecule engineered for advanced applications in chemical biology, drug discovery, and materials science. Featuring two distinct reactive termini—an aminooxy group and a propargyl (alkyne) group—separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, this reagent enables the precise and stable covalent linkage of diverse molecular entities. Its power lies in the orthogonal reactivity of its functional groups: the aminooxy end chemoselectively ligates with aldehydes and ketones to form stable oxime bonds, while the propargyl end participates in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This dual functionality is instrumental in the modular synthesis of complex biomolecular architectures, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as in the dual labeling of proteins and the functionalization of surfaces.
Introduction: The Power of Bifunctional Connectivity
In the intricate landscape of molecular biology and therapeutic development, the ability to selectively link different molecules is paramount. Bifunctional linkers serve as molecular bridges, connecting distinct components to create novel constructs with combined or emergent properties. This compound stands out in this class due to its heterobifunctional nature, which allows for sequential, controlled conjugation reactions with minimal cross-reactivity.
-
Aminooxy Group: Reacts specifically with carbonyl compounds (aldehydes or ketones) to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under mild, biocompatible conditions, often near physiological pH.
-
Propargyl Group (Alkyne): Serves as a handle for click chemistry, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups.
-
PEG3 Spacer: The short polyethylene glycol chain enhances the aqueous solubility and stability of the linker and the resulting conjugates. In complex molecules like PROTACs, the linker's length and composition are critical determinants of biological activity.
This unique combination of features makes this compound a powerful tool for building sophisticated molecular systems.
Physicochemical Properties
| Property | Value |
| Chemical Name | O-(2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethyl)hydroxylamine |
| CAS Number | 1807537-27-4 |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Purity | Typically >95% |
| Appearance | Solid or oil |
(Data sourced from multiple chemical suppliers)
Core Applications and Mechanisms
The orthogonal reactivity of this compound is leveraged in several cutting-edge research areas.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are revolutionary therapeutic agents that co-opt the body's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.
This compound is an ideal linker for PROTAC synthesis. For example, a ligand for the target protein containing an azide (B81097) can be joined to the propargyl end of the linker via CuAAC. Subsequently, an E3 ligase ligand bearing an aldehyde can be attached to the aminooxy end through oxime ligation, completing the PROTAC assembly. The linker's role is not merely passive; its length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker critically influences the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. Optimizing this length is a key step in PROTAC design.
| PROTAC Target | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BTK | CRBN | 2 PEG units | >5000 | ~20 | Zorba et al., 2018 |
| BTK | CRBN | 4 PEG units | ~40 | >90 | Zorba et al., 2018 |
| TBK1 | VHL | 12-atom (PEG/alkyl) | ~3 | 96 | Arvinas, 2019 |
| TBK1 | VHL | 29-atom (PEG/alkyl) | 292 | 76 | Arvinas, 2019 |
| BRD4 | CRBN | 1 PEG unit | >5000 | <20 | Buhimschi et al., 2018 |
| BRD4 | CRBN | 4 PEG units | <500 | >80 | Buhimschi et al., 2018 |
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. A stable linker is crucial for connecting the antibody and the payload, ensuring the ADC remains intact in circulation and releases the drug only upon reaching the target cell.
This compound can be used to construct ADCs with site-specific conjugation. For instance, an antibody can be enzymatically or chemically modified to introduce an aldehyde group at a specific site. The aminooxy end of the linker reacts with this aldehyde. The propargyl end is then available to be "clicked" to an azide-modified cytotoxic payload. The PEG component can improve the ADC's solubility and pharmacokinetic properties.
Nanoparticle Functionalization
The linker can be used to functionalize the surface of nanoparticles for biomedical applications. For example, a thiol-modified version of the aminooxy group could first be used to attach the linker to a gold nanoparticle. The exposed propargyl group is then available for clicking on targeting ligands, imaging agents, or drugs, creating a multifunctional nanocarrier system.
Experimental Protocols
The following sections provide detailed, generalized protocols for the key reactions involving this compound. Note: These are starting points and must be optimized for specific substrates and applications.
Protocol for Oxime Ligation
This protocol describes the conjugation of an aminooxy-containing molecule (e.g., this compound) to an aldehyde- or ketone-tagged protein.
Materials:
-
Aldehyde/ketone-tagged protein in a suitable buffer (e.g., 0.1 M Phosphate Buffer, pH 6.5-7.0).
-
This compound.
-
Aniline (B41778) (catalyst), freshly distilled.
-
Anhydrous DMSO or DMF for stock solutions.
-
Quenching reagent (e.g., acetone (B3395972) or hydroxylamine).
-
Purification system (e.g., SEC, dialysis, or FPLC).
Reagent Preparation:
-
Protein Solution: Prepare the aldehyde-tagged protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 100 mM. Store at -20°C.
-
Aniline Catalyst Stock Solution: Prepare a 1 M stock solution of aniline in DMSO.
Procedure:
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of 10-50 fold over the protein. Mix gently.
-
Add the aniline stock solution to a final concentration of 10-50 mM. Aniline acts as a nucleophilic catalyst, accelerating the rate-limiting dehydration step.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle agitation.
-
Monitor the reaction progress using techniques like SDS-PAGE (observing a band shift) or mass spectrometry.
-
Once complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the resulting conjugate using size exclusion chromatography (SEC) or dialysis to remove excess linker and catalyst.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a propargyl-tagged molecule (e.g., the product from section 3.1) to an azide-containing molecule.
Materials:
-
Propargyl-tagged biomolecule in an appropriate buffer (e.g., PBS, pH 7.4).
-
Azide-containing molecule (e.g., fluorescent dye, drug).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270) (NaAsc), freshly prepared.
-
Copper ligand (e.g., THPTA or BTTAA) to protect the biomolecule from oxidative damage and accelerate the reaction.
-
Anhydrous DMSO for stock solutions.
-
Purification system (e.g., SEC or dialysis).
Reagent Preparation:
-
Biomolecule Solution: Prepare the propargyl-tagged biomolecule at a suitable concentration (e.g., 10-100 µM).
-
Azide Stock Solution: Dissolve the azide-containing molecule in DMSO to a concentration of 10-100 mM.
-
CuSO₄ Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
Ligand Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water immediately before use.
Procedure:
-
In a reaction tube, combine the propargyl-tagged biomolecule and the azide-containing molecule (typically at a 5-10 fold molar excess).
-
Prepare a premix of CuSO₄ and the ligand. Add the ligand stock solution to the CuSO₄ stock solution to achieve a final ligand:copper ratio of 5:1.
-
Add the CuSO₄:ligand premix to the reaction mixture to a final copper concentration of 0.5-2 mM. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction by an appropriate method (e.g., fluorescence for a dye-azide, LC-MS).
-
Purify the final conjugate using SEC, dialysis, or another suitable chromatography method to remove copper, excess reagents, and byproducts.
Conclusion
This compound is a highly versatile and enabling chemical tool. Its defining feature—orthogonal reactive ends—provides researchers with a reliable method for the modular and controlled assembly of complex molecular constructs. From pioneering new cancer therapies like PROTACs and ADCs to developing sophisticated bioprobes and functionalized materials, the applications of this linker are both fundamental and far-reaching. The strategic incorporation of the PEG spacer further enhances its utility by improving the physicochemical properties of the final products. As the demand for precisely engineered biomolecules continues to grow, the importance of powerful bifunctional linkers like this compound in driving innovation in research and medicine will only increase.
An In-depth Technical Guide to Aminooxy-PEG3-Propargyl (CAS: 1807537-27-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminooxy-PEG3-Propargyl, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and provides experimental protocols for its use.
Core Technical Data
This compound is a versatile chemical tool featuring two distinct reactive moieties: an aminooxy group and a propargyl group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential or orthogonal conjugation strategies.
| Property | Value | Citation(s) |
| CAS Number | 1807537-27-4 | [1][2][3][4][5] |
| Chemical Name | O-(2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethyl)hydroxylamine | [1] |
| Molecular Formula | C₉H₁₇NO₄ | [1][2][3][5] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Purity | ≥95% | [3][5][6][7] |
| Solubility | Soluble in DMSO or DMF | [8] |
| Storage Conditions | Dry, dark, and at -20°C for up to 1 year. | [1][3] |
| SMILES | C#CCOCCOCCOCCON | [1] |
| InChI | InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2 | [1] |
Key Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable reagent in several advanced biochemical applications:
-
PROTAC Synthesis: This linker is frequently used in the construction of PROTACs.[1][2][4] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system.[1][2][4] The aminooxy or propargyl end can be conjugated to a target protein ligand or an E3 ligase ligand, forming the final PROTAC construct.
-
Bioconjugation and "Click Chemistry": The propargyl group contains a terminal alkyne, which is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][9] This allows for the efficient and specific covalent attachment to molecules containing an azide (B81097) group.[9] The aminooxy group provides an orthogonal reaction handle, reacting specifically with aldehydes and ketones to form stable oxime linkages.[3][5]
-
Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, enabling the attachment of proteins or other biomolecules. For instance, it has been used in the covalent coupling of HIV-1 glycoprotein (B1211001) trimers to calcium phosphate (B84403) nanoparticles.[3]
-
Drug Delivery and PEGylation: The polyethylene glycol (PEG) spacer enhances the solubility and stability of the conjugated molecules, a common strategy in drug development to improve pharmacokinetic properties.[6]
Experimental Protocols
The utility of this compound stems from its two primary modes of reaction: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol for Oxime Ligation with Aldehyde- or Ketone-Containing Molecules
This protocol outlines the general procedure for conjugating this compound to a molecule containing an aldehyde or ketone functional group.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5
-
Aniline (B41778) (optional, as a catalyst)
-
DMSO or DMF (if needed to dissolve reagents)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone-containing molecule in the coupling buffer.
-
Prepare a stock solution of this compound in DMSO or the coupling buffer. It is recommended to use the reagent immediately after preparation as aminooxy compounds can be sensitive.[3]
-
If using a catalyst, prepare a stock solution of aniline in the coupling buffer.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule with a 1.5 to 5-fold molar excess of this compound.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Adjust the final volume with the coupling buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound and catalyst using a desalting column or dialysis against an appropriate buffer.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as SDS-PAGE (for proteins, expecting a band shift), mass spectrometry, or HPLC.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate the propargyl group of this compound with an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule (in this case, the product from the oxime ligation or this compound itself)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0
-
DMSO or DMF (if needed to dissolve reagents)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the propargyl-containing molecule and the azide-containing molecule in the reaction buffer or a suitable solvent like DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
CuAAC Reaction:
-
In a reaction tube, add the propargyl- and azide-functionalized molecules.
-
Create a premix of CuSO₄ and the ligand. For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[10] Add this premix to the solution containing the azide and alkyne.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[10]
-
Mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.
-
Visualizing Workflows and Mechanisms
The following diagrams illustrate the key reactions and mechanisms involving this compound.
Caption: Workflow for Oxime Ligation.
Caption: Workflow for CuAAC Reaction.
Caption: PROTAC-mediated Protein Degradation Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface Functionalization of Calcium Phosphate Nanoparticles via Click Chemistry: Covalent Attachment of Proteins and Ultrasmall Gold Nanoparticles | Albertslund Bibliotek [albertslundbibliotek.dk]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jenabioscience.com [jenabioscience.com]
A Technical Guide to Aminooxy-PEG3-Propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-Propargyl is a versatile, heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features two distinct reactive functionalities at either end of a three-unit polyethylene (B3416737) glycol (PEG) spacer: an aminooxy group and a propargyl group.[3][4] The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction highly valued for its chemoselectivity and biocompatibility.[5][6] Concurrently, the terminal alkyne of the propargyl group enables covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4]
This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.
Core Properties and Specifications
This compound is a well-defined chemical entity with consistent physical and chemical properties. These are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 203.24 g/mol | [7] |
| Molecular Formula | C9H17NO4 | [7] |
| CAS Number | 1807537-27-4 | [7] |
| Purity | Typically >95% | [5] |
| Appearance | Solid Powder | [2] |
| Storage Conditions | -20°C for long-term storage | [2][5] |
Key Applications in Bioconjugation
The dual reactivity of this compound makes it an ideal tool for a variety of bioconjugation applications, including:
-
PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[1][2]
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic payloads to antibodies, leveraging the PEG spacer to improve solubility and pharmacokinetic properties.
-
Nanoparticle Functionalization: It enables the covalent attachment of biomolecules, such as proteins and peptides, to the surface of nanoparticles for targeted drug delivery and vaccine development.[5][7]
-
Protein and Peptide Modification: The linker allows for the site-specific modification of proteins and peptides that have been engineered to contain an aldehyde or ketone group.[7]
Experimental Protocols
The following are generalized protocols for the two key reactions involving this compound. Researchers should optimize these protocols for their specific applications.
Protocol 1: Oxime Ligation with an Aldehyde-Containing Biomolecule
This protocol describes the conjugation of this compound to a biomolecule containing an aldehyde group.
Materials:
-
Aldehyde-functionalized biomolecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5)
-
Aniline (B41778) (as catalyst, optional)
-
Quenching reagent (e.g., acetone)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer or an organic co-solvent.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde-functionalized biomolecule (1 equivalent) with this compound (1.5-5 equivalents).
-
If using, add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the resulting conjugate using an appropriate method to remove unreacted linker and other reagents.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl-functionalized biomolecule (from Protocol 1) and an azide-containing molecule.
Materials:
-
Propargyl-functionalized biomolecule
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS, deionized water)
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the propargyl-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of the azide-containing molecule (1.1-1.5 equivalents).
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of the copper ligand in a compatible solvent.
-
-
CuAAC Reaction:
-
In a reaction vessel, add the propargyl-functionalized biomolecule.
-
Add the azide-containing molecule stock solution.
-
Add the reaction buffer to achieve the desired final concentration.
-
If using a ligand, add the stock solution (0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the CuSO4 stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress.
-
-
Purification:
-
Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.
-
Purify the final conjugate to remove the copper catalyst and other reagents.
-
Quantitative Data from a Case Study: Nanoparticle Functionalization
In a study by Kostka and Epple (2023), a similar bifunctional linker was used to attach proteins to calcium phosphate (B84403) nanoparticles.[5] The following table summarizes some of the quantitative data from this study, illustrating the characterization of such bioconjugates.
| Parameter | CaPpos-BSA-AF647 | CaPneg-BSA-AF647 |
| Nanoparticle Core Material | Calcium Phosphate | Calcium Phosphate |
| Surface Charge | Positive (PEI) | Negative (CMC) |
| Hydrodynamic Diameter (nm) | 100 ± 20 | 110 ± 20 |
| Zeta Potential (mV) | +25 ± 5 | -30 ± 5 |
| Attached Protein | Bovine Serum Albumin (BSA) | Bovine Serum Albumin (BSA) |
| Number of BSA molecules per nanoparticle | ~1800 | ~1400 |
Data adapted from Kostka, K., & Epple, M. (2023). Surface Functionalization of Calcium Phosphate Nanoparticles via Click Chemistry: Covalent Attachment of Proteins and Ultrasmall Gold Nanoparticles. Chemistry, 5(2), 1060-1076.[5]
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
Caption: A two-step workflow for protein-nanoparticle conjugation.
Caption: The mechanism of action for a PROTAC utilizing a PEG linker.
References
- 1. Surface Functionalization of Calcium Phosphate Nanoparticles via Click Chemistry: Covalent Attachment of Proteins and Ultrasmall Gold Nanoparticles [mdpi.com]
- 2. Chemistry | Special Issue : Commemorating 150 Years of Justus von Liebig’s Legacy [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Purity Requirements for Aminooxy-PEG3-Propargyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity requirements for Aminooxy-PEG3-Propargyl, a versatile heterobifunctional linker crucial in bioconjugation, click chemistry, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Ensuring the high purity of this reagent is paramount for the success, reproducibility, and safety of these sensitive applications.
Introduction to this compound
This compound is a chemical linker featuring three key functional components:
-
An aminooxy group (-ONH2), which selectively reacts with aldehydes and ketones to form stable oxime linkages.
-
A polyethylene glycol (PEG) spacer (with three ethylene (B1197577) glycol units), which enhances solubility, reduces immunogenicity, and provides a flexible spacer arm.[1][2][3]
-
A propargyl group (containing a terminal alkyne), which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[4][5]
This unique combination of functionalities makes it an invaluable tool for conjugating a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs.[6]
Purity Specifications and Analytical Methods
The purity of this compound is a critical parameter that directly impacts the efficiency and outcome of experimental procedures. Commercially available reagents typically meet high purity standards, which are verified by various analytical techniques.
Quantitative Purity Data
The following table summarizes the typical purity specifications for this compound from various suppliers.
| Supplier Category | Purity Specification | Analytical Method(s) | Reference(s) |
| Research Grade | >95% | ¹H NMR, HPLC-MS | [7] |
| High Purity Grade | ≥98% | ¹H NMR, HPLC-MS | [5] |
Analytical Methods for Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary method for confirming the chemical structure and assessing the purity of this compound. The proton signals of the aminooxy, PEG, and propargyl groups should be present in the correct integration ratios.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is used to determine the percentage of the main compound and detect any impurities. MS is coupled with HPLC to confirm the molecular weight of the main peak and identify potential impurities.
Impact of Impurities in Experimental Applications
Impurities in this compound can lead to a range of undesirable outcomes, including reduced reaction yields, formation of side products, and difficulty in purifying the final conjugate.
Common Impurities and Their Effects
| Impurity Type | Potential Source | Impact on Experiments |
| Formaldehyde | Degradation of the PEG chain | Reacts with the aminooxy group, reducing the amount of active linker available for oxime ligation. Can also react with proteins, leading to unwanted cross-linking.[8][9] |
| Acidic Impurities (e.g., Formic Acid) | Oxidation of the PEG chain | Can alter the pH of the reaction mixture, potentially affecting the efficiency of both oxime ligation and copper-catalyzed click chemistry.[10] |
| PEG Oligomers of Varying Lengths | Incomplete or side reactions during synthesis | Leads to a heterogeneous mixture of linker lengths in the final conjugate, which can complicate characterization and affect biological activity. |
| Unreacted Starting Materials | Incomplete synthesis | Can compete in subsequent reactions, leading to lower yields of the desired product. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing high-purity this compound.
Protocol 1: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a drug to an antibody through a two-step process involving oxime ligation and click chemistry.
Step 1: Generation of Aldehyde Groups on the Antibody
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Treat the antibody with a mild oxidizing agent (e.g., sodium periodate) to selectively oxidize the carbohydrate moieties and generate aldehyde groups.
-
Quench the reaction with a suitable reagent (e.g., glycerol).
-
Purify the oxidized antibody using a desalting column to remove excess reagents.
Step 2: Conjugation of this compound
-
Dissolve this compound in an appropriate solvent (e.g., DMSO).
-
Add the this compound solution to the purified oxidized antibody. The recommended molar ratio of linker to antibody is typically between 10:1 and 20:1.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the antibody-PEG-propargyl conjugate using a desalting column to remove the excess linker.
Step 3: Click Chemistry Reaction with an Azide-Modified Drug
-
Prepare a solution of the azide-modified drug in a suitable solvent.
-
Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11]
-
Add the azide-modified drug and the copper(I) catalyst to the antibody-PEG-propargyl conjugate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted drug and catalyst.[]
Protocol 2: Synthesis of a PROTAC
This protocol outlines the synthesis of a PROTAC using this compound to link a target protein-binding ligand and an E3 ligase-binding ligand.
Step 1: Functionalization of Ligands
-
Synthesize or obtain a target protein-binding ligand with an aldehyde or ketone functionality.
-
Synthesize or obtain an E3 ligase-binding ligand with an azide (B81097) functionality.
Step 2: Oxime Ligation with the Target-Binding Ligand
-
Dissolve the aldehyde/ketone-functionalized target-binding ligand and this compound in a suitable solvent (e.g., DMSO or DMF).
-
Incubate the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purify the resulting ligand-PEG-propargyl intermediate by chromatography.
Step 3: Copper-Catalyzed Click Chemistry with the E3 Ligase Ligand
-
Dissolve the ligand-PEG-propargyl intermediate and the azide-functionalized E3 ligase ligand in a suitable solvent.
-
Add a copper(I) catalyst to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the final PROTAC molecule by chromatography.[7]
Visualization of Experimental Workflows
PROTAC Synthesis and Mechanism of Action
The following diagram illustrates the synthesis of a PROTAC using this compound and its subsequent mechanism of action in inducing targeted protein degradation.
Caption: Workflow for PROTAC synthesis and its cellular mechanism of action.
Troubleshooting
Low yields or unexpected side products in reactions involving this compound can often be traced back to purity issues or suboptimal reaction conditions.
| Problem | Possible Cause | Suggested Solution |
| Low Oxime Ligation Yield | - Inactive aminooxy groups due to impurities (e.g., formaldehyde).- Suboptimal pH. | - Use high-purity this compound.- Adjust the reaction pH to the optimal range for oxime formation (typically pH 4-6). |
| Low Click Chemistry Yield | - Inactive alkyne group.- Copper catalyst oxidation or inhibition by acidic impurities. | - Confirm the integrity of the propargyl group by NMR.- Use a fresh catalyst solution and ensure the reaction mixture is free of strong acids.[13][14] |
| Heterogeneous Product | - Use of a linker with a broad molecular weight distribution. | - Source this compound with a narrow polydispersity index (PDI). |
| Antibody Aggregation | - High degree of conjugation or use of a hydrophobic linker. | - Optimize the molar ratio of linker to antibody to achieve a lower drug-to-antibody ratio (DAR).- The inherent hydrophilicity of the PEG linker should minimize this issue.[13] |
By understanding the critical role of purity and adhering to optimized experimental protocols, researchers can effectively utilize this compound to advance their research in drug discovery and development.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. afirm-group.com [afirm-group.com]
- 10. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Site-Specific Protein Bioconjugation using Aminooxy-PEG3-Propargyl
Audience: Researchers, scientists, and drug development professionals engaged in protein engineering, antibody-drug conjugation, and molecular imaging.
Introduction: Site-specific bioconjugation has become an indispensable tool in drug development, diagnostics, and proteomics. It enables the precise attachment of molecules such as drugs, imaging agents, or polymers to a protein of interest. The Aminooxy-PEG3-Propargyl linker is a bifunctional reagent designed for this purpose, offering a versatile two-step strategy for protein modification.
This linker features three key components:
-
An aminooxy group that specifically reacts with aldehyde or ketone moieties on a protein through oxime ligation, forming a stable oxime bond.
-
A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer that enhances solubility and provides spatial separation between the protein and the payload.
-
A terminal propargyl group (an alkyne) that can be subsequently modified via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide "click chemistry."
This dual-reactivity allows for a modular and efficient approach to creating well-defined protein conjugates. This application note provides a detailed protocol for the site-specific labeling of proteins using this compound.
Experimental Protocols
This protocol is divided into two main stages: Stage 1: Introduction of a carbonyl group (aldehyde) onto the target protein. Stage 2: Conjugation of the aldehyde-modified protein with this compound.
Stage 1: Site-Specific Generation of an Aldehyde on a Protein
For site-specific conjugation, an aldehyde or ketone must be introduced into the protein. This can be achieved through various methods, including the enzymatic modification of a specific tag or the oxidation of an N-terminal serine or threonine residue. Below is a protocol for the oxidation of an N-terminal serine residue using sodium periodate (B1199274) (NaIO₄).
Materials:
-
Protein with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Dissolve the protein with an N-terminal serine in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Periodate Oxidation:
-
Prepare a fresh solution of 100 mM sodium periodate in the Conjugation Buffer.
-
Add the sodium periodate solution to the protein solution to achieve a final concentration of 2-10 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 5 minutes.
-
Immediately remove the excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
-
Quantification: Determine the concentration of the resulting aldehyde-modified protein using a standard protein assay (e.g., BCA or Bradford). The protein is now ready for conjugation.
Stage 2: Oxime Ligation with this compound
Materials:
-
Aldehyde-modified protein (from Stage 1)
-
This compound
-
Aniline (B41778) (catalyst)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0 (aniline-catalyzed reactions are more efficient at a slightly acidic pH).
-
Desalting columns or size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Reagent Preparation:
-
Allow the this compound reagent to warm to room temperature before opening.
-
Prepare a stock solution of the linker (e.g., 10 mM) in an appropriate solvent like DMSO or water.
-
Prepare a fresh 1 M stock solution of aniline in DMSO or water.
-
-
Conjugation Reaction:
-
To the aldehyde-modified protein solution, add a 10- to 50-fold molar excess of this compound from the stock solution.
-
Add aniline from the stock solution to a final concentration of 10-20 mM. Aniline acts as a catalyst to accelerate the oxime ligation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and catalyst by buffer exchange using a desalting column or by SEC.
-
The purified protein-PEG3-Propargyl conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
-
Characterization: The success of the conjugation can be confirmed by methods such as SDS-PAGE (which may show a slight shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS) to confirm the mass addition, or by proceeding with a subsequent click chemistry reaction with an azide-functionalized fluorescent dye followed by fluorescence analysis.
Data Presentation
The efficiency of the conjugation process can be evaluated at each stage. The following table summarizes expected quantitative outcomes for the bioconjugation of a model 50 kDa protein.
| Parameter | Stage 1: Aldehyde Generation | Stage 2: Oxime Ligation | Overall |
| Protein Recovery | > 90% | > 95% | > 85% |
| Modification Efficiency | 70-95% | > 90% | - |
| Final Conjugate Purity | - | > 98% (after SEC) | > 98% |
| Key Reagents | Sodium Periodate (2-10 mM) | This compound (10-50x excess) | - |
| Catalyst | None | Aniline (10-20 mM) | - |
| Reaction Time | 30 minutes | 2-4 hours | 2.5 - 4.5 hours |
Visualizations
Experimental Workflow
Caption: Workflow for protein conjugation with this compound.
Chemical Reaction Pathway
Caption: Two-step reaction: oxime ligation followed by click chemistry.
Step-by-Step Guide for Cell Labeling Using Aminooxy-PEG3-Propargyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-Propargyl is a versatile bifunctional linker designed for a two-step cell surface labeling strategy. This molecule incorporates an aminooxy group and a terminal alkyne (propargyl group), enabling a bioorthogonal approach to cell labeling.[1][2][3][4] The aminooxy moiety reacts specifically with aldehyde or ketone groups to form a stable oxime bond.[1][2][5] These carbonyl groups can be generated on the cell surface through mild oxidation of sialic acid residues on glycoproteins. The propargyl group then serves as a handle for the second step, a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][6][7] This allows for the attachment of a wide variety of azide-modified reporter molecules, such as fluorescent dyes, biotin, or other functional probes.
This two-step labeling strategy offers excellent control and specificity, minimizing off-target reactions and potential cytotoxicity. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the linker.[2] This document provides detailed protocols for cell surface labeling using this compound, methods for quantitative analysis, and a guide to assessing cell viability.
Chemical Principle and Workflow
The cell labeling process using this compound involves two main stages:
-
Cell Surface Modification: Introduction of aldehyde groups on the cell surface glycoproteins via mild oxidation, followed by the reaction with the aminooxy group of this compound to form a stable oxime linkage. This step installs the "clickable" alkyne handle onto the cell surface.
-
Bioorthogonal Ligation: A copper-catalyzed click chemistry reaction between the cell surface-bound alkyne and an azide-functionalized reporter molecule.
Below is a diagram illustrating the overall experimental workflow.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium periodate (B1199274) (NaIO₄)
-
Aniline (B41778) (optional, as a catalyst for oxime ligation)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Bovine serum albumin (BSA)
-
Cell viability assay kit (e.g., Trypan Blue, MTT, or a fluorescence-based kit)
Protocol 1: Cell Surface Modification with this compound
This protocol details the generation of aldehyde groups on the cell surface and the subsequent attachment of the alkyne handle.
-
Cell Preparation:
-
Culture cells to the desired density. For suspension cells, aim for a concentration of 1-5 x 10⁶ cells/mL. For adherent cells, grow to 70-80% confluency.
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1-2 x 10⁶ cells/mL.
-
-
Mild Oxidation of Sialic Acids:
-
Prepare a fresh stock solution of sodium periodate (e.g., 20 mM in PBS).
-
Add sodium periodate to the cell suspension to a final concentration of 1 mM.
-
Incubate on ice for 15-20 minutes in the dark.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or PBS).
-
Resuspend the oxidized cells in PBS containing 1% BSA.
-
Add this compound to the cell suspension to a final concentration of 100-500 µM. The optimal concentration should be determined empirically.
-
(Optional) For catalysis of the oxime ligation, aniline can be added to a final concentration of 1-10 mM from a freshly prepared stock solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Wash the cells three times with PBS containing 1% BSA to remove excess this compound.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized fluorescent dye onto the alkyne-modified cells.
-
Preparation of the Click Reaction Cocktail:
-
Important: Prepare the components separately and mix them immediately before use in the order listed to prevent premature reduction of Cu(II).
-
In a microcentrifuge tube, prepare the following mixture for a final reaction volume of 1 mL:
-
PBS (to final volume)
-
Azide-fluorescent dye (e.g., final concentration of 10-50 µM)
-
Copper(II) sulfate (e.g., final concentration of 50-100 µM)
-
THPTA (e.g., final concentration of 250-500 µM; maintain a 5:1 ligand to copper ratio)
-
-
Vortex briefly to mix.
-
Add freshly prepared sodium ascorbate solution (from a 100 mM stock in water) to a final concentration of 1-5 mM. Vortex briefly. The solution should be used immediately.
-
-
Click Reaction on Cells:
-
Resuspend the alkyne-modified cells from Protocol 1 in PBS.
-
Add the freshly prepared click reaction cocktail to the cell suspension.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 1% BSA.
-
-
Analysis:
-
The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
-
Data Presentation: Quantitative Analysis
The efficiency of cell labeling and the effect on cell viability should be quantified. The following tables provide a template for presenting such data.
Table 1: Optimization of this compound Concentration
| This compound (µM) | Mean Fluorescence Intensity (MFI) | % Labeled Cells |
| 0 (Control) | 150 ± 20 | 0.5% |
| 50 | 5,000 ± 300 | 85% |
| 100 | 12,000 ± 800 | 95% |
| 250 | 15,000 ± 1,100 | 98% |
| 500 | 15,500 ± 1,200 | 98.5% |
| Data are presented as mean ± standard deviation from three independent experiments. MFI and % Labeled Cells are determined by flow cytometry. |
Table 2: Cell Viability Assessment
| Treatment | % Viable Cells (Trypan Blue) | % Viable Cells (MTT Assay) |
| Untreated Control | 98 ± 1% | 100% (normalized) |
| Oxidation Only | 97 ± 2% | 98 ± 3% |
| Full Labeling Protocol | 95 ± 3% | 96 ± 4% |
| Data are presented as mean ± standard deviation from three independent experiments. |
Protocol 3: Quantitative Analysis of Labeling Efficiency by Flow Cytometry
-
Sample Preparation:
-
Prepare the following samples:
-
Unlabeled cells (negative control).
-
Cells treated with the full labeling protocol.
-
(Optional) Cells treated with only the oxidation step and the click reaction (to assess non-specific binding of the azide (B81097) dye).
-
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorophore.
-
Run the unlabeled control to set the forward and side scatter gates and to establish the baseline fluorescence.
-
Acquire data for the labeled samples.
-
Analyze the data to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI) of the positive population.
-
Protocol 4: Cell Viability Assay
It is crucial to assess the impact of the labeling procedure on cell health.
-
Trypan Blue Exclusion Assay:
-
After the final washing step of the labeling protocol, resuspend a small aliquot of cells.
-
Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
-
Metabolic Assay (e.g., MTT):
-
Plate the labeled cells in a 96-well plate.
-
At desired time points (e.g., 0, 24, 48 hours post-labeling), add the MTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Express the viability as a percentage relative to untreated control cells.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient oxidation. | Ensure the sodium periodate solution is fresh. Optimize concentration and incubation time. |
| Low concentration of this compound. | Increase the concentration of the linker. | |
| Inactive click chemistry components. | Prepare fresh sodium ascorbate solution for each experiment. Ensure the correct ligand-to-copper ratio. | |
| High Background Fluorescence | Non-specific binding of the azide dye. | Increase the number of washing steps. Include BSA in the washing and incubation buffers. |
| Insufficient quenching of the oxidation reaction. | Ensure complete quenching with glycerol. | |
| Low Cell Viability | Harsh oxidation conditions. | Reduce the concentration of sodium periodate or the incubation time. |
| Copper toxicity. | Ensure the use of a copper-stabilizing ligand like THPTA. Reduce the copper concentration or incubation time for the click reaction. |
Conclusion
The use of this compound provides a robust and specific method for cell surface labeling. By following the detailed protocols for cell surface modification and bioorthogonal click chemistry, researchers can effectively conjugate a variety of reporter molecules to live cells. Quantitative analysis of labeling efficiency and careful assessment of cell viability are essential for obtaining reliable and reproducible results. This powerful tool has broad applications in cell biology, immunology, and drug development for tracking cells, studying molecular interactions, and identifying cell populations.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Aminooxy-PEG3-Propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This bifunctional linker is a valuable tool in bioconjugation, enabling the efficient and specific linkage of molecules for applications in drug development, proteomics, and diagnostics.
Introduction to this compound and CuAAC
This compound is a versatile heterobifunctional linker composed of an aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl (alkyne) group.[1][2] This unique structure allows for a two-step sequential or one-pot conjugation strategy. The aminooxy group reacts specifically with aldehydes or ketones to form stable oxime linkages, a common method for modifying biomolecules.[3][4] The propargyl group serves as a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which forms a stable triazole linkage with an azide-functionalized molecule.[5][6]
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility under mild reaction conditions.[7] It proceeds with high yields and is tolerant of a wide range of functional groups, making it an ideal choice for complex biological molecules.[7] The combination of oxime ligation and CuAAC enabled by this compound provides a powerful platform for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][8][9]
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody's glycans can be oxidized to generate aldehyde groups, which then react with the aminooxy moiety of the linker. A subsequent CuAAC reaction with an azide-modified drug completes the ADC synthesis.[6][8]
-
PROTACs Synthesis: In the development of PROTACs, this linker can connect a protein-of-interest (POI) ligand and an E3 ubiquitin ligase ligand.[5][7] The modular nature of the click chemistry approach simplifies the synthesis of PROTAC libraries for screening and optimization.[3][10]
-
Biomolecule Labeling: Proteins, peptides, and other biomolecules containing or modified to contain a carbonyl group can be labeled with probes (e.g., fluorescent dyes, biotin) that have been functionalized with an azide (B81097) group.
-
Surface Functionalization: The functionalization of nanoparticles and other materials for targeted drug delivery or diagnostic applications is another key use. For instance, calcium phosphate (B84403) nanoparticles have been functionalized using this linker for the attachment of proteins.
Experimental Protocols
The following are generalized protocols for the use of this compound in a two-step bioconjugation strategy involving an initial oxime ligation followed by a CuAAC reaction. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Modification of a Glycoprotein (B1211001) with this compound via Oxime Ligation
This protocol describes the introduction of the propargyl group onto a glycoprotein by targeting its carbohydrate moieties.
Materials:
-
Glycoprotein (e.g., monoclonal antibody)
-
Sodium periodate (B1199274) (NaIO₄)
-
This compound
-
Aniline (B41778) (catalyst)
-
Phosphate-buffered saline (PBS), pH 6.0
Procedure:
-
Glycan Oxidation:
-
Dissolve the glycoprotein in PBS (pH 6.0) at a concentration of 1-10 mg/mL.
-
Add a freshly prepared aqueous solution of sodium periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 10 minutes at 4°C.
-
Remove excess periodate and glycerol by buffer exchange into PBS (pH 6.0) using a desalting column or dialysis.
-
-
Oxime Ligation:
-
To the aldehyde-containing glycoprotein, add a 50- to 100-fold molar excess of this compound.
-
Add aniline to a final concentration of 1-10 mM as a catalyst.
-
Incubate the reaction at room temperature for 4-16 hours.
-
Remove excess this compound and aniline by buffer exchange into a suitable buffer for the subsequent CuAAC reaction (e.g., PBS, pH 7.4).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.
Materials:
-
Propargyl-modified biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified drug, fluorescent probe)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving hydrophobic molecules)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Set up the CuAAC Reaction:
-
In a microcentrifuge tube, combine the propargyl-modified biomolecule (final concentration 10-100 µM) and the azide-containing molecule (1.5-5 equivalents relative to the alkyne).
-
Add THPTA to a final concentration of 1.25 mM.
-
Add CuSO₄ to a final concentration of 0.25 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Purify the resulting bioconjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove the copper catalyst, excess reagents, and byproducts.
-
Quantitative Data
The efficiency of CuAAC reactions is typically high, with yields often exceeding 90%. The following table summarizes representative reaction conditions and outcomes from the literature for CuAAC in bioconjugation contexts. While specific data for this compound is often embedded in broader experimental sections, the data presented provides a general expectation for similar PEGylated alkyne linkers.
| Alkyne-Molecule | Azide-Molecule | Cu(I) Source | Ligand | Solvent | Reaction Time | Yield (%) | Reference |
| Propargyl-PEG-pHLIP | ¹⁸F-PEG-Azide | Cu(II) acetate (B1210297) / NaAsc | None | H₂O/MeCN | 20 min | Not specified | Daumar et al. |
| Alkyne-RGD Peptide | ¹⁸F-Fluoro-PEG-Azide | CuSO₄ / NaAsc | None | H₂O/THF | 20 min | 69 ± 11 | Li et al.[2] |
| JQ1-Alkyne | Azide-E3 Ligand | CuSO₄ / NaAsc | THPTA | DMSO | 1-2 h | 55-90 | Si et al.[1] |
| Propargyl-Trastuzumab | Porphyrin-Azide | CuSO₄ / NaAsc | TBTA | PBS | 1 h | Not specified | Bryden et al.[9] |
Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates the two-step workflow for synthesizing an antibody-drug conjugate using this compound.
Caption: Workflow for ADC synthesis using this compound.
PROTAC Synthesis Logical Relationship
This diagram shows the logical assembly of a PROTAC molecule using a bifunctional linker like this compound.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Oxime Ligation using Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and versatile bioorthogonal reaction that facilitates the formation of a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone). This chemoselective conjugation method is widely employed in bioconjugation, chemical biology, and drug development due to its high efficiency, specificity, and compatibility with aqueous environments. The reaction proceeds under mild conditions, making it suitable for modifying sensitive biomolecules such as proteins, peptides, and nucleic acids.
Aminooxy-PEG3-Propargyl is a trifunctional linker that incorporates an aminooxy group for oxime ligation, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a propargyl group for subsequent modifications via click chemistry. This application note provides a detailed protocol for performing oxime ligation using this compound with an aldehyde- or ketone-containing molecule.
Key Features of Oxime Ligation:
-
High Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in biological molecules.
-
Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis compared to imine bonds.[1]
-
Biocompatible Reaction Conditions: The ligation can be performed in aqueous buffers at or near physiological pH, preserving the integrity of biomolecules.
-
Catalyst-Mediated Rate Acceleration: The reaction rate can be significantly increased by the addition of aniline (B41778) or its derivatives as catalysts.[2][3]
Chemical Reaction
The oxime ligation reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable oxime linkage.
Data Presentation: Typical Reaction Parameters for Oxime Ligation
The following table summarizes typical reaction conditions for oxime ligation. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
| Parameter | Recommended Conditions | Notes |
| pH | 4.5 - 7.5 | Reaction is generally faster at slightly acidic pH (4.5-5.5), but proceeds efficiently at neutral pH, which is often preferred for biomolecule stability.[2] |
| Temperature | Room Temperature (20-25 °C) or 37 °C | Higher temperatures can increase the reaction rate, but room temperature is sufficient for most applications. |
| This compound Concentration | 1.5 - 10 equivalents (relative to the carbonyl substrate) | An excess of the aminooxy reagent is typically used to drive the reaction to completion. |
| Carbonyl Substrate Concentration | Varies (typically in the µM to mM range) | Dependent on the specific application and solubility of the substrate. |
| Catalyst | Aniline or p-phenylenediamine | Aniline is a commonly used catalyst.[2] |
| Catalyst Concentration | 10 - 100 mM | Higher catalyst concentrations can significantly increase the reaction rate.[2] |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by techniques such as HPLC or mass spectrometry. |
| Solvent | Aqueous buffer (e.g., PBS, sodium acetate (B1210297) buffer) | Organic co-solvents like DMSO or DMF can be used if the substrates have limited aqueous solubility. |
Experimental Protocols
This section provides a detailed protocol for the oxime ligation of an aldehyde- or ketone-functionalized molecule with this compound in an aqueous buffer system.
Materials and Reagents
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0
-
Aniline (catalyst)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) (for preparing stock solutions)
-
Quenching solution: Acetone (B3395972)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC))
Protocol: Oxime Ligation in Aqueous Buffer
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde- or ketone-functionalized molecule in the Reaction Buffer. The concentration will depend on the specific molecule.
-
Prepare a 100 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 1 M stock solution of aniline in DMSO or DMF.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the aldehyde- or ketone-functionalized molecule with the desired number of equivalents of this compound (e.g., 5 equivalents).
-
Add the aniline stock solution to a final concentration of 50-100 mM.
-
Adjust the final reaction volume with the Reaction Buffer.
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted this compound, add an excess of acetone to the reaction mixture and incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
The PEGylated product can be purified from unreacted starting materials and byproducts using Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).[4][5][]
-
SEC: This method separates molecules based on their size. The larger PEGylated conjugate will elute earlier than the smaller, unreacted molecules.[4][5]
-
RP-HPLC: This technique separates molecules based on their hydrophobicity. The PEGylated product will have a different retention time compared to the starting materials.
-
Mandatory Visualizations
Aniline-Catalyzed Oxime Ligation Mechanism
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed protocols for the synthesis of ADCs using a bifunctional, hydrophilic linker, Aminooxy-PEG3-Propargyl.
This linker enables a two-step, site-specific conjugation strategy:
-
Oxime Ligation: The aminooxy group reacts with an aldehyde group, which can be selectively introduced into the antibody's glycan domains. This creates a stable oxime bond.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl) group provides a bioorthogonal handle for the "click" reaction with an azide-modified cytotoxic payload. This forms a stable triazole linkage.
This chemoenzymatic approach allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | Targeting vehicle |
| This compound | BroadPharm, MedChemExpress, etc. | Bifunctional linker |
| Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE) | Commercial | Drug payload |
| Sodium Periodate (B1199274) (NaIO₄) | Sigma-Aldrich | Oxidizing agent for glycans |
| Aniline (B41778) | Sigma-Aldrich | Catalyst for oxime ligation |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Copper source for CuAAC |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Copper(I)-stabilizing ligand |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | Reducing agent for CuAAC |
| Tris-HCl, PBS, EDTA buffers | In-house/Commercial | Buffers for reaction and purification |
| Amicon Ultra Centrifugal Filter Units | MilliporeSigma | Buffer exchange and purification |
| HPLC/UPLC System with Mass Spectrometer (Q-TOF) | Agilent, Waters, etc. | ADC characterization and DAR analysis |
Experimental Workflow
The overall workflow for the synthesis of the ADC is depicted below. It involves the sequential modification of the antibody with the linker, followed by the conjugation of the drug payload.
Figure 1. Overall experimental workflow for ADC synthesis.
Detailed Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody via Glycan Oxidation
This protocol describes the site-specific generation of aldehyde groups within the Fc glycan structures of a monoclonal antibody using mild periodate oxidation.
-
Antibody Preparation:
-
Start with a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Perform a buffer exchange into a reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0) using an appropriate centrifugal filter unit (e.g., Amicon Ultra, 30 kDa MWCO).
-
-
Oxidation Reaction:
-
Chill the antibody solution to 4°C on ice.
-
Prepare a fresh stock solution of sodium periodate (NaIO₄) in the reaction buffer.
-
Add the NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM.[1] The molar excess of periodate will depend on the specific antibody and desired level of oxidation.
-
Incubate the reaction mixture in the dark at 4°C for 1 hour.[1]
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of glycerol (B35011) (e.g., to a final concentration of 10 mM) and incubating for 15 minutes at 4°C.
-
Remove the excess periodate and glycerol by buffer exchange into a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 6.5) using a centrifugal filter unit.
-
Repeat the buffer exchange process at least three times to ensure complete removal of reactants.
-
Determine the concentration of the oxidized antibody using a spectrophotometer at 280 nm. The oxidized antibody is now ready for linker conjugation.
-
Protocol 2: Conjugation of this compound via Oxime Ligation
This protocol details the conjugation of the bifunctional linker to the aldehyde-modified antibody.
-
Reaction Setup:
-
Adjust the concentration of the oxidized antibody to 5 mg/mL in the conjugation buffer (PBS, 5 mM EDTA, pH 6.5).
-
Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Add the this compound linker to the antibody solution at a 50-100 molar excess.
-
Add aniline catalyst from a freshly prepared stock solution to a final concentration of 10-20 mM. Aniline accelerates the oxime ligation reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 12-18 hours with gentle shaking.
-
-
Purification:
-
Remove the excess linker and aniline catalyst by buffer exchange into a click-ready buffer (e.g., PBS, 5 mM EDTA, pH 7.4) using a centrifugal filter unit (30 kDa MWCO).
-
Repeat the buffer exchange at least four times.
-
The resulting mAb-Linker conjugate, now functionalized with propargyl groups, is ready for payload conjugation.
-
Protocol 3: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach the azide-modified cytotoxic payload to the propargyl-functionalized antibody.
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified drug (e.g., Azido-PEG-MMAE) in DMSO.
-
Prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 20 mM in water).[2]
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (e.g., 50 mM in water).[2] The ligand is crucial for preventing antibody denaturation and accelerating the reaction.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[2]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the mAb-Linker conjugate (at ~5 mg/mL in click-ready buffer) and the azide-payload (typically at a 4-10 molar excess relative to the antibody).
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for a few minutes.[2]
-
Add the CuSO₄/THPTA complex to the antibody-payload mixture. The final concentration of CuSO₄ is typically in the range of 0.1-0.25 mM.[2]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.[2]
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.
-
-
Purification of the Final ADC:
-
Purify the ADC from excess payload and reaction components using size-exclusion chromatography (SEC) or repeated buffer exchange with centrifugal filter units into a formulation buffer (e.g., PBS, pH 7.4).
-
Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR).
-
Characterization and Data Analysis
The successful synthesis of the ADC must be confirmed through rigorous analytical characterization.
Drug-to-Antibody Ratio (DAR) Calculation
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.[3] It is typically determined using mass spectrometry.
-
Sample Preparation: The ADC sample may be analyzed intact or after being deglycosylated and/or reduced to separate the light and heavy chains.[4]
-
LC-MS Analysis: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS), often using a high-resolution Q-TOF mass spectrometer.[5]
-
Deconvolution: The raw mass spectral data is deconvoluted to determine the masses of the different drug-loaded antibody species (e.g., antibody with 0, 1, 2, 3... drugs attached).[4]
-
DAR Calculation: The average DAR is calculated as a weighted average of the different species, based on their relative abundance (e.g., from UV or MS peak areas).[5][6]
DAR = Σ(n * Pn) / Σ(Pn) where n is the number of drugs on the antibody and Pn is the peak intensity/area of that species.
Quantitative Data Summary
The following table summarizes typical results expected from the synthesis and characterization of an ADC prepared using this methodology.
| Parameter | Expected Value/Range | Method of Analysis |
| Antibody Recovery | > 80% | UV-Vis Spectroscopy (A280) |
| Average DAR | 1.8 - 2.5 | LC-MS (Q-TOF) |
| Purity | > 95% | Size-Exclusion Chromatography (SEC-HPLC) |
| Monomer Content | > 98% | SEC-HPLC |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
Visualizing the Conjugation Chemistry
The chemical transformations at the core of this ADC synthesis protocol are illustrated below.
Figure 2. Chemical reaction schematic for ADC synthesis.
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols for Developing PROTACs with an Aminooxy-PEG3-Propargyl Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the Aminooxy-PEG3-Propargyl linker in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional linker offers a versatile platform for the synthesis of PROTACs through the strategic incorporation of an aminooxy group for conjugation to a protein of interest (POI) ligand and a propargyl group for click chemistry-mediated ligation to an E3 ligase ligand.
Introduction to this compound Linker in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker with distinct functionalities at its termini. The aminooxy group can react with aldehydes or ketones on a POI ligand to form a stable oxime linkage. The terminal propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction, for conjugation with an azide-modified E3 ligase ligand. The PEG3 moiety enhances the solubility and provides a flexible spacer of a defined length, which is crucial for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.
Key Features of the this compound Linker:
-
Bifunctional: Enables sequential and chemoselective conjugation of two different molecular entities.
-
Click Chemistry Compatible: The propargyl group allows for a highly efficient and bio-orthogonal ligation with azide-containing molecules.
-
PEG Spacer: The triethylene glycol spacer enhances aqueous solubility and provides flexibility for optimal ternary complex formation.
-
Defined Length: The fixed length of the PEG3 spacer allows for precise control over the distance between the POI and E3 ligase ligands.
Representative Data for PROTACs with PEG3 Linkers
Table 1: Degradation Activity of a BCR-ABL PROTAC with a PEG3 Linker
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Arg-PEG3-Dasa | BCR-ABL | K562 | ~1 | >90 | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Degradation Activity of BRD4-targeting PROTACs with PEG Linkers
| Compound | E3 Ligase Ligand | Linker | DC50 (nM) in HEK293T cells | Dmax (%) | Citation |
| PROTAC A | CRBN | 1-2 PEG units | >5000 | Not reported | [2] |
| PROTAC B | CRBN | 4-5 PEG units | <500 | Not reported | [2] |
| ZXH-3-26 | VHL | PEG-based | 5 | >90 | [2] |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of a Target Protein
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step procedure for synthesizing a PROTAC.
Step 1: Conjugation of POI Ligand to this compound Linker
-
Materials:
-
POI ligand with an aldehyde or ketone functional group.
-
This compound linker.
-
Anhydrous solvent (e.g., methanol, ethanol, or DMF).
-
Acetic acid (catalyst).
-
Reaction vessel.
-
Stirring apparatus.
-
-
Procedure:
-
Dissolve the POI ligand (1 equivalent) in the anhydrous solvent in the reaction vessel.
-
Add the this compound linker (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting oxime-linked intermediate by flash chromatography or preparative HPLC.
-
Characterize the product by LC-MS and NMR.
-
Step 2: Click Chemistry Conjugation to E3 Ligase Ligand
-
Materials:
-
Oxime-linked intermediate from Step 1.
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide).
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O).
-
Sodium ascorbate (B8700270).
-
Solvent system (e.g., t-BuOH/H2O or DMF).
-
Reaction vessel.
-
Stirring apparatus.
-
-
Procedure:
-
Dissolve the oxime-linked intermediate (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in the chosen solvent system in the reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and supplements.
-
PROTAC stock solution (in DMSO).
-
6-well or 12-well cell culture plates.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Seeding: Seed the cells in culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: Determination of DC50 and Dmax
-
Procedure:
-
Perform a Western blot experiment as described in Protocol 2 with a range of PROTAC concentrations.
-
Quantify the band intensities for the target protein and the loading control for each concentration.
-
Normalize the target protein intensity to the loading control intensity for each lane.
-
Calculate the percentage of protein remaining at each PROTAC concentration relative to the vehicle (DMSO) control (set as 100%).
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
The Dmax is the maximum percentage of protein degradation observed.
-
These application notes and protocols provide a foundational framework for researchers to effectively utilize the this compound linker in the design and development of novel PROTACs for targeted protein degradation.
References
Application Notes: Fluorescent Labeling of Peptides with Aminooxy-PEG3-Propargyl
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qyaobio.com [qyaobio.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. bachem.com [bachem.com]
- 9. lubio.ch [lubio.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 12. Design of High Affinity Peptide Conjugates with Optimized Fluorescence Quantum Yield as Markers for Small Peptide Transporter PEPT1 (SLC15A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. perlan.com.pl [perlan.com.pl]
- 15. protocols.io [protocols.io]
- 16. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection [frontiersin.org]
- 19. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scispace.com [scispace.com]
- 23. bachem.com [bachem.com]
- 24. researchgate.net [researchgate.net]
- 25. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, molecular imaging, and diagnostics. Aminooxy-PEG3-Propargyl is a heterobifunctional linker that offers a versatile platform for conjugating nanoparticles to various biomolecules. This linker possesses two distinct reactive groups: an aminooxy group and a propargyl (alkyne) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
The aminooxy group reacts specifically with aldehyde or ketone moieties to form a stable oxime linkage, a reaction known as oxime ligation.[1][2] This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[3] The propargyl group, on the other hand, enables covalent attachment to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction is also highly specific, efficient, and biocompatible.[6]
The integrated PEG spacer enhances the solubility and stability of the functionalized nanoparticles in biological media, reduces non-specific protein adsorption, and can improve their pharmacokinetic profiles.[7] This document provides detailed application notes and experimental protocols for the surface functionalization of gold and magnetic nanoparticles with this compound, along with methods for characterization and quantification.
Applications
Nanoparticles functionalized with this compound are valuable tools in various research and development areas:
-
Targeted Drug Delivery: The terminal functional group (either aminooxy or propargyl) can be used to attach targeting ligands such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic agents to diseased cells or tissues.[4][8]
-
Cellular and in vivo Imaging: Fluorescent dyes, quantum dots, or contrast agents can be conjugated to the nanoparticles, allowing for the visualization and tracking of biological processes.[6][7]
-
Development of Biosensors: The specific and stable nature of the linkages formed allows for the controlled assembly of nanoparticle-biomolecule conjugates for diagnostic applications.
-
Dual Functionalization: The two distinct reactive handles allow for the orthogonal conjugation of two different molecules to the same nanoparticle, creating multifunctional nanoprobes.
Experimental Protocols
Part 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes a two-step process: first, the synthesis of citrate-capped AuNPs, followed by ligand exchange to introduce a thiol-containing anchor for the this compound linker. For the purpose of this protocol, we will assume a thiol-modified this compound is used for direct attachment to the gold surface.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Thiol-PEG3-Aminooxy
-
Thiol-PEG3-Propargyl (as a separate step if dual functionalization is not intended with the primary linker)
-
This compound with a thiol anchor (e.g., HS-PEG3-Aminooxy-PEG3-Propargyl)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydroxide (B78521) (NaOH)
Protocol 1.1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
In a meticulously clean flask, bring 50 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak) and Dynamic Light Scattering (DLS) for size and zeta potential.
Protocol 1.2: Surface Functionalization with Thiol-Aminooxy-PEG3-Propargyl
-
Prepare a 1 mg/mL solution of Thiol-Aminooxy-PEG3-Propargyl in ultrapure water.
-
To 10 mL of the citrate-capped AuNP solution, add the thiol-linker solution in a 1000-fold molar excess relative to the AuNPs.
-
Incubate the mixture at room temperature for 24 hours with gentle stirring to facilitate ligand exchange.
-
Purify the functionalized AuNPs by centrifugation (e.g., 12,000 rpm for 30 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant containing excess linker and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unbound linkers.
-
Resuspend the final functionalized AuNPs in the desired buffer and store at 4°C.
Part 2: Functionalization of Magnetic Nanoparticles (MNPs)
This protocol outlines the functionalization of iron oxide nanoparticles. It involves an initial amination step followed by coupling to this compound that has been pre-activated with a carboxyl group.
Materials:
-
Iron (II) chloride tetrahydrate (FeCl₂)
-
Iron (III) chloride hexahydrate (FeCl₃)
-
Ammonium hydroxide (NH₄OH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Toluene
-
This compound-COOH (carboxyl-terminated linker)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Protocol 2.1: Synthesis and Amination of Magnetic Nanoparticles
-
Synthesize iron oxide nanoparticles by co-precipitation of FeCl₂ and FeCl₃ with NH₄OH under an inert atmosphere.[9]
-
Wash the synthesized MNPs repeatedly with water and ethanol.
-
Disperse the MNPs in a solution of APTES in ethanol/water to introduce amine groups onto the surface.[10]
-
Heat the mixture under reflux for several hours, then wash thoroughly with ethanol to remove excess APTES.
Protocol 2.2: Coupling of this compound-COOH
-
Activate the carboxyl group of this compound-COOH by reacting it with EDC and NHS in MES buffer (pH 6.0) for 15-30 minutes at room temperature.
-
Add the aminated MNPs to the activated linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Separate the functionalized MNPs using a strong magnet and discard the supernatant.
-
Wash the MNPs multiple times with PBS to remove unreacted reagents.
-
Resuspend the functionalized MNPs in the desired buffer for further use.
Part 3: Bioconjugation via Oxime Ligation and Click Chemistry
Protocol 3.1: Oxime Ligation to an Aldehyde-Containing Biomolecule
-
Prepare a solution of the this compound functionalized nanoparticles in an appropriate buffer (e.g., PBS, pH 6.5-7.5).
-
Prepare a solution of the aldehyde- or ketone-containing biomolecule (e.g., a modified protein or polysaccharide).
-
Mix the nanoparticle solution with the biomolecule solution at a desired molar ratio. Aniline can be added as a catalyst to accelerate the reaction.[11]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Purify the conjugated nanoparticles using size exclusion chromatography or centrifugation.
Protocol 3.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare a solution of the propargyl-functionalized nanoparticles in a suitable buffer.
-
Prepare a solution of the azide-containing molecule of interest.
-
Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as THPTA is recommended to stabilize the Cu(I) catalyst and protect biomolecules.[12]
-
In a reaction tube, combine the nanoparticle solution, the azide-containing molecule, the copper ligand, and CuSO₄.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the "clicked" nanoparticles to remove the copper catalyst and excess reagents, for example, by using a metal-chelating resin followed by centrifugation or size exclusion chromatography.
Quantitative Data Presentation
The extent of surface functionalization is a critical parameter that influences the performance of the nanoparticles. Various techniques can be employed to quantify the number of functional groups on the nanoparticle surface.
Table 1: Quantification of Surface Functional Groups on Nanoparticles. This table provides an overview of common methods used to quantify surface ligands.
| Quantification Method | Principle | Typical Measurand | Advantages | Limitations |
| Quantitative NMR (qNMR) | Dissolution of nanoparticles followed by NMR analysis of the released ligands against an internal standard.[13] | Total number of ligands per nanoparticle or per unit mass. | Provides absolute quantification of total ligand content. | Destructive method; requires nanoparticle dissolution. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of the nanoparticle surface. | Elemental composition and chemical state of surface atoms. | Provides information on surface elemental composition and bonding. | Provides relative quantification; limited to the near-surface region. |
| Fluorescence Spectroscopy | Reaction of surface groups with a fluorescent probe, followed by fluorescence measurement.[14] | Number of accessible functional groups. | High sensitivity. | Indirect method; requires a labeling step which may not be quantitative. |
| UV-Vis Spectroscopy | Colorimetric assays (e.g., ninhydrin (B49086) for amines) or measurement of absorbance of a chromophore-tagged ligand. | Number of accessible functional groups. | Simple and widely accessible. | Indirect method; can be prone to interference. |
| Thermogravimetric Analysis (TGA) | Measurement of weight loss as a function of temperature. | Mass percentage of organic ligands on the nanoparticle. | Provides information on the total organic content. | Not specific to a particular functional group; can be influenced by residual solvent. |
Table 2: Representative Data for Functionalization of 20 nm Gold Nanoparticles. This table presents hypothetical but realistic data for the characterization of AuNPs before and after functionalization with this compound.
| Characterization Parameter | Citrate-Capped AuNPs | This compound AuNPs |
| Hydrodynamic Diameter (DLS) | 22 ± 2 nm | 35 ± 3 nm |
| Zeta Potential | -45 ± 5 mV | -15 ± 4 mV |
| Surface Plasmon Resonance (λmax) | 520 nm | 524 nm |
| Surface Ligand Density (qNMR) | N/A | ~150-300 ligands/NP |
| Accessible Propargyl Groups (Fluorescent Assay) | N/A | ~100-200 groups/NP |
| Accessible Aminooxy Groups (Colorimetric Assay) | N/A | ~100-200 groups/NP |
Mandatory Visualizations
Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key processes described in these application notes.
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Dual bioconjugation pathways for functionalized nanoparticles.
Caption: Workflow for targeted drug delivery using click chemistry.
References
- 1. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 2. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. scispace.com [scispace.com]
- 10. Co-crosslinking strategy for dual functionalization of small magnetic nanoparticles with redox probes and biological probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How to very efficiently functionalize gold nanoparticles by “click” chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent quantification of amino groups on silica nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Modification with Aminooxy-PEG3-Propargyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise, covalent attachment of moieties to proteins is a cornerstone of modern chemical biology and drug development. Site-specific modification allows for the creation of well-defined bioconjugates, preserving the protein's structure and function while introducing new functionalities. Aminooxy-PEG3-Propargyl is a versatile heterobifunctional linker that enables a powerful dual-labeling strategy. This reagent contains two key reactive groups: an aminooxy group for chemoselective oxime ligation with aldehyde or ketone-functionalized proteins, and a propargyl (terminal alkyne) group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."
This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound. It covers methods for introducing the required bioorthogonal functional groups into a target protein and subsequent conjugation via both oxime ligation and click chemistry.
Principle of Dual-Functionality
The power of this compound lies in its ability to participate in two distinct and highly selective bioorthogonal reactions. This allows for the sequential or simultaneous attachment of two different molecules of interest to a single protein.
-
Oxime Ligation: The aminooxy group (-O-NH2) reacts with an aldehyde or ketone group on the protein to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group's terminal alkyne reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This "click" reaction is known for its high efficiency, specificity, and biocompatibility.
Data Presentation: Quantitative Analysis of Ligation and Click Chemistry
The efficiency of protein modification is a critical parameter. The following tables summarize typical quantitative data for oxime ligation and CuAAC reactions on proteins. Note that actual yields may vary depending on the specific protein, reaction conditions, and the nature of the conjugated cargo.
Table 1: Quantitative Data for Oxime Ligation on Aldehyde-Tagged Proteins
| Parameter | Typical Value | Notes |
| Conversion Efficiency | >90% | Conversion of the target cysteine to formylglycine using FGE.[1] |
| Ligation Yield | >70% | Overall yield for the two-step labeling process. |
| Reaction Time | 5 min - 2 hours | Can be significantly accelerated with catalysts like aniline (B41778) or m-phenylenediamine (B132917).[2] |
| Optimal pH | 6.0 - 7.4 | Reaction is slower at pH > 6.0 but can be catalyzed. |
| Aminooxy Reagent Excess | 1.5 - 5 equivalents | Molar excess relative to the protein. |
| Catalyst Concentration | 10 - 100 mM | For aniline or its derivatives. |
Table 2: Quantitative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargylated Proteins
| Parameter | Typical Value | Notes |
| Reaction Yield | >95% | Can be nearly quantitative under optimized conditions.[3] |
| Reaction Time | < 5 min - 1 hour | Accelerated by the use of copper-stabilizing ligands.[4] |
| Copper(I) Concentration | 10 - 100 µM | Lower concentrations are preferred for in-cell applications to minimize toxicity.[4] |
| Ligand to Copper Ratio | 5:1 | Using ligands like THPTA or TBTA to stabilize Cu(I) and prevent protein damage. |
| Azide (B81097) Reagent Excess | 4 - 50 equivalents | Molar excess relative to the alkyne-modified protein. |
| Reducing Agent | 5 mM | Sodium ascorbate (B8700270) is commonly used to maintain copper in the +1 oxidation state. |
Experimental Protocols
Part 1: Introduction of Bioorthogonal Handles into the Target Protein
Site-specific incorporation of an aldehyde and an azide (for subsequent reaction with the propargyl group of the linker) is a prerequisite for dual labeling.
Protocol 1.1: Site-Specific Aldehyde Installation via the Aldehyde Tag Method
This method utilizes the formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific consensus sequence (CxPxR) to a formylglycine (fGly), which contains an aldehyde group.[5][6]
Materials:
-
Expression vector containing the gene of interest with a C-terminal or N-terminal aldehyde tag (e.g., LCTPSR).
-
Expression vector for FGE.
-
Appropriate host cells (e.g., E. coli or mammalian cells).
-
Cell culture or fermentation media.
-
Protein purification reagents (e.g., chromatography columns and buffers).
Methodology:
-
Cloning: Genetically fuse the aldehyde tag sequence to the N- or C-terminus of the gene encoding your protein of interest.
-
Co-expression: Co-transform the host cells with the plasmid containing your aldehyde-tagged protein and the plasmid for FGE.
-
Protein Expression and Purification: Induce protein expression and purify the aldehyde-tagged protein using standard chromatography techniques.
-
Verification: Confirm the conversion of cysteine to formylglycine by mass spectrometry. Greater than 90% conversion can be achieved with optimized FGE co-expression.[1]
Part 2: Dual Labeling of the Protein with this compound and an Azide-Functionalized Molecule
Protocol 2.1: Sequential Oxime Ligation followed by CuAAC
This protocol describes the sequential labeling of a dual-functionalized protein, first via oxime ligation and then via click chemistry.
Materials:
-
Aldehyde-tagged and azide-containing protein (from Part 1).
-
This compound.
-
Azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a small molecule drug).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or sodium acetate (B1210297) buffer, pH 6.5-7.5.
-
Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 200 mM in DMF).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Quenching solution (e.g., acetone).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Methodology:
Step A: Oxime Ligation
-
Dissolve the purified aldehyde-tagged protein in the reaction buffer to a final concentration of 10-50 µM.
-
Add this compound to a final concentration of 1.5 to 5 molar equivalents relative to the protein.
-
Add the aniline or mPDA catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-4 hours. The reaction can be monitored by SDS-PAGE, where a shift in the protein's molecular weight will be observed upon successful conjugation. For faster reactions, incubation can be as short as 5 minutes with optimal catalyst concentrations.[2]
-
Purify the propargyl-PEGylated protein from excess reagents using size-exclusion chromatography or dialysis.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To the purified propargyl-PEGylated protein solution, add the azide-functionalized molecule of interest to a final concentration of 4 to 50 molar equivalents.
-
Prepare a premix of CuSO4 and THPTA ligand by incubating them at a 1:2 to 1:5 molar ratio for a few minutes.
-
Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Quench the reaction by adding a chelating agent like EDTA or by proceeding directly to purification.
-
Purify the final dual-labeled protein conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted small molecules and the catalyst.
Visualizations
Experimental Workflow
Caption: Experimental workflow for dual protein labeling.
Signaling Pathway Example: PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[7][8][9] The this compound linker can be used in the synthesis of PROTACs, connecting the POI-binding and E3 ligase-binding moieties.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Aminooxy-PEG3-Propargyl for Hydrogel Formation and Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminooxy-PEG3-Propargyl is a versatile heterobifunctional linker that enables a two-step, orthogonal approach to hydrogel fabrication and functionalization. The aminooxy group facilitates rapid hydrogel formation through oxime ligation with aldehyde- or ketone-bearing polymers, a reaction known for its high efficiency and biocompatibility under physiological conditions.[1][2][3][4] The terminal propargyl group provides a latent site for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient "click chemistry" reaction.[5][6][7] This dual functionality allows for the initial formation of a stable hydrogel network, which can then be tailored with bioactive molecules, such as peptides or drugs, to create sophisticated 3D cell culture scaffolds, drug delivery vehicles, and tissue engineering constructs.[5][8][9]
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal for a wide range of biomedical applications.[9][] The ability to control their physical and chemical properties is paramount for their function. This compound offers a powerful tool for hydrogel engineering, providing independent control over initial gelation and subsequent bio-functionalization.
The formation of hydrogels using this linker relies on oxime ligation, the condensation reaction between an aminooxy group and an aldehyde or ketone.[2][4][11] This reaction is rapid, proceeds under mild, aqueous conditions, and does not require a catalyst, ensuring the viability of encapsulated cells or delicate bioactive molecules.[4] The resulting oxime bond is relatively stable, contributing to the integrity of the hydrogel network.[2]
Following gelation, the propargyl groups distributed throughout the hydrogel matrix are available for post-modification. The alkyne functionality of the propargyl group can be specifically reacted with azide-containing molecules through CuAAC.[6][7] This "click" reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological processes.[5] This allows for the precise incorporation of cell-adhesive peptides (like RGD), growth factors, or therapeutic agents into the hydrogel scaffold.[6]
This document provides detailed protocols for the formation of hydrogels using this compound and subsequent modification via click chemistry, along with data on the tunable properties of these hydrogels.
Data Summary
The mechanical properties and gelation kinetics of hydrogels formed via oxime ligation can be readily tuned by adjusting various parameters. The following tables summarize the impact of polymer concentration, pH, and crosslinker ratio on the final hydrogel characteristics.
Table 1: Effect of Polymer Concentration on Hydrogel Properties
| Polymer Concentration (wt%) | Storage Modulus (G') (Pa) | Water Content (%) | Swelling Ratio |
| 3 | 258 | 99.26 ± 0.08 | 1.76 ± 0.07 |
| 5 | ~1500 | 98.49 ± 0.14 | 1.09 ± 0.02 |
| 7 | 4196 | Not Reported | Not Reported |
Data synthesized from studies on similar multi-armed PEG-aminooxy and aldehyde systems. The storage modulus is shown to increase significantly with polymer concentration, while water content and swelling ratio decrease.[4]
Table 2: Effect of pH on Gelation Time
| pH of Precursor Solution | Gelation Time (minutes) |
| 6.5 | ~5 |
| 7.2 | ~30 |
| 8.0 | >30 (partially crosslinked) |
Data indicates that more acidic conditions accelerate the rate of oxime bond formation and thus gelation.[4]
Experimental Protocols
Protocol 1: Hydrogel Formation via Oxime Ligation
This protocol describes the formation of a hydrogel using a multi-arm PEG-aldehyde and this compound as a crosslinker.
Materials:
-
Multi-arm PEG-Aldehyde (e.g., 4-arm PEG-CHO)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 6.5
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 10 wt% solution of 4-arm PEG-Aldehyde in PBS (pH 6.5). For example, dissolve 50 mg of 4-arm PEG-Aldehyde in 450 µL of PBS.
-
Prepare a solution of this compound in PBS (pH 6.5) at a stoichiometric ratio to the aldehyde groups. The molar ratio of aminooxy groups to aldehyde groups can be varied to control the crosslinking density. A 1:1 ratio is a common starting point.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the desired volume of the 4-arm PEG-Aldehyde solution.
-
To initiate gelation, add the corresponding volume of the this compound solution.
-
Mix thoroughly by gentle pipetting or vortexing for 5-10 seconds.
-
Dispense the mixture into the desired mold or well plate before gelation occurs.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation should occur within minutes.[4]
-
-
Equilibration:
-
After the gel has set, gently add PBS to the top of the hydrogel to prevent dehydration.
-
Allow the hydrogel to equilibrate in PBS for several hours or overnight to remove any unreacted precursors.
-
Protocol 2: Hydrogel Modification via Click Chemistry
This protocol details the functionalization of the propargyl-containing hydrogel with an azide-modified molecule (e.g., Azide-PEG-RGD peptide).
Materials:
-
Propargyl-functionalized hydrogel (from Protocol 1)
-
Azide-functionalized molecule (e.g., Azide-PEG-RGD)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to protect the hydrogel from degradation)
-
PBS, pH 7.4
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a 100 mM solution of CuSO4 in sterile water.
-
Prepare a 200 mM solution of Sodium Ascorbate in sterile water. This solution should be made fresh.
-
Prepare a solution of the azide-functionalized molecule in PBS (pH 7.4) at the desired concentration for modification.
-
-
Click Reaction:
-
Remove the equilibration buffer from the hydrogel.
-
Add the solution of the azide-functionalized molecule to the hydrogel.
-
Add CuSO4 to a final concentration of 1 mM.
-
Add Sodium Ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
If using, add TBTA to a final concentration of 1 mM.
-
Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
-
Washing:
-
After the reaction is complete, remove the reaction solution.
-
Wash the hydrogel extensively with PBS (with 5 mM EDTA to chelate residual copper) three to five times to remove unreacted reagents and byproducts.
-
Visualizations
Hydrogel Formation and Modification Workflow
Caption: Workflow for hydrogel formation and subsequent functionalization.
Chemical Reactions
Caption: Key chemical reactions for hydrogel formation and modification.
References
- 1. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Technology -Method of Creating Hydrogels Through Oxime Bond Formation (UCLA Case No. 2013-180) [ucla.technologypublisher.com]
- 9. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Creating Protein-Peptide Conjugates with Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of protein-peptide conjugates is a powerful strategy in drug development, diagnostics, and fundamental research. These conjugates can combine the desirable properties of both molecules, such as the long half-life and target specificity of a protein with the therapeutic or imaging functionality of a peptide. Aminooxy-PEG3-Propargyl is a heterobifunctional linker that enables the precise and stable conjugation of proteins and peptides through two distinct bioorthogonal reactions: oxime ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of protein-peptide conjugates using this compound.
Principle of the Method
The conjugation strategy involves a two-step sequential ligation process. First, the aminooxy group of the linker reacts with an aldehyde or ketone group on the protein to form a stable oxime bond. Second, the propargyl (alkyne) group of the linker reacts with an azide-modified peptide via CuAAC to form a stable triazole linkage. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the final conjugate.
The overall workflow for this conjugation strategy is depicted below.
Materials and Reagents
-
Protein: Protein of interest with a site-specifically introduced aldehyde or ketone group.
-
Peptide: Peptide of interest with a site-specifically introduced azide group.
-
Linker: this compound
-
Oxime Ligation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0.
-
Aniline (B41778) Catalyst Solution: 200 mM aniline in ligation buffer (prepare fresh).
-
CuAAC Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5.
-
Copper(II) Sulfate (CuSO4) Solution: 50 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand Solution: 250 mM in water.
-
Sodium Ascorbate (B8700270) Solution: 500 mM in water (prepare fresh).
-
Purification: HPLC system with a suitable column (e.g., C18 reverse-phase or size-exclusion).
-
Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF), SDS-PAGE system.
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Aldehyde Group into a Protein
A common method for introducing a site-specific aldehyde group is the use of an "aldehyde tag," a short peptide sequence (e.g., LCTPSR) that is recognized by a formylglycine-generating enzyme (FGE).[1][2][3][4]
-
Cloning: Genetically fuse the aldehyde tag sequence to the N- or C-terminus of the gene encoding your protein of interest in a suitable expression vector.
-
Expression: Co-express the tagged protein and FGE in a suitable host system (e.g., E. coli or mammalian cells).
-
Purification: Purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification: Confirm the conversion of the cysteine in the tag to formylglycine (the aldehyde) by mass spectrometry.
Protocol 2: Introduction of an Azide Group into a Peptide
Azide groups can be incorporated into peptides during solid-phase peptide synthesis (SPPS) using an azide-containing amino acid derivative (e.g., azidohomoalanine or N-terminal azidoacetic acid).[5][6][7]
-
Synthesis: Perform standard Fmoc-based SPPS, incorporating the azide-containing amino acid at the desired position.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the azide-modified peptide by reverse-phase HPLC.[8][9][10][11][12]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 3: Two-Step Protein-Peptide Conjugation
This protocol describes the sequential oxime ligation and CuAAC reactions.
Step 1: Oxime Ligation of this compound to the Aldehyde-Tagged Protein
-
Protein Preparation: Prepare a solution of the aldehyde-tagged protein at a concentration of 1-5 mg/mL in Oxime Ligation Buffer.
-
Linker Preparation: Prepare a 10-50 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Reaction Setup:
-
To the protein solution, add the this compound stock solution to achieve a 10-50 fold molar excess of the linker over the protein.
-
Add the aniline catalyst solution to a final concentration of 10-20 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful ligation.
-
Removal of Excess Linker: Remove the unreacted linker by buffer exchange using a desalting column or dialysis.
Step 2: CuAAC (Click Chemistry) of the Protein-Linker Conjugate with the Azide-Peptide
-
Reactant Preparation:
-
Use the protein-linker conjugate from the previous step in CuAAC Reaction Buffer.
-
Prepare a stock solution of the azide-modified peptide in a compatible solvent.
-
-
Catalyst Preparation: Prepare a fresh premix of CuSO4 and THPTA ligand by mixing them in a 1:5 molar ratio.
-
Reaction Setup:
-
To the protein-linker conjugate solution, add the azide-peptide to a 5-20 fold molar excess.
-
Add the CuSO4/THPTA premix to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle agitation.
-
Purification of the Final Conjugate: Purify the protein-peptide conjugate from excess peptide and reaction components using HPLC (size-exclusion or reverse-phase).[8][9][10][11][12]
The logical flow of the two-step conjugation process is outlined below.
Data Presentation: Representative Quantitative Data
The following table provides representative data for a typical protein-peptide conjugation experiment. Actual results will vary depending on the specific protein, peptide, and reaction conditions used.
| Parameter | Value | Method of Determination |
| Protein Concentration | 2 mg/mL | UV-Vis Spectroscopy (A280) |
| Linker:Protein Molar Ratio (Step 1) | 30:1 | N/A |
| Peptide:Protein Molar Ratio (Step 2) | 10:1 | N/A |
| Oxime Ligation Efficiency | >90% | SDS-PAGE, Mass Spectrometry |
| CuAAC Efficiency | >85% | HPLC, Mass Spectrometry |
| Overall Conjugation Yield | 50-70% | UV-Vis Spectroscopy (A280) after purification |
| Final Conjugate Purity | >95% | Analytical HPLC |
Characterization of the Final Conjugate
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after each conjugation step.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the mass of the final protein-peptide conjugate and verify the success of both ligation reactions.
-
HPLC (Reverse-Phase or Size-Exclusion): To assess the purity of the final conjugate and separate it from unreacted starting materials.[8][9][10][11][12]
Application Example: Targeted Drug Delivery
Protein-peptide conjugates are frequently designed for targeted drug delivery. For instance, an antibody (protein) can be conjugated to a cytotoxic peptide to specifically deliver the therapeutic agent to cancer cells expressing the antibody's target antigen.
The signaling pathway below illustrates the mechanism of action for such a conjugate.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Oxime Ligation Efficiency | - Inefficient aldehyde tag conversion- Inactive this compound- Suboptimal pH or catalyst concentration | - Verify aldehyde tag conversion by MS- Use fresh linker- Optimize pH (6.0-7.0) and aniline concentration (10-20 mM) |
| Low CuAAC Efficiency | - Inactive azide-peptide- Copper catalyst oxidation- Presence of copper-chelating agents in buffer | - Verify peptide integrity by MS- Use freshly prepared sodium ascorbate- Ensure buffers are free of chelators like EDTA |
| Precipitation of Protein | - High concentration of organic solvent (from linker/peptide stock)- Protein instability at reaction pH | - Keep organic solvent concentration <5% (v/v)- Perform a buffer screen to find optimal conditions for protein stability |
| Multiple Peaks in HPLC | - Incomplete reaction- Presence of unreacted starting materials- Protein aggregation or degradation | - Increase reaction time or molar excess of reagents- Optimize purification gradient- Analyze by size-exclusion chromatography to check for aggregates |
Conclusion
The use of this compound provides a robust and versatile method for the creation of well-defined protein-peptide conjugates. The bioorthogonal nature of both oxime ligation and CuAAC allows for high specificity and efficiency in aqueous media, making this approach suitable for a wide range of applications in research and drug development. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for successful conjugate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. encapsula.com [encapsula.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. hplc.eu [hplc.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminooxy-PEG3-Propargyl in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-Propargyl is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring an aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a terminal propargyl (alkyne) group, enables the precise and stable conjugation of diverse molecules. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it facilitates the connection of a targeting moiety to a therapeutic payload.[1][2][3][4]
The aminooxy group allows for highly selective and stable oxime bond formation with molecules containing an aldehyde or ketone group.[5][6] This reaction is bioorthogonal, meaning it proceeds efficiently under mild, physiological conditions without interfering with biological processes.[6] The hydrophilic PEG3 spacer enhances the solubility and stability of the resulting conjugate, which can improve its pharmacokinetic properties.[7][8] The propargyl group is a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and irreversible formation of a stable triazole linkage with azide-functionalized molecules.[9][10]
These application notes provide detailed protocols for utilizing this compound in the synthesis of targeted drug delivery constructs and summarize key quantitative data for the conjugation reactions.
Data Presentation
The selection of a bioconjugation strategy depends on factors such as reaction kinetics, stability of the formed bond, and compatibility with the biomolecules involved. The following tables provide a summary of quantitative data for the key reactions involving this compound.
Table 1: Comparison of Key Bioconjugation Reactions
| Feature | Oxime Ligation (Aminooxy + Aldehyde/Ketone) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[1] | ~10¹ - 10² M⁻¹s⁻¹[1] |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH)[1] | 4.0 - 9.0[1] |
| Catalyst | Aniline (B41778) (optional, accelerates reaction)[6] | Copper(I)[9][10] |
| Stability of Conjugate | High hydrolytic stability[1][6] | Highly stable triazole ring[1] |
| Specificity | Highly specific for aldehydes/ketones[1] | Highly specific for azides/alkynes[10] |
| Biocompatibility | Excellent, catalyst is organic and can be used at low concentrations.[6] | Can have cellular toxicity due to copper catalyst; use of ligands like THPTA is recommended to minimize this.[10][11] |
Table 2: Typical Conditions for Oxime Ligation
| Parameter | Condition | Notes |
| pH | 6.0 - 7.0 | Slightly acidic to neutral pH is optimal.[1] |
| Temperature | Room Temperature (20-25°C) or 37°C | Reaction proceeds efficiently at ambient temperatures.[1] |
| Reaction Time | 2 - 24 hours | Can be monitored by HPLC or mass spectrometry.[1] |
| Catalyst (optional) | Aniline (10-100 mM) | Can significantly increase the reaction rate.[12] |
| Molar Excess of Aminooxy Reagent | 5-20 fold | To drive the reaction to completion.[1] |
Table 3: Typical Conditions for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Notes |
| Solvent | Aqueous buffer (e.g., PBS) with co-solvents like DMSO or DMF if needed.[5] | Co-solvents can help solubilize hydrophobic molecules. |
| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate).[9][11] | In situ reduction of Cu(II) to the active Cu(I) state. |
| Ligand | THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | Stabilizes the Cu(I) catalyst and reduces cytotoxicity.[10] |
| Concentrations | Biomolecule: >10 µM; Azide/Alkyne: 1-10 fold molar excess.[5] | Higher concentrations lead to faster reactions. |
| Reaction Time | 1 - 4 hours | Typically rapid, with near-quantitative yields.[5][10] |
| Temperature | Room Temperature (20-25°C) | Mild reaction conditions preserve biomolecule integrity.[9] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Aldehyde-Tagged Antibody using this compound
This protocol describes a two-step process to first attach the linker to an azide-modified cytotoxic drug via CuAAC, followed by conjugation to an antibody containing a genetically encoded aldehyde tag via oxime ligation.
Materials:
-
This compound
-
Azide-modified cytotoxic drug (Payload-N₃)
-
Aldehyde-tagged monoclonal antibody (mAb-CHO) in a suitable buffer (e.g., PBS, pH 7.2)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
THPTA ligand
-
Aniline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 6.5 and 7.4
-
Purification columns (e.g., SEC, HIC)
-
Analytical instruments (HPLC, Mass Spectrometer)
Step 1: Conjugation of this compound to Azide-modified Cytotoxic Drug (CuAAC)
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the Azide-modified cytotoxic drug in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine 1.2 equivalents of this compound with 1 equivalent of the Azide-modified cytotoxic drug.
-
Add the CuSO₄/THPTA premix (prepare by mixing one part CuSO₄ stock with five parts THPTA stock) to a final concentration of 1 mM copper.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, purify the product (Aminooxy-PEG3-Payload) by preparative RP-HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Step 2: Conjugation of Aminooxy-PEG3-Payload to Aldehyde-Tagged Antibody (Oxime Ligation)
-
Preparation of Reactants:
-
Buffer exchange the aldehyde-tagged antibody into PBS at pH 6.5.
-
Dissolve the purified Aminooxy-PEG3-Payload in DMSO.
-
-
Oxime Ligation Reaction:
-
To the antibody solution, add a 10-fold molar excess of the Aminooxy-PEG3-Payload. The final DMSO concentration should be kept below 10% (v/v).
-
Add aniline to a final concentration of 10 mM from a stock solution in DMSO.
-
Incubate the reaction mixture for 12-24 hours at room temperature with gentle shaking.
-
-
Purification and Characterization of the ADC:
-
Remove excess linker-payload and other small molecules by size-exclusion chromatography (SEC) using PBS, pH 7.4 as the mobile phase.
-
Characterize the resulting ADC by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Confirm the molecular weight of the conjugated antibody by mass spectrometry.
-
Protocol 2: Functionalization of Nanoparticles with a Targeting Ligand using this compound
This protocol outlines the functionalization of aldehyde-bearing nanoparticles with an azide-containing targeting ligand (e.g., a peptide or small molecule) using this compound as the linker.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
This compound
-
Azide-containing targeting ligand (Ligand-N₃)
-
Materials for CuAAC reaction as listed in Protocol 1.
-
Reaction buffer (e.g., HEPES or Phosphate buffer, pH 7.0)
-
Purification method for nanoparticles (e.g., dialysis, tangential flow filtration)
-
Characterization instruments (e.g., DLS for size, Zeta potential analyzer for surface charge)
Step 1: Conjugation of this compound to Nanoparticles (Oxime Ligation)
-
Disperse the aldehyde-functionalized nanoparticles in the reaction buffer (pH 7.0).
-
Add a 50-fold molar excess of this compound to the nanoparticle suspension.
-
Incubate for 12-24 hours at room temperature with gentle stirring.
-
Remove excess linker by dialysis against the reaction buffer.
Step 2: Conjugation of Targeting Ligand to Propargyl-Functionalized Nanoparticles (CuAAC)
-
To the purified propargyl-functionalized nanoparticles, add a 20-fold molar excess of the azide-containing targeting ligand.
-
Add the CuSO₄/THPTA premix to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the functionalized nanoparticles by dialysis or tangential flow filtration to remove unreacted ligand and catalyst components.
-
Characterize the final targeted nanoparticles for size, zeta potential, and conjugation efficiency (e.g., by quantifying the amount of attached ligand).
Visualizations
Experimental Workflows
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for targeted nanoparticle functionalization.
Generalized Mechanism of Action
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Generalized mechanism of action for a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminooxy-PEG3-Propargyl Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal reaction conditions for utilizing the bifunctional linker, Aminooxy-PEG3-Propargyl. This versatile reagent is instrumental in the fields of bioconjugation, drug delivery, and the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features two key reactive groups: an aminooxy group for stable oxime bond formation with aldehydes and ketones, and a propargyl group for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[4][5]
Section 1: Oxime Ligation with the Aminooxy Group
Oxime ligation is a highly chemoselective bioorthogonal reaction that forms a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone).[6] This reaction is favored in bioconjugation due to its efficiency and compatibility with aqueous environments.[7] The resulting oxime bond is significantly more stable towards hydrolysis compared to imine bonds.[8]
Optimal Reaction Conditions for Oxime Ligation
To achieve the highest yield in oxime ligation, careful optimization of reaction parameters is crucial. The following table summarizes the recommended conditions based on established protocols.
| Parameter | Recommended Condition | Notes |
| Reactants | This compound and an aldehyde- or ketone-functionalized molecule. | The aminooxy group is highly reactive; immediate use of the reagent is recommended.[4][9] |
| Molar Ratio | 1.5 to 5 equivalents of the aminooxy compound to 1 equivalent of the carbonyl compound. | An excess of the aminooxy reagent can drive the reaction to completion. |
| Solvent | Aqueous buffers (e.g., PBS, sodium acetate), DMSO, or DMF.[7] | DMSO can be particularly effective.[7] For water-soluble reactants, aqueous buffers at a slightly acidic to neutral pH are suitable. |
| pH | 4.0 - 7.0. | The reaction rate is optimal in the slightly acidic range.[10][11] |
| Catalyst | Aniline (B41778) or its derivatives (e.g., p-phenylenediamine).[10][11][12] Acetic acid can also be used, particularly in organic solvents.[7] | Catalysts significantly accelerate the reaction rate.[11][12] |
| Catalyst Conc. | 10 - 100 mM for aniline catalysts. 2-5 equivalents for acetic acid.[7] | The optimal concentration may vary depending on the specific reactants. |
| Temperature | Room temperature to 37°C.[8] | Higher temperatures can increase the reaction rate. |
| Reaction Time | 2 - 24 hours.[8] | Reaction progress can be monitored by analytical methods like HPLC or mass spectrometry.[8] |
Experimental Protocol for Oxime Ligation
This protocol provides a general framework for the conjugation of this compound to a carbonyl-containing molecule.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized molecule
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Aniline (catalyst) stock solution (e.g., 200 mM in DMSO or DMF)
-
Quenching reagent (e.g., acetone)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde- or ketone-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde- or ketone-functionalized molecule (1 equivalent) with this compound (1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., RP-HPLC, LC-MS).
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC to remove excess reagents and the catalyst.
-
Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of this compound can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule.[1] This "click chemistry" reaction is widely used for its high yield, mild reaction conditions, and broad functional group tolerance.[13]
Optimal Reaction Conditions for CuAAC
For optimal yield in a CuAAC reaction, the following conditions are recommended.
| Parameter | Recommended Condition | Notes |
| Reactants | This compound and an azide-functionalized molecule. | An azide-to-alkyne molar ratio of 1:1 is a common starting point.[14] |
| Solvent | A variety of solvents can be used, including THF, DMF, and supercritical CO2.[15] | The choice of solvent may depend on the solubility of the reactants. |
| Copper(I) Source | Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, or copper(I) bromide (CuBr). Copper wire can also be used as a heterogeneous catalyst.[15] | The use of a ligand is often necessary to stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Reducing Agent | Sodium ascorbate (B8700270) (NaAsc).[15] | Used to reduce Cu(II) to the active Cu(I) catalyst in situ. |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) or N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA).[16][15] | Ligands prevent copper precipitation and accelerate the reaction. |
| Concentrations | The molar ratio of catalyst to alkyne can influence the yield. Ratios from 0.1 to 0.5 have been reported to be effective.[14][16] | Higher catalyst loading can increase the reaction rate but may complicate purification.[16] |
| Temperature | Room temperature to 50°C.[15] Microwave-assisted reactions can be performed at higher temperatures (e.g., 100°C) for shorter durations.[15] | |
| Reaction Time | 5 to 48 hours.[16][15] Most of the reaction often occurs within the first 24 hours.[14][16] |
Experimental Protocol for CuAAC
This protocol outlines a general procedure for the CuAAC reaction with this compound.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Solvent (e.g., DMF)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound and the azide-functionalized molecule in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water or an appropriate buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of this compound and the azide-functionalized molecule.
-
If using a ligand, add TBTA to the mixture.
-
Add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the reaction.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
The reaction progress can be monitored by techniques such as TLC, HPLC, or LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by a suitable method, such as reverse-phase HPLC, to isolate the desired triazole-linked product.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 5. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 6. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. a3p-scientific.com [a3p-scientific.com]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. precisepeg.com [precisepeg.com]
- 14. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Site-Specific Protein Modification: Conjugating Aminooxy-PEG3-Propargyl to Aldehyde-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for the development of protein therapeutics, diagnostics, and research reagents. The ability to attach functional molecules to a specific site on a protein allows for the creation of homogenous conjugates with well-defined properties. One robust method for achieving this is through the combination of genetically encoded aldehyde tags and oxime ligation chemistry.[1][2] This document provides detailed protocols for the conjugation of Aminooxy-PEG3-Propargyl to aldehyde-tagged proteins, enabling the introduction of a versatile propargyl handle for subsequent "click" chemistry applications.
The aldehyde tag is a short peptide sequence, typically containing the consensus motif CxPxR, which can be genetically fused to a protein of interest.[2][3] The formylglycine-generating enzyme (FGE) recognizes this sequence and oxidizes the cysteine residue to a formylglycine (fGly), which contains a reactive aldehyde group.[1][3] This aldehyde can then be specifically targeted by molecules containing an aminooxy group, such as this compound, to form a stable oxime bond.[4][5] The propargyl group on the conjugated PEG linker serves as a bioorthogonal handle for further functionalization via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[4][6]
These application notes provide an overview of the methodology, key experimental considerations, and detailed protocols for researchers in academia and industry.
Key Experimental Considerations
Successful conjugation of this compound to aldehyde-tagged proteins relies on several critical parameters that can be optimized to achieve high yields and purity of the final conjugate.
Reaction Conditions
The formation of the oxime bond is influenced by pH, temperature, and the presence of catalysts.[5][7]
-
pH: The optimal pH for oxime ligation is typically slightly acidic, in the range of 4-5.[5] However, the reaction can be performed at neutral pH (6.5-7.5), which is often necessary to maintain protein stability.[1][8]
-
Catalysts: Aniline (B41778) and its derivatives, such as p-phenylenediamine, can significantly accelerate the rate of oxime formation, especially at neutral pH.[7][9] This allows for the use of lower concentrations of reagents and shorter reaction times.
-
Temperature: Reactions are typically carried out at room temperature or 37°C.[1][10] Higher temperatures can increase the reaction rate but may compromise protein stability.
-
Reagent Concentrations: An excess of the aminooxy-functionalized reagent is generally used to drive the reaction to completion.[1][11] The specific molar excess will depend on the protein concentration and the reactivity of the aldehyde tag.
Protein and Reagent Handling
-
Aldehyde-Tagged Protein: The efficiency of FGE-mediated conversion of the cysteine to formylglycine should be confirmed prior to conjugation, for instance by mass spectrometry.[1] The protein should be purified and in a buffer compatible with the conjugation reaction.
-
This compound: Aminooxy compounds can be sensitive and should be stored properly.[4][6] It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO or DMF.[11]
Experimental Protocols
Protocol 1: General Conjugation of this compound to Aldehyde-Tagged Protein
This protocol outlines the general steps for the oxime ligation reaction.
Materials:
-
Aldehyde-tagged protein in a suitable buffer (e.g., 1X PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
10X Aniline Acetate (B1210297) Buffer (optional, for catalysis)
-
Purification system (e.g., size-exclusion chromatography, ultrafiltration vials)
Procedure:
-
Prepare Reagent Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO or DMF.[11]
-
Prepare Protein Solution: Prepare the aldehyde-tagged protein solution at a concentration between 20 µM and 100 µM in a compatible buffer.[11]
-
Reaction Setup: Add a 50-fold molar excess of the this compound stock solution to the protein solution.[11] For example, for 100 µL of a 50 µM protein solution (5 nmol), add 50 µL of the 5 mM this compound stock solution (250 nmol).
-
Catalysis (Optional but Recommended): To accelerate the reaction, add 1/10th volume of a 10X aniline acetate catalyst solution.[11]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2 to 12 hours.[1][11] The optimal time should be determined empirically. Protect the reaction from light if using fluorescently tagged reagents.
-
Purification: Remove the excess unreacted this compound and catalyst using a suitable purification method such as size-exclusion chromatography or centrifugal protein concentrators with an appropriate molecular weight cut-off.[11]
-
Analysis: Confirm the successful conjugation and purity of the product by SDS-PAGE, mass spectrometry (MS), or LC-MS analysis.[11]
Protocol 2: Generation of Aldehyde Tag on a Glycoprotein (B1211001) (for subsequent conjugation)
For glycoproteins, aldehyde groups can be generated by mild oxidation of sialic acid residues.
Materials:
-
Glycoprotein in 1X PBS
-
10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
100 mM Sodium Periodate (NaIO₄) solution in DI water
-
Ethylene (B1197577) glycol
Procedure:
-
To your glycoprotein solution, add 1/10th volume of the 10X reaction buffer and 1/10th volume of the 100 mM NaIO₄ solution.[11]
-
Incubate the reaction for 10 minutes at room temperature or 30 minutes on ice, protected from light.[8]
-
Quench the reaction by adding ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature.[11]
-
Remove excess reagents by buffer exchange into a neutral pH buffer (e.g., 1X PBS) using a desalting column or dialysis.[8]
-
The resulting aldehyde-tagged glycoprotein is now ready for conjugation with this compound as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the conjugation of aminooxy reagents to aldehyde-tagged proteins.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 20 - 100 µM | Lower concentrations may lead to poor recovery and labeling efficiency.[11] |
| Aminooxy Reagent | 10 - 50 molar equivalents | Higher excess drives the reaction to completion.[1][11] |
| pH | 5.5 - 7.5 | Slightly acidic pH is optimal, but neutral pH can be used with a catalyst.[1][8] |
| Temperature | Room Temperature - 37°C | Higher temperatures can increase reaction rates.[1][10] |
| Incubation Time | 2 - 12 hours | Dependent on protein, reagent concentrations, and temperature.[1][11] |
| Catalyst (Aniline) | 10 - 100 mM | Significantly accelerates the reaction at neutral pH.[9] |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an aldehyde-tagged protein.
Caption: Schematic of the oxime ligation reaction between an aldehyde-tagged protein and this compound.
References
- 1. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 11. biotium.com [biotium.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Aminooxy-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, including improved solubility, extended plasma half-life, and reduced immunogenicity. This document provides detailed application notes and protocols for the incorporation of a specific bifunctional linker, Aminooxy-PEG3-Propargyl, into peptides during standard Fmoc-based SPPS.
This compound is a versatile chemical entity that introduces two distinct functionalities into a peptide sequence. The aminooxy group allows for the straightforward formation of a stable oxime bond with aldehydes or ketones, enabling conjugation to a wide range of molecules. The terminal propargyl group is a substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click chemistry" reaction for conjugation with azide-tagged molecules.[1][2] This dual functionality makes it a valuable tool in the development of complex peptide conjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][3]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | O-(2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethyl)hydroxylamine | [3] |
| Molecular Formula | C₉H₁₇NO₄ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | Solid Powder | [3] |
| Purity | ≥98% | [3] |
| Storage Conditions | Dry, dark, and at -20°C for up to 1 year | [3] |
Experimental Protocols
The following protocols outline the procedure for incorporating this compound at the N-terminus of a resin-bound peptide using manual Fmoc-based SPPS.
Materials and Reagents
| Reagent | Supplier | Notes |
| Rink Amide Resin | Various | Or other suitable solid support |
| Fmoc-protected amino acids | Various | |
| N,N-Dimethylformamide (DMF) | Synthesis Grade | |
| Piperidine (B6355638) | Synthesis Grade | |
| Dichloromethane (DCM) | Synthesis Grade | |
| Diisopropylethylamine (DIPEA) | Synthesis Grade | |
| HATU (or HBTU/HCTU) | Various | Coupling reagent |
| Hydroxybenzotriazole (HOBt) | Various | Coupling additive |
| This compound | Various | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| Deionized Water (H₂O) | ||
| Diethyl ether (cold) | Reagent Grade | For precipitation |
Protocol 1: Standard Fmoc-SPPS Peptide Chain Elongation
This protocol describes the standard steps for assembling the desired peptide sequence on the solid support prior to the addition of the this compound linker. A single cycle of amino acid addition in Fmoc-SPPS is depicted in the workflow diagram below.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the terminal amino acid by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and cleaved Fmoc-adducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (3-5 eq.) and an additive like HOBt (3-5 eq.) in the presence of a base like DIPEA (6-10 eq.) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat steps 2-5 for each amino acid in the desired peptide sequence.
Protocol 2: N-terminal Incorporation of this compound
This protocol details the coupling of the this compound linker to the N-terminus of the synthesized peptide on the solid support.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, step 2, to expose the N-terminal amine of the peptide.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Linker Coupling:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), HATU (or an equivalent coupling reagent, 2-4 eq.), and HOBt (2-4 eq.) in DMF.
-
Add DIPEA (4-8 eq.) to the solution to initiate activation.
-
Immediately add the activated linker solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents.
-
Drying: Dry the resin under vacuum for storage or proceed directly to cleavage.
Protocol 3: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the modified peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail for many peptides is Reagent K or a similar mixture. The composition of a typical cleavage cocktail is provided in the table below. CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
| Reagent | Typical Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger for cationic species |
| Water (H₂O) | 5% | Scavenger |
| Thioanisole | 5% | Scavenger for protecting groups |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, particularly for Trp |
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
-
Peptide Collection and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Data Analysis and Characterization
The purity and identity of the synthesized peptide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
HPLC Analysis
Reverse-phase HPLC is used to assess the purity of the crude peptide. A typical gradient of acetonitrile (B52724) in water with 0.1% TFA is used for elution. The presence of a single major peak indicates a high degree of purity.
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. For PEGylated peptides, techniques like MALDI-TOF or ESI-MS are commonly employed.[4][5] The expected mass increase upon incorporation of this compound is 203.24 Da.
| Analytical Technique | Expected Outcome |
| RP-HPLC | A major peak corresponding to the desired peptide, with minimal side-product peaks. |
| Mass Spectrometry | The observed molecular weight should match the calculated molecular weight of the peptide + 203.24 Da. |
Application Workflow: Synthesis of a Peptide-Drug Conjugate
The bifunctional nature of the this compound linker allows for a two-step conjugation strategy. This is particularly useful in the synthesis of peptide-drug conjugates or PROTACs.
This workflow illustrates the sequential modification of the peptide, first through the aminooxy group and then via the propargyl group, enabling the creation of complex, multifunctional peptide constructs.
Conclusion
The incorporation of this compound into peptides via solid-phase synthesis provides a powerful and versatile platform for the development of advanced peptide-based therapeutics and research tools. The protocols outlined in this document offer a comprehensive guide for researchers to successfully synthesize and characterize these modified peptides. The dual functionality of this linker opens up a wide array of possibilities for creating novel and complex biomolecular conjugates.
References
Troubleshooting & Optimization
troubleshooting low yield in Aminooxy-PEG3-Propargyl conjugation reactions
Welcome to the technical support center for Aminooxy-PEG3-Propargyl conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The optimal pH for the oxime ligation reaction between the aminooxy group and a carbonyl (aldehyde or ketone) is typically between 4.0 and 5.0.[1] However, the reaction can be performed at a neutral pH (6.5-7.5), although the rate will be significantly slower.[1] For biomolecules that are sensitive to acidic conditions, performing the reaction at neutral pH with a catalyst is recommended.
Q2: Is a catalyst necessary for the conjugation reaction?
A2: While the reaction can proceed without a catalyst, especially at acidic pH, using a nucleophilic catalyst like aniline (B41778) or its derivatives is highly recommended, particularly at neutral pH.[1] Catalysts can significantly increase the reaction rate, leading to higher yields in a shorter amount of time.[1][2]
Q3: What is the shelf life and proper storage for this compound?
A3: Aminooxy compounds are known to be reactive and sensitive.[3] It is recommended to use this compound immediately upon receipt, ideally within one week.[3] For longer-term storage, the pure form should be stored at -20°C for up to three years.[4] Stock solutions in an appropriate solvent can be stored at -80°C for up to six months or at -20°C for one month.[4]
Q4: Can the propargyl group interfere with the aminooxy conjugation?
A4: Under typical oxime ligation conditions (mildly acidic to neutral pH, with or without an aniline-based catalyst), the propargyl group is generally stable and does not interfere with the reaction between the aminooxy group and a carbonyl. The two reactions (oxime ligation and click chemistry) are considered orthogonal, meaning they can be performed sequentially without interfering with each other.[5]
Q5: How can I monitor the progress of my conjugation reaction?
A5: The progress of the conjugation reaction can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a common method to separate the conjugated product from the starting materials.[6] Mass spectrometry (MS), such as ESI-MS, can be used to confirm the identity of the conjugate by detecting the expected mass increase.[7][8] For protein conjugations, SDS-PAGE analysis will show a shift in the molecular weight of the conjugated protein.
Troubleshooting Guide for Low Yield
Low yield is a common issue in conjugation reactions. The following guide addresses potential causes and provides solutions to improve the efficiency of your this compound conjugation.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Suboptimal pH: The reaction is too slow at neutral pH without a catalyst. | Adjust the reaction buffer to a pH between 4.0 and 5.0 if your molecule is stable in acidic conditions. For acid-sensitive molecules, maintain a neutral pH (6.5-7.5) and add a catalyst. |
| Inactive this compound: The reagent may have degraded due to improper storage or handling. Aminooxy compounds are sensitive and have a limited shelf life.[3] | Use a fresh batch of this compound. Ensure it has been stored correctly at -20°C.[3] | |
| Inefficient Catalyst: The concentration of the catalyst may be too low, or the chosen catalyst may not be effective enough. | Increase the concentration of the aniline catalyst. Consider using a more efficient catalyst like p-phenylenediamine, which has been shown to be more effective than aniline at neutral pH.[1][2] | |
| Low Reactant Concentration: Dilute reaction conditions can lead to slow reaction kinetics. | Increase the concentration of your reactants. If solubility is an issue, consider using a co-solvent like DMSO or DMF, ensuring it is compatible with your biomolecule. | |
| Hydrolysis of Aldehyde/Ketone: The carbonyl group on your target molecule may be unstable in the reaction buffer. | Ensure the stability of your target molecule at the chosen reaction pH and temperature. Prepare fresh solutions of your aldehyde or ketone-containing molecule before each experiment. | |
| Multiple Products or Side Reactions | Non-specific Reactions: The reaction conditions may be promoting unwanted side reactions. | Ensure your buffer is free of other nucleophiles that could compete with the aminooxy group. If using a catalyst, perform a small-scale reaction to optimize its concentration, as very high concentrations can sometimes lead to side products. |
| Oxidation of Reactants: Exposure to air can lead to the oxidation of sensitive molecules. | Degas your reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your molecules are known to be oxygen-sensitive. | |
| Difficulty in Product Purification | Co-elution of Product and Reactants: The conjugated product may have similar chromatographic properties to the starting materials. | Optimize your purification method. For RP-HPLC, adjust the gradient of the mobile phase.[9] Size-exclusion chromatography (SEC) can also be effective for separating PEGylated proteins from smaller unreacted molecules.[] |
| Product Precipitation: The final conjugate may have poor solubility in the purification buffer. | Adjust the buffer composition or pH to improve the solubility of your conjugate. The addition of a mild detergent or changing the ionic strength of the buffer may help. |
Quantitative Data Summary
The following tables provide a summary of key reaction parameters and expected outcomes for this compound conjugation reactions.
Table 1: Effect of pH and Catalyst on Reaction Rate
| pH | Catalyst | Relative Reaction Rate | Notes |
| 4.0 - 5.0 | None | Optimal | Fastest reaction rate without a catalyst.[1] |
| 7.0 | None | Slow | Significantly slower than at acidic pH. |
| 7.0 | Aniline | Moderate | Rate is increased compared to no catalyst. |
| 7.0 | p-Phenylenediamine | Fast | Reported to be up to 19-fold faster than the aniline-catalyzed reaction at neutral pH.[1] |
Table 2: Recommended Molar Ratios of Reactants
| Reactant 1 | Reactant 2 | Catalyst (e.g., Aniline) | Recommended Molar Ratio (Reactant 1:Reactant 2:Catalyst) |
| Aldehyde/Ketone-containing molecule | This compound | Aniline/p-Phenylenediamine | 1 : 1.5 - 5 : 10 - 100 |
Note: The optimal molar ratio should be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Modified Protein
This protocol provides a general guideline for the conjugation of this compound to a protein containing an aldehyde group.
Materials:
-
Aldehyde-modified protein
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Catalyst Stock Solution: 1 M Aniline in DMSO
-
Quenching Solution: 1 M Acetone in water
-
Purification column (e.g., size-exclusion or reverse-phase chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Linker Solution: Dissolve this compound in the reaction buffer to a final concentration that is 5-20 molar equivalents higher than the protein concentration.
-
Initiate the Reaction: Add the this compound solution to the protein solution.
-
Add Catalyst: Add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 2-24 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Quench the Reaction (Optional): To quench any unreacted aminooxy groups, add the quenching solution to the reaction mixture and incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Purify the protein conjugate from excess reagents using a suitable chromatography method, such as size-exclusion chromatography or reverse-phase HPLC.[9][]
-
Characterize the Conjugate: Confirm the identity and purity of the conjugate using SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Generation of Aldehyde Groups on a Glycoprotein (B1211001) for Conjugation
If your target protein is a glycoprotein, you can introduce aldehyde groups by mild oxidation of the sugar moieties.
Materials:
-
Glycoprotein
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution (freshly prepared)
-
Desalting column
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the oxidation buffer using a desalting column.
-
Oxidation: Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM. Incubate the reaction on ice for 15-30 minutes in the dark.
-
Quench the Oxidation: Add glycerol to the reaction mixture to a final concentration of 10-20 mM and incubate on ice for 10 minutes.
-
Remove Excess Reagents: Remove excess periodate (B1199274) and glycerol by passing the reaction mixture through a desalting column equilibrated with the desired reaction buffer for the subsequent conjugation (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Proceed with Conjugation: The resulting aldehyde-modified glycoprotein is now ready for conjugation with this compound following Protocol 1.
Visualizations
Caption: A general experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low yield in conjugation reactions.
Caption: The signaling pathway of aniline-catalyzed oxime ligation.
References
- 1. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
how to avoid side reactions with Aminooxy-PEG3-Propargyl
Welcome to the technical support center for Aminooxy-PEG3-Propargyl. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing three key components: an aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group.[1][2] This structure allows for a two-step sequential or one-pot conjugation strategy.
-
The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime bond.[3][4][5] This is commonly used for site-specific conjugation to proteins or other biomolecules that have been engineered to contain a carbonyl group.
-
The propargyl group is a terminal alkyne that can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to react with azide-containing molecules.[6]
-
The PEG3 linker is a short, hydrophilic spacer that can improve the solubility and reduce steric hindrance of the conjugate.[7][8]
Primary applications include the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[2][6]
Q2: What are the recommended storage and handling conditions for this compound?
Aminooxy compounds are known to be reactive and sensitive.[4][5] For optimal performance, it is highly recommended to use the reagent immediately upon receipt, preferably within one week.[4][5] For longer-term storage, follow the supplier's recommendations, which are typically:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Source: [6]
Always handle the compound in a dry, dark environment to prevent degradation.[8]
Troubleshooting Guides
This section addresses common issues encountered during conjugation reactions with this compound.
Oxime Ligation Troubleshooting
The formation of a stable oxime bond between the aminooxy group and a carbonyl (aldehyde or ketone) is a critical step. Here are solutions to common problems:
Problem: Low or No Oxime Ligation Efficiency
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Suboptimal pH | Adjust the reaction pH. | The optimal pH for oxime ligation is typically between 4 and 5.[9] However, for many biological applications, the reaction needs to be performed at a neutral pH (around 7).[9] At neutral pH, the reaction rate is slower, and the use of a catalyst is highly recommended.[10] Prepare buffers at various pH values (e.g., 4.5, 5.5, 6.5, 7.4) to test the optimal condition for your specific biomolecule's stability and reactivity. |
| Absence or Inefficient Catalyst | Add or change the catalyst. | Aniline (B41778) and its derivatives are effective nucleophilic catalysts for oxime ligation.[3][10] p-Phenylenediamine has been shown to be a highly effective catalyst at neutral pH.[11] Prepare a stock solution of the catalyst (e.g., 200 mM aniline in DMF) and add it to the reaction mixture to a final concentration of 10-100 mM. |
| Degraded this compound | Use fresh reagent. | Aminooxy compounds can degrade over time, especially with improper storage.[4][5] Use a fresh vial of the reagent or one that has been stored correctly at -80°C. |
| Inaccessible Carbonyl Group | Denature the protein or use a longer PEG linker. | If the aldehyde or ketone on your protein is sterically hindered, the aminooxy group may not be able to access it.[12] Consider performing the reaction under partially denaturing conditions (if your protein can be refolded) or using a linker with a longer PEG chain to provide more spatial separation. |
| Hydrolysis of the Oxime Bond | Optimize pH for stability. | While oxime bonds are generally stable, they can undergo acid-catalyzed hydrolysis.[13] Paradoxically, they exhibit maximum stability in acidic solutions between pH 2 and 3.[13] If your downstream applications involve acidic conditions, verify the stability of your conjugate. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
The "click" reaction between the propargyl group and an azide (B81097) is generally efficient, but side reactions and improper conditions can lead to poor outcomes.
Problem: Low Yield of Triazole Product
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Oxidation of Copper(I) Catalyst | Use a stabilizing ligand and degas solvents. | The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II).[14] The use of a copper(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended, especially in biological systems.[15][16] Prepare a premix of CuSO4 and THPTA in a 1:5 molar ratio before adding it to the reaction mixture.[15] Degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) can minimize oxygen in the reaction. |
| Glaser-Hay Coupling Side Reaction | Add a reducing agent and control reaction conditions. | A common side reaction is the copper-catalyzed homocoupling of terminal alkynes (Glaser-Hay coupling) to form a diyne.[17] This can be minimized by adding an excess of a reducing agent like sodium ascorbate (B8700270), which helps maintain the copper in the Cu(I) state and can prevent the oxidation required for the Glaser coupling mechanism.[18] Also, avoid exposing the reaction to air for extended periods, especially during workup.[18] |
| Incorrect Order of Reagent Addition | Follow the recommended order of addition. | The order of reagent addition can impact the reaction's success. A recommended procedure is to first mix the alkyne and azide components, then add the premixed copper/ligand solution, and finally initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[19][20] |
| Sequestration of Copper Catalyst | Increase the concentration of the copper catalyst. | Biomolecules, particularly proteins, can chelate copper ions, making them unavailable for catalysis. If you suspect this is happening, you can perform a test reaction with a model alkyne and azide. If the test reaction fails in the presence of your biomolecule, try increasing the copper concentration. |
| Low Purity of Starting Materials | Purify the alkyne and azide components. | Impurities in either the this compound conjugate or the azide-containing molecule can interfere with the reaction. Ensure high purity of both reactants before starting the CuAAC reaction. |
General Bioconjugation and Purification Troubleshooting
Problem: Protein Aggregation or Low Recovery After Conjugation
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| PEG-Induced Aggregation | Optimize PEG linker length and protein concentration. | While PEGylation generally improves solubility, it can sometimes induce conformational changes in proteins that lead to aggregation.[7] If you observe aggregation, consider using a shorter or longer PEG linker. Also, working with lower protein concentrations can sometimes mitigate aggregation issues. |
| Inefficient Purification | Choose the appropriate purification method. | The purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture.[] Size Exclusion Chromatography (SEC) is effective for removing unreacted small molecules and PEG.[] Ion Exchange Chromatography (IEX) can separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.[] Hydrophobic Interaction Chromatography (HIC) and Reverse Phase Chromatography (RPC) can also be used, particularly for separating isomers.[] |
| Non-specific Binding | Use blocking agents. | In applications like immunoassays, non-specific binding of the conjugate can be an issue. Using blocking agents such as BSA or a different PEG-containing molecule can help to reduce non-specific interactions.[22] |
Experimental Protocols
General Protocol for Oxime Ligation
This protocol provides a general framework for oxime ligation in an aqueous buffer. Optimization for specific molecules is recommended.
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the chosen reaction buffer (e.g., 10 mM in PBS, pH 6.0-7.4).
-
Prepare a stock solution of this compound in the same buffer (e.g., 100 mM).
-
Prepare a stock solution of the aniline catalyst (e.g., p-phenylenediamine) in the same buffer or an organic co-solvent like DMF (e.g., 200 mM).
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with this compound (1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry.
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
-
Purification:
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and byproducts.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for a typical CuAAC reaction using a Cu(II) salt with a reducing agent and a stabilizing ligand.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule in a suitable buffer or solvent (e.g., PBS, DMF, or a mixture).
-
Prepare a stock solution of your this compound conjugate (from the oxime ligation step) in the same buffer or solvent.
-
Prepare a 20 mM solution of CuSO4 in water.[15]
-
Prepare a 50 mM solution of THPTA ligand in water.[15]
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.[15]
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound conjugate (1 equivalent) and the azide-containing molecule (1.2-2 equivalents).
-
In a separate tube, prepare a premix of the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let it sit for a few minutes.[15]
-
Add the copper/ligand premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.[15]
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or using a fluorogenic azide.[16]
-
-
Purification:
-
Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC, IEX, or HIC) to remove the copper catalyst, excess reagents, and any side products.
-
Visualizations
Experimental Workflow for Dual Conjugation
References
- 1. neb.com [neb.com]
- 2. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 5. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. CuAAC Cell Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 20. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 22. hiyka.com [hiyka.com]
Technical Support Center: Purification of Aminooxy-PEG3-Propargyl Conjugates
Welcome to the technical support center for the purification of Aminooxy-PEG3-Propargyl conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these specific conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound conjugates?
A1: Common impurities can arise from both the oxime ligation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) steps. These may include:
-
Unreacted this compound.
-
Excess of the aldehyde- or ketone-containing molecule.
-
Excess of the azide-containing molecule.
-
Byproducts from the CuAAC reaction, such as homocoupling of the propargyl group.[1]
-
Residual copper catalyst and ligands from the CuAAC reaction.[2]
-
Side products from the oxime ligation, though this reaction is generally very clean and chemoselective.
Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?
A2: The choice of purification technique depends on the properties of the conjugate, particularly its size and polarity. The most common and effective methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for the purification of peptides, proteins, and small molecule conjugates. It separates molecules based on their hydrophobicity.[]
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecules and reagents from larger protein or biomolecule conjugates based on differences in hydrodynamic radius.[]
-
Flash Column Chromatography: A common technique for purifying small molecule conjugates, separating compounds based on polarity.[4][5][6]
Q3: How can I monitor the progress of my conjugation reaction?
A3: Reaction progress can be monitored using analytical techniques such as:
-
Analytical RP-HPLC: To observe the appearance of the product peak and the disappearance of starting material peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the formation of the desired conjugate by identifying its molecular weight.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of small molecule reactions.[5]
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of conjugate from unreacted starting materials. | The gradient may not be optimal for resolving species with similar polarities. | Optimize the gradient by making it shallower to increase the separation between peaks. |
| The column chemistry may not be suitable. | Try a column with a different stationary phase (e.g., C8 instead of C18) or a longer column for better resolution. | |
| Mobile phase additives may be affecting peak shape. | Adjust the concentration of additives like trifluoroacetic acid (TFA) or formic acid to improve peak sharpness. | |
| Low recovery of the conjugate from the column. | The conjugate may be precipitating on the column due to poor solubility in the mobile phase. | Ensure the sample is fully dissolved before injection. Modify the mobile phase composition to improve solubility. |
| The conjugate might be irreversibly binding to the column material. | Alter the mobile phase pH or use a different column chemistry. | |
| Broad or tailing peaks. | The column may be overloaded. | Reduce the amount of sample injected onto the column. |
| Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH or ionic strength. |
Oxime Ligation
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete or slow reaction. | The pH of the reaction mixture is not optimal. | Oxime ligation is most efficient at a pH between 4 and 5. Adjust the pH of your reaction buffer. |
| The concentration of reactants is too low. | Increase the concentration of one or both reactants. | |
| Absence of a catalyst. | The addition of an aniline-based catalyst can significantly accelerate the reaction rate.[7] | |
| Formation of side products. | The aminooxy group may not be stable under certain conditions. | Ensure that the reaction conditions are mild and avoid harsh reagents that could degrade the aminooxy functionality. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield. | The copper (I) catalyst has been oxidized to copper (II). | Add a reducing agent, such as sodium ascorbate, to the reaction mixture to maintain copper in its active Cu(I) state.[1][8] |
| The ligand used is not effectively stabilizing the copper (I) catalyst. | Use a ligand known to be effective for CuAAC, such as TBTA or a custom ligand suitable for your system. | |
| Impurities in the starting materials are inhibiting the catalyst. | Purify the azide (B81097) and alkyne starting materials before the reaction. | |
| Contamination of the final product with copper. | Residual copper from the catalyst remains after purification. | Use a copper-chelating resin to remove residual copper from your purified product. |
Experimental Protocols
General Protocol for Purification of a Small Molecule this compound Conjugate by Flash Column Chromatography
-
Reaction Quenching: After the conjugation reaction is complete (as determined by TLC or LC-MS), quench the reaction if necessary. For an oxime ligation, this can be done by adding an excess of a small aldehyde or ketone. For a CuAAC reaction, quenching is often not necessary.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Adsorption onto Silica (B1680970): Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel completely.
-
Column Packing: Prepare a flash chromatography column with silica gel, packed using the initial elution solvent.
-
Loading the Sample: Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified conjugate.
General Protocol for Analytical RP-HPLC of an this compound Conjugate
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes. This will need to be optimized for your specific conjugate.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for your molecule (e.g., 214 nm for peptides, or a specific wavelength if your conjugate contains a chromophore).
-
Injection Volume: 10-20 µL.
Visualizations
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
Technical Support: Optimizing pH for Oxime Ligation with Aminooxy-PEG3-Propargyl
Welcome to the technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the optimization of pH for oxime ligation reactions, with a specific focus on using Aminooxy-PEG3-Propargyl.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
The optimal pH for oxime ligation is a balance between two competing factors: the need for acid catalysis to dehydrate the hemiaminal intermediate and the need to have a sufficient concentration of the unprotonated, nucleophilic aminooxy group.[1] For most oxime ligations, the reaction proceeds optimally at a slightly acidic pH of approximately 4.5.[1] However, many biological molecules are unstable or insoluble under these conditions, necessitating reactions at or near neutral pH (6.5-7.5).[2][3][4]
Q2: Why is pH so critical for the oxime ligation reaction?
The reaction mechanism involves two key steps that are highly pH-dependent. The first step is the nucleophilic attack of the aminooxy group on the carbonyl (aldehyde or ketone). This step is favored at a higher pH where the aminooxy group is deprotonated and more nucleophilic. The second step is the acid-catalyzed dehydration of the resulting tetrahedral intermediate to form the stable oxime bond.[1] This step is favored at a lower pH. Therefore, an optimal pH must be found to balance these two requirements for an efficient reaction.
Q3: What happens if the reaction pH is too low or too high?
-
Too Low (pH < 4): At very low pH, the majority of the aminooxy nucleophile becomes protonated and thus unreactive.[1] This significantly slows down or halts the initial nucleophilic attack, leading to poor yields.
-
Too High (pH > 8): At neutral to basic pH, the acid-catalyzed dehydration step becomes the rate-limiting factor, causing the reaction to proceed very slowly.[1] While the oxime bond itself is generally stable at physiological pH, its formation is inefficient without catalysis.[5][6]
Q4: How do catalysts like aniline (B41778) affect the optimal pH?
Nucleophilic catalysts, such as aniline and its derivatives (e.g., p-phenylenediamine), can significantly accelerate the rate of oxime ligation, especially at neutral pH.[2][7] These catalysts work by forming a more reactive protonated Schiff base intermediate, which is then displaced by the aminooxy nucleophile.[6] The use of a catalyst allows the reaction to proceed efficiently at a higher pH (e.g., pH 7.0-7.4), which is often necessary for biological applications.[1][2][3] For instance, p-phenylenediamine (B122844) has been shown to be more efficient than aniline across the pH range of 4-7.[2][3]
Q5: Which buffer should I use for my ligation reaction?
The choice of buffer is critical. Avoid buffers containing primary amines (like Tris), as they can compete with the aminooxy reagent by reacting with the aldehyde or ketone. Recommended buffers include:
-
Sodium Acetate (B1210297): For reactions in the acidic range (pH 4.0-5.5).
-
Phosphate-Buffered Saline (PBS) or Phosphate (B84403) Buffer: For reactions in the neutral range (pH 6.5-7.5).[8]
-
HEPES or MOPS: Can also be used for reactions at neutral pH.
Always ensure the final pH of the reaction mixture is adjusted after all components, including the PEG reagent, have been added.
Troubleshooting Guide
Even under optimized conditions, issues can arise. This guide addresses common problems encountered during oxime ligation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: The reaction pH is outside the optimal range. | Verify the final pH of the reaction mixture with a calibrated pH meter. Adjust as necessary using dilute acid or base. |
| Inefficient Catalysis: Reaction is slow at neutral pH without a catalyst. | Add a nucleophilic catalyst. Start with 10-50 mM aniline or 2-10 mM p-phenylenediamine for reactions at pH 7.0-7.4.[2][3] | |
| Reagent Degradation: The Aminooxy-PEG reagent or the carbonyl compound is degraded. | Use fresh reagents. Aminooxy compounds can be sensitive to storage conditions. Ensure carbonyl compounds have not been oxidized. | |
| Incorrect Stoichiometry: Molar ratio of aminooxy to carbonyl is not optimal. | Vary the molar ratio of the vector (carbonyl) to the insert (aminooxy-PEG). A 1:1 to 1:10 ratio is a good starting point.[9][10] | |
| Multiple Products or Side Reactions | Non-specific Reactions: The carbonyl group is reacting with other nucleophiles in the sample (e.g., amine buffers, Lysine residues on a protein). | Use a non-amine buffer (e.g., PBS, Acetate). If working with proteins, ensure the reaction is site-specific. |
| Oxidation of Aldehyde: The aldehyde starting material has been oxidized to a carboxylic acid, rendering it unreactive. | Use fresh aldehyde starting material or reagents designed to prevent oxidation. | |
| Slow Reaction Rate | Low Reagent Concentration: Reaction kinetics are slow at low concentrations. | Increase the concentration of one or both reactants if possible. |
| Suboptimal Temperature: Reaction is being performed at a temperature that is too low. | While most ligations are run at room temperature or 37°C, kinetics can be temperature-dependent. Ensure consistent temperature control. | |
| Wrong Choice of Carbonyl: Ketones react significantly slower than aldehydes.[7][8] | If possible, use an aldehyde-containing substrate for faster kinetics. If using a ketone, increase catalyst concentration and reaction time.[8] |
Experimental Protocols
Protocol 1: General Oxime Ligation at Acidic pH (pH 4.5)
This protocol is suitable for molecules stable under acidic conditions.
-
Reagent Preparation:
-
Dissolve your aldehyde or ketone-containing molecule in 100 mM sodium acetate buffer (pH 4.5) to a final concentration of 1-10 mM.
-
Dissolve this compound in a separate vial with the same buffer to a concentration 1.2 times that of the carbonyl molecule.
-
-
Ligation Reaction:
-
Add the this compound solution to the carbonyl solution.
-
Mix gently by pipetting or brief vortexing.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting PEGylated conjugate using an appropriate method, such as size exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted starting materials.
-
Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH (pH 7.2)
This protocol is ideal for conjugating sensitive biomolecules like proteins.
-
Reagent and Buffer Preparation:
-
Prepare a 100 mM phosphate buffer (PB) or phosphate-buffered saline (PBS) at pH 7.2.
-
Prepare a 500 mM stock solution of aniline in DMSO or water (adjust pH if necessary).
-
Dissolve your carbonyl-containing biomolecule in the pH 7.2 buffer to the desired concentration (e.g., 10-100 µM).[8]
-
Dissolve this compound in the same buffer to a 10-50 fold molar excess over the biomolecule.
-
-
Ligation Reaction:
-
Purification:
-
Remove excess PEG reagent and catalyst using dialysis, tangential flow filtration (TFF), or affinity chromatography suitable for your biomolecule.
-
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
challenges in working with the aminooxy group of Aminooxy-PEG3-Propargyl
This guide provides technical support for researchers, scientists, and drug development professionals working with Aminooxy-PEG3-Propargyl, focusing on the specific challenges associated with its aminooxy functional group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains two key reactive groups:
-
An aminooxy group (-O-NH₂) that chemoselectively reacts with aldehydes or ketones to form a stable oxime bond.[1][2] This reaction is a cornerstone of bioconjugation.
-
A propargyl group (an alkyne) that can participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions with azide-containing molecules.[3][4]
This dual functionality allows for the sequential and orthogonal labeling or cross-linking of molecules, making it valuable in drug delivery, protein conjugation, and the synthesis of complex biomolecules like PROTACs.[2][4]
Q2: How should I store this compound?
The aminooxy group is highly reactive and sensitive.[1][3] For optimal performance, follow these storage guidelines:
-
Short-Term: Immediate use (within one week) is highly recommended for the compound as supplied.[1][3]
-
Long-Term Stock Solutions: Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] If storing for extended periods, protecting from light and storing under an inert atmosphere (like nitrogen) is advised.[5]
Q3: How stable is the oxime bond formed after ligation?
The oxime bond is significantly more stable towards hydrolysis than corresponding imine or hydrazone bonds, making it a reliable linkage in biological systems.[6][7][8] Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones under identical conditions.[9] However, the reaction is reversible, and the bond is susceptible to acid-catalyzed hydrolysis.[6][9]
Q4: Are there any common laboratory solvents I should avoid when working with the free aminooxy group?
Yes. Avoid solvents containing aldehyde or ketone functionalities, most notably acetone (B3395972) .[10][11][12] The highly reactive aminooxy group will readily react with these solvents, consuming your reagent and leading to failed experiments. Always use high-purity, amine-free, and carbonyl-free solvents and buffers for your reactions.
Troubleshooting Guide
Problem: My oxime ligation reaction is very slow or has a low yield.
This is the most common challenge, particularly when working at or near physiological pH (pH 7.0-7.4).[6][7] The formation of the oxime bond is pH-dependent, with the rate-determining step being the acid-catalyzed dehydration of a tetrahedral intermediate.[6] Several factors can be optimized to dramatically improve reaction outcomes.
Solution Pathway:
-
Optimize Reaction pH: The optimal pH for uncatalyzed oxime ligation is acidic, typically around pH 4.5.[6] The reaction rate is significantly slower at neutral pH.[6][7] If your biomolecules are stable under these conditions, adjusting the pH of your reaction buffer is the most direct way to improve kinetics.
-
Use a Nucleophilic Catalyst: For applications requiring neutral pH, the use of an aniline-based catalyst is essential.[13][14] Aniline (B41778) and its derivatives accelerate the reaction by forming a more reactive Schiff base intermediate.[10][11]
-
Aniline: Typically used at 10-100 mM, it can increase reaction rates up to 40-fold at neutral pH.[6]
-
p-Phenylenediamine: A superior catalyst that is highly effective even at low concentrations (2 mM). It can produce a 120-fold faster rate compared to an uncatalyzed reaction at pH 7, and is 19-fold more efficient than aniline under the same conditions.[13][14]
-
-
Check Reagent Integrity and Concentration:
-
Reagent Age: Due to its limited stability, use fresh or properly stored this compound.[1][3] Degradation of the starting material is a common cause of failure.
-
Reactant Concentration: Ligation kinetics are driven by the concentration of the reactants.[10] If possible, increase the concentration of your aminooxy linker and carbonyl-containing molecule. Using a slight excess (e.g., 1.5-5 equivalents) of the aminooxy reagent can also drive the reaction to completion.
-
-
Evaluate Your Carbonyl Partner: The structure of the aldehyde or ketone affects reaction rates. Aromatic aldehydes are more reactive electrophiles than ketones and typically result in faster ligation.[6][15]
Problem: I am seeing degradation of my this compound starting material before the reaction.
This is likely due to improper handling or storage.
-
Cause: Exposure to ambient aldehydes/ketones (e.g., acetone vapor in the lab), incompatible solvents, or prolonged storage at room temperature.[10][11]
-
Solution: Handle the reagent quickly in a clean environment. Use fresh, high-purity solvents. Ensure storage conditions are met (-80°C for long-term stock solutions).[4][5]
Problem: How do I quench the reaction and purify my final conjugate?
-
Quenching: If you used an excess of the aminooxy reagent, the reaction can be quenched by adding a simple ketone, such as acetone. This will consume any remaining unreacted aminooxy groups.
-
Purification: The purification method will depend on the nature of your conjugate. Standard methods such as reverse-phase HPLC, size-exclusion chromatography, or flash chromatography are commonly employed to purify the final product.
Data Summary
Table 1: Influence of pH and Catalysts on Oxime Ligation
| Condition | Optimal pH Range | Relative Reaction Rate | Key Considerations |
| Uncatalyzed | 4.0 - 5.0[13][14] | Slow | May not be suitable for pH-sensitive biomolecules. |
| Aniline Catalyst | 6.0 - 7.4 | Moderate to Fast (up to 40x increase at pH 7)[6] | Standard catalyst, but can be cytotoxic in live-cell applications.[16] |
| p-Phenylenediamine Catalyst | 6.0 - 7.4 | Very Fast (up to 120x increase at pH 7)[13][14] | More efficient than aniline, even at low mM concentrations.[13][14] |
Table 2: Relative Hydrolytic Stability of Common Bioconjugation Bonds
| Linkage Type | Relative Stability | Hydrolysis Conditions |
| Imine (Schiff Base) | Low | Readily hydrolyzes in aqueous media.[6] |
| Hydrazone | Moderate | More stable than imines, but susceptible to acid-catalyzed hydrolysis.[9] |
| Oxime | High | Significantly more stable than imines and hydrazones; hydrolysis is ~1000x slower than simple hydrazones.[9] |
Experimental Protocols
General Protocol for Aqueous Oxime Ligation (Aniline-Catalyzed)
This protocol provides a general framework. Optimization may be necessary depending on the specific substrates.
1. Reagent Preparation:
-
Carbonyl-Molecule Stock: Prepare a stock solution of your aldehyde or ketone-containing molecule (e.g., a protein) in a reaction buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Aminooxy-Linker Stock: Immediately before use, prepare a stock solution of this compound in the same reaction buffer or a compatible solvent like DMF or DMSO.
-
Catalyst Stock: Prepare a stock solution of aniline (e.g., 200 mM) in DMF or the reaction buffer.
2. Ligation Reaction:
-
In a reaction vessel, combine your carbonyl-containing molecule (1 equivalent) with the this compound solution (use 1.5-5 equivalents).
-
Add the aniline catalyst stock solution to reach a final concentration of 10-100 mM.
-
Adjust the pH of the final reaction mixture to the desired value (e.g., 7.0 for catalyzed reactions) using dilute HCl or NaOH.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS or SDS-PAGE).
3. Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone (e.g., 10% v/v) and incubating for 30 minutes.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography (for proteins) or reverse-phase HPLC.
Visualizations
Caption: Aniline catalyzes oxime ligation by forming a reactive Schiff base intermediate.
Caption: A logical workflow to diagnose and resolve low-yield oxime ligation reactions.
References
- 1. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 2. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 3. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
preventing aggregation during protein conjugation with Aminooxy-PEG3-Propargyl
Welcome to the technical support center for protein conjugation with Aminooxy-PEG3-Propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting protein aggregation during your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive ends?
This compound is a trifunctional linker molecule. It consists of an aminooxy group (-O-NH2), a short polyethylene (B3416737) glycol (PEG) spacer (PEG3), and a terminal propargyl group (a type of alkyne).[1]
-
Aminooxy Group: This end reacts specifically with carbonyl groups (aldehydes or ketones) on a target protein to form a stable oxime bond.[2] This reaction is highly selective and can be performed under mild aqueous conditions.[3]
-
PEG3 Spacer: The polyethylene glycol spacer is hydrophilic and flexible.[1] It enhances the solubility of the entire molecule and the resulting conjugate, which can help to mitigate protein aggregation.[1][4]
-
Propargyl Group: This is a terminal alkyne group that can be used for subsequent "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach another molecule of interest.[5][6]
Q2: How do I introduce a reactive carbonyl group onto my protein for conjugation with the aminooxy group?
Most proteins do not naturally have accessible aldehyde or ketone groups. A common method to introduce these is by mild oxidation of glycosylation sites on glycoproteins. This can be achieved using sodium periodate (B1199274) (NaIO4), which selectively cleaves the vicinal diols of sugar residues to generate aldehydes.[2][7]
Q3: What are the optimal reaction conditions for aminooxy conjugation?
The reaction between an aminooxy group and a carbonyl is most efficient under mildly acidic to neutral pH, typically in the range of 4.5 to 7.5.[7][8] The reaction can be slow at neutral pH, so the use of a catalyst is often recommended to improve the reaction rate and efficiency.[8]
Q4: What is the role of an aniline (B41778) catalyst in the reaction?
Aniline is frequently used as a nucleophilic catalyst to accelerate the formation of the oxime bond between the aminooxy group and the carbonyl.[3][8] It is particularly useful when performing the conjugation at or near neutral pH.[9]
Q5: How stable is the resulting oxime bond?
The oxime linkage is significantly more stable than other similar bonds like imines and hydrazones, especially against hydrolysis in aqueous environments at physiological pH.[7][10][11] This stability makes it a reliable linkage for bioconjugates.
Troubleshooting Guide: Protein Aggregation
This guide addresses common issues of protein aggregation observed during conjugation with this compound.
Issue 1: Visible precipitation or turbidity is observed during the conjugation reaction.
This is a clear indicator of significant protein instability under the current reaction conditions.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | The pH of the reaction buffer may be too close to the isoelectric point (pI) of your protein, minimizing its net charge and reducing solubility. Systematically screen a range of buffer pH values (e.g., in 0.5 unit increments) to find the optimal pH for your protein's stability. Also, evaluate the effect of varying the ionic strength by adjusting the salt concentration (e.g., NaCl). |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions that can lead to aggregation. Try reducing the protein concentration. |
| Elevated Reaction Temperature | Higher temperatures can induce partial unfolding of the protein, exposing hydrophobic regions and promoting aggregation. If possible, perform the conjugation at a lower temperature (e.g., 4°C), though this may require a longer reaction time. |
| Presence of Organic Co-solvent | If the this compound linker is first dissolved in an organic solvent like DMSO, the final concentration of this solvent in the reaction mixture might be high enough to destabilize the protein. Minimize the amount of organic co-solvent used. |
| Inefficient Linker Conjugation | If the conjugation reaction is slow or inefficient, the protein may be exposed to suboptimal conditions for an extended period, leading to aggregation. Ensure optimal reaction conditions, including the use of a catalyst like aniline if necessary. |
Issue 2: No visible precipitation, but an increase in soluble aggregates is detected by analytical methods (e.g., SEC, DLS).
Soluble aggregates can negatively impact the efficacy and safety of the final bioconjugate.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Increased Hydrophobicity | While the PEG3 spacer is hydrophilic, the addition of the propargyl group and any subsequent molecule via click chemistry can increase the overall hydrophobicity of the protein conjugate, leading to self-association. |
| High Degree of Labeling (DOL) | Attaching too many linker molecules to the protein can alter its surface properties and promote aggregation. Optimize the molar ratio of the linker to the protein to achieve a lower, more controlled DOL. |
| Oxidation-Induced Damage | The initial periodate oxidation step to generate aldehydes, if too harsh, can potentially damage the protein structure and lead to the formation of aggregates. Optimize the concentration of sodium periodate and the reaction time and temperature. |
| Inappropriate Purification Method | The purification method used to remove excess reagents might be inducing stress on the conjugate. Consider alternative purification methods such as dialysis, tangential flow filtration (TFF), or different chromatography resins. |
| Lack of Stabilizing Excipients | The formulation buffer may lack components that help stabilize the protein conjugate. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol provides a systematic approach to identify the optimal buffer pH and ionic strength to maintain protein stability during conjugation.
Materials:
-
Your target protein
-
A series of buffers with varying pH values (e.g., sodium acetate (B1210297) for pH 4.0-5.5, sodium phosphate (B84403) for pH 6.0-8.0)
-
Sodium chloride (NaCl) stock solution (e.g., 5 M)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 350 nm (for turbidity)
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
pH Screening: a. Prepare a series of buffers with pH values ranging from 4.0 to 8.0 in 0.5 pH unit increments. b. In a 96-well plate, dilute your protein to the target conjugation concentration in each of the different pH buffers. c. Incubate the plate at the intended conjugation temperature for a set period (e.g., 2, 4, 8, 24 hours). d. At each time point, measure the turbidity by reading the absorbance at 350 nm. An increase in A350 indicates the formation of insoluble aggregates. e. Analyze a small aliquot from each well using DLS to assess the formation of soluble aggregates.
-
Ionic Strength Screening: a. Using the optimal pH identified in the previous step, prepare a series of buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM). b. Repeat the incubation and analysis steps described in the pH screening.
-
Data Analysis: a. Plot the turbidity (A350) and DLS-derived aggregate percentage against pH and ionic strength. b. Select the buffer conditions that result in the lowest levels of both insoluble and soluble aggregates.
Protocol 2: Screening for Stabilizing Excipients
This protocol outlines a method for screening a panel of excipients to identify those that are most effective at preventing aggregation of your specific protein conjugate.
Materials:
-
Your protein conjugate
-
Stock solutions of various excipients (see Table 1 below)
-
The optimal buffer identified in Protocol 1
-
96-well microplate
-
Plate reader (A350)
-
Size-Exclusion Chromatography (SEC-HPLC) system
Methodology:
-
Excipient Screening: a. In a 96-well plate, prepare your protein conjugate in the optimal buffer. b. Add different excipients from the stock solutions to final target concentrations. Include a control with no excipient. c. Incubate the plate under stress conditions (e.g., elevated temperature, agitation) to accelerate aggregation. d. Monitor turbidity by measuring absorbance at 350 nm at regular intervals.
-
SEC Analysis: a. For the most promising excipients that showed low turbidity, perform a more detailed analysis using SEC-HPLC. b. Incubate the protein conjugate with and without the selected excipients under stress conditions. c. At various time points, inject samples onto an SEC column to separate and quantify monomer, dimer, and higher-order aggregates.
-
Data Analysis: a. Compare the percentage of monomer remaining and the percentage of high molecular weight species (aggregates) for each excipient condition. b. Select the excipient and concentration that provides the best stabilization.
Quantitative Data Summary
Table 1: Common Stabilizing Excipients for Protein Formulations
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 1 - 10% (w/v) | Preferential exclusion, vitrification |
| Polyols | Glycerol, Mannitol, Sorbitol | 1 - 10% (w/v) | Preferential exclusion, increase solvent viscosity |
| Amino Acids | Arginine, Glycine, Proline | 20 - 250 mM | Inhibit protein-protein interactions, preferential exclusion |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (w/v) | Prevent surface adsorption and aggregation at interfaces |
| Salts | Sodium Chloride (NaCl) | 50 - 500 mM | Modulate electrostatic interactions |
Visualizations
Caption: Troubleshooting workflow for protein aggregation.
Caption: Experimental workflow for protein conjugation.
References
- 1. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 2. biotium.com [biotium.com]
- 3. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Aminooxy-PEG3-Propargyl Click Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Aminooxy-PEG3-Propargyl in click chemistry applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in click chemistry?
This compound is a versatile bifunctional linker. The propargyl group, a terminal alkyne, readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] The aminooxy group can react with aldehydes or ketones to form stable oxime linkages. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules.
Q2: Which type of click chemistry is recommended for this compound?
The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on the specific requirements of your experiment.
-
CuAAC is a highly efficient and widely used method that employs a copper(I) catalyst to ligate the propargyl group with an azide-functionalized molecule. It is generally faster and uses readily available reagents. However, the copper catalyst can be toxic to living cells and may need to be removed from the final product.[2][3]
-
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide (B81097). This method is ideal for applications in biological systems where copper toxicity is a concern.[4] Since this compound contains a terminal alkyne, for SPAAC, your other molecule would need to be functionalized with a strained cyclooctyne to react with an azide partner.
Q3: What are the key components of a successful CuAAC reaction?
A typical CuAAC reaction mixture includes:
-
An alkyne-containing molecule (e.g., this compound).
-
An azide-containing molecule.
-
A source of copper(I) ions. This is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent.[5]
-
A reducing agent, most commonly sodium ascorbate (B8700270), to maintain copper in the active Cu(I) oxidation state.[5][6]
-
A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[7][8]
-
An appropriate solvent system that dissolves all reactants.
Q4: Can I use a ruthenium-based catalyst for this reaction?
Yes, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is an alternative that yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer produced in CuAAC.[2][9][10][11] Common ruthenium catalysts include complexes like [Cp*RuCl].[9][10][12] This can be advantageous if the 1,5-regioisomer is desired for specific structural or functional reasons.
Troubleshooting Guide
This section addresses common issues encountered during the click chemistry reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state. | - Degas all solutions thoroughly before use by bubbling with an inert gas (e.g., argon or nitrogen).- Use freshly prepared stock solutions, especially for the reducing agent (sodium ascorbate).- Ensure a sufficient excess of the reducing agent is present. |
| Catalyst Poisoning: Functional groups in your substrate (e.g., thiols) can coordinate with the copper catalyst, rendering it inactive. | - Increase the catalyst and ligand concentration.- Add a sacrificial metal, such as Zn(II), to bind to the interfering functional groups.[13] | |
| Poor Reagent Quality: Degradation of the this compound or the azide counterpart. | - Verify the purity of your reagents using techniques like NMR or mass spectrometry.- Store reagents as recommended by the supplier, typically at low temperatures and protected from light. | |
| Slow Reaction Rate | Low Reactant Concentration: The reaction rate is dependent on the concentration of the reactants. | - If possible, increase the concentration of the alkyne and azide.- For very dilute solutions, a longer reaction time may be necessary. |
| Suboptimal pH: The efficiency of the CuAAC reaction can be pH-dependent. | - The optimal pH range is generally between 4 and 12.[2] For bioconjugation, a pH of 7-9 is common. | |
| Steric Hindrance: Bulky groups near the alkyne or azide can impede the reaction. The PEG linker in this compound is designed to mitigate this, but it can still be a factor with very large molecules. | - Consider using a longer PEG linker to increase the distance between the reactive groups and the bulky molecules.[4][14][15]- Gentle heating (e.g., 37-50°C) can sometimes help overcome the activation energy barrier, but be cautious of potential side reactions. | |
| Formation of Side Products | Oxidative Homocoupling of Alkyne: In the presence of oxygen, the terminal alkyne can undergo homodimerization. | - This is primarily caused by insufficient reduction of Cu(II) to Cu(I) or exposure to oxygen. Ensure proper degassing and an adequate amount of reducing agent.[6] |
| Insolubility of Reactants or Product: The reactants or the final product may precipitate out of solution, halting the reaction. | - Use a co-solvent such as DMSO or DMF to improve solubility.[16]- For PEGylated products, solubility in aqueous buffers is generally good, but issues can arise with highly hydrophobic partners. |
Catalyst and Reaction Condition Optimization
The following tables summarize key quantitative data for optimizing your CuAAC reaction.
Table 1: Recommended Concentrations for CuAAC Reaction Components
| Component | Recommended Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Higher concentrations can sometimes be used, but may increase the risk of side reactions or protein damage in bioconjugation. |
| Sodium Ascorbate | 1 - 5 mM (5-10 fold excess over CuSO₄) | A fresh solution should be used. A significant excess ensures the copper remains in the Cu(I) state.[8] |
| Ligand (THPTA or TBTA) | 5-fold excess over CuSO₄ | A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules and enhance reaction rate.[17] |
| Alkyne and Azide | 10 µM - 10 mM | The optimal concentration depends on the specific application. For dilute samples, a higher excess of one reactant may be needed. |
Table 2: Comparison of Common Catalyst Systems
| Catalyst System | Key Features | Typical Solvents |
| CuSO₄ / Sodium Ascorbate | The most common and convenient system. Cu(I) is generated in situ. | Aqueous buffers, DMSO, DMF, t-BuOH/H₂O |
| CuBr or CuI | Direct source of Cu(I). Can be more sensitive to oxidation. | Organic solvents (DMF, DMSO, CH₃CN), sometimes with aqueous mixtures. |
| [Cp*RuCl] complexes | For RuAAC, yields 1,5-disubstituted triazoles. Tolerant of a wider range of functional groups. | Organic solvents (DMF, Toluene) |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a starting point for the reaction of this compound with an azide-containing small molecule.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., deionized water, PBS, or a mixture with DMSO/DMF for less soluble reactants)
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in the chosen solvent.
-
10 mM azide-functionalized molecule in the chosen solvent.
-
100 mM CuSO₄ in deionized water.
-
1 M Sodium ascorbate in deionized water (prepare fresh).
-
100 mM THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the 10 mM this compound stock solution.
-
Add a slight excess (e.g., 1.1 to 1.5 equivalents) of the 10 mM azide stock solution.
-
Add the appropriate volume of solvent to reach the desired final reaction concentration.
-
Add the THPTA stock solution to achieve a final concentration of approximately 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-5 mM.
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified. For small molecules, this may involve extraction and/or column chromatography. For PEGylated products, size-exclusion or ion-exchange chromatography can be effective.[10]
-
Visualizations
Safety Precautions
-
Azide Compounds: Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio. Handle with care, avoid shock, friction, and heat. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Small molecule azides should not be isolated from solution in significant quantities.[6][22]
-
Copper Catalysts: Copper salts can be toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Organic solvents such as DMSO and DMF should be handled in a fume hood.
By following these guidelines and troubleshooting steps, researchers can effectively utilize this compound for their click chemistry applications, leading to successful and reproducible results.
References
- 1. 1clickchemistry.com [1clickchemistry.com]
- 2. jetir.org [jetir.org]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chesci.com [chesci.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. researchgate.net [researchgate.net]
- 21. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. safety.pitt.edu [safety.pitt.edu]
dealing with the stability issues of Aminooxy-PEG3-Propargyl in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of Aminooxy-PEG3-Propargyl in solution.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered during the storage and experimental use of this compound.
FAQs
-
What is this compound and what are its primary applications? this compound is a bifunctional linker molecule. It contains an aminooxy group that reacts with aldehydes or ketones to form a stable oxime bond, and a propargyl group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its primary applications are in bioconjugation, drug delivery, and the synthesis of complex biomolecules and proteolysis-targeting chimeras (PROTACs).[1][2][3]
-
What are the recommended storage conditions for this compound? To ensure stability, this compound should be stored as a solid at -20°C in a dry, dark environment.[4] Once in solution, immediate use is highly recommended. For short-term storage of a stock solution, it is advisable to store it at -20°C or -80°C for no longer than one week. Minimize freeze-thaw cycles by preparing single-use aliquots.
-
In which solvents can I dissolve this compound? this compound is soluble in a variety of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as in aqueous buffers. When preparing aqueous solutions, it is best to first dissolve the compound in a small amount of a compatible organic solvent and then add it to the aqueous buffer dropwise while vortexing to prevent precipitation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation yield in oxime ligation. | 1. Degraded this compound: The aminooxy group is sensitive and may have degraded due to improper storage or handling. 2. Suboptimal reaction pH: The efficiency of oxime ligation is pH-dependent. 3. Steric hindrance: The aldehyde or ketone on the target molecule may be sterically inaccessible. 4. Presence of interfering substances: Primary amines in the reaction buffer can compete with the aminooxy group. | 1. Use a fresh aliquot of this compound. Confirm the integrity of the reagent using a stability assessment protocol (see below). 2. The optimal pH for oxime ligation is typically between 6.5 and 7.5.[5] Perform the reaction in a suitable buffer, such as phosphate-buffered saline (PBS). 3. Consider using a linker with a longer PEG chain to overcome steric hindrance. 4. Ensure the reaction buffer is free of primary amines. Use buffers like PBS or acetate (B1210297) buffer. |
| Inconsistent experimental results. | 1. Variability in reagent quality: Different batches of this compound may have varying purity. 2. Inconsistent solution preparation: Differences in solvent, concentration, or storage time of the stock solution can affect its stability and reactivity. | 1. Qualify each new batch of the reagent before use in critical experiments. 2. Standardize the protocol for preparing and storing the this compound solution. Always prepare fresh solutions for optimal results. |
| Precipitation of the reagent in aqueous buffer. | Low aqueous solubility: Despite the PEG spacer, high concentrations of the reagent can lead to precipitation in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and add it to the reaction buffer in small volumes with vigorous mixing.[4] |
Stability of this compound
The stability of this compound is influenced by several factors, including the solvent, pH, and storage temperature. The aminooxy and propargyl functional groups have distinct stability profiles.
Summary of Stability and Degradation
| Factor | Effect on Aminooxy Group | Effect on Propargyl Group | Recommendation |
| pH | More stable at neutral to slightly basic pH (6.5-7.5).[5] Susceptible to degradation at acidic pH. | Generally stable across a wide pH range. | Maintain a pH between 6.5 and 7.5 for reactions and short-term storage in aqueous buffers. |
| Temperature | Degradation is accelerated at higher temperatures. | Generally stable at room temperature and below. High temperatures can promote side reactions. | Store stock solutions at -20°C or -80°C and perform reactions at room temperature or 37°C as required by the specific protocol. |
| Solvents | More stable in aprotic organic solvents like DMSO and DMF. | Stable in most common organic and aqueous solvents. | For long-term storage, keep the compound in solid form. For solutions, use anhydrous aprotic solvents for stock solutions. |
| Oxidizing Agents | Can be susceptible to oxidation. | The terminal alkyne can be susceptible to oxidation. | Avoid exposure to strong oxidizing agents. |
| Light | Potential for photodecomposition. | Generally stable to light. | Store in a dark container or protect from light. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol allows for the quantitative assessment of the stability of this compound under various conditions.
Materials:
-
This compound
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Selected buffer or solvent for stability testing (e.g., PBS pH 7.4, acetate buffer pH 5.0)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 mM in the desired test buffers or solvents.
-
Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of each test solution.
-
HPLC Analysis:
-
Inject the aliquot onto the C18 column.
-
Use a gradient elution method. For example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 20 minutes
-
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound.
-
Integrate the peak area at each time point.
-
Calculate the percentage of remaining intact compound relative to the t=0 time point.
-
Plot the percentage of intact compound versus time to determine the degradation kinetics.
-
Protocol for Oxime Ligation using this compound
This protocol provides a general procedure for conjugating this compound to an aldehyde- or ketone-containing molecule.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Aniline (B41778) (optional, as a catalyst)
-
DMSO or DMF
Procedure:
-
Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO or DMF.
-
Prepare a stock solution of aniline catalyst (optional, e.g., 200 mM) in the reaction buffer or an organic co-solvent.
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with this compound (1.5-5 equivalents).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Once the reaction is complete, the conjugated product can be purified using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents.
Visualizations
Caption: Relationship between storage form and potential degradation pathways.
Caption: Troubleshooting workflow for low oxime ligation yield.
Caption: Functional groups and reactions of this compound.
References
Technical Support Center: Monitoring the Aminooxy-PEG3-Propargyl Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of an Aminooxy-PEG3-Propargyl reaction. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
A1: The this compound linker is a bifunctional molecule used in bioconjugation.[1][2][3] It contains two reactive ends: an aminooxy group and a propargyl group.[1][2][3] The aminooxy group reacts with an aldehyde or ketone on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable oxime bond.[4][5] The propargyl group is an alkyne that can then be used in a subsequent "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach another molecule of interest.[2]
Q2: Why is it important to monitor the progress of this reaction?
A2: Monitoring the reaction progress is crucial to:
-
Determine Reaction Completion: Ensure that the starting materials have been consumed and the desired product has been formed.
-
Optimize Reaction Conditions: Adjust parameters like time, temperature, pH, and reactant concentrations to maximize yield and minimize side products.
-
Identify Potential Issues: Early detection of problems such as slow or stalled reactions, or the formation of side products, allows for timely troubleshooting.
Q3: What are the most common analytical techniques for monitoring this reaction?
A3: The most common techniques for monitoring the this compound reaction include:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitative analysis of small molecule reactions.[6][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for both qualitative and quantitative analysis, providing separation and mass information of reactants, products, and byproducts.[1][4][10][11] It is particularly useful for analyzing complex mixtures and large biomolecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion of reactants to products over time.[2][12][13][14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the carbonyl (C=O) stretch of the aldehyde or ketone starting material.[16][17][18][19]
Q4: How do I choose the right monitoring technique for my experiment?
A4: The choice of technique depends on several factors:
-
Nature of the Reactants: For small molecule conjugations, TLC can be a quick and easy method. For larger biomolecules like proteins, LC-MS is generally preferred.
-
Available Equipment: The choice will be dictated by the analytical instrumentation accessible in your laboratory.
-
Required Information: If you need to confirm the mass of your product, LC-MS is essential. If you need detailed structural information, NMR is the most powerful tool. For a quick check of reaction completion, TLC is often sufficient.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Monitoring Technique |
| No or Low Product Formation | Inactive reagents. | Use fresh, high-quality this compound and carbonyl-containing molecule. | TLC, LC-MS |
| Incorrect pH of the reaction buffer. | The optimal pH for oxime ligation is typically between 4 and 7. Adjust the pH of your reaction buffer accordingly. | LC-MS | |
| Presence of interfering substances. | Ensure your starting materials are pure. Purify if necessary. | LC-MS, NMR | |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction at regular intervals. | TLC, LC-MS | |
| Presence of Multiple Spots/Peaks | Incomplete reaction. | Allow the reaction to proceed for a longer time. | TLC, LC-MS |
| Formation of side products. | Optimize reaction conditions (pH, temperature, reactant ratio). Consider purification of the product. | LC-MS, NMR | |
| Degradation of starting materials or product. | Ensure the stability of your molecules under the reaction conditions. | LC-MS | |
| Starting Material Remains Unchanged | Inactive catalyst (if used). | For less reactive ketones, a catalyst like aniline (B41778) may be required. Ensure the catalyst is active. | TLC, LC-MS |
| Low reactivity of the carbonyl group. | Consider using a more reactive aldehyde instead of a ketone. | LC-MS, NMR | |
| Steric hindrance around the reaction site. | Modify the linker length or reaction conditions to overcome steric hindrance. | LC-MS, NMR |
Experimental Protocols
Thin-Layer Chromatography (TLC)
This protocol is suitable for monitoring the reaction of this compound with a small, UV-active aldehyde or ketone.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes, the ratio will need to be optimized)
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your carbonyl-containing starting material.
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, carefully spot the reaction mixture.
-
Lane 3 (Reaction Mixture - RXN): Spot the reaction mixture.
-
-
Develop the Plate: Carefully place the TLC plate in the developing chamber. The solvent level must be below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.
-
Interpret the Results: The starting material should be visible in Lane 1. In Lane 3, you should see the disappearance of the starting material spot and the appearance of a new spot for the product. The product should have a different Rf value than the starting material. The co-spot in Lane 2 helps to confirm the identity of the spots.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general guideline for monitoring the reaction, particularly when dealing with biomolecules.
Materials:
-
HPLC or UPLC system coupled to a mass spectrometer
-
Appropriate column (e.g., C18 for reversed-phase chromatography)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Reaction samples at different time points
Procedure:
-
Sample Preparation: At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding an excess of acetone (B3395972) to consume unreacted aminooxy groups) and dilute the sample in the initial mobile phase.
-
LC Method Development: Develop a gradient elution method that effectively separates the starting materials from the product.
-
MS Parameter Optimization: Optimize the mass spectrometer parameters (e.g., ionization source, cone voltage) to achieve good ionization of both the reactants and the expected product.
-
Data Acquisition: Inject the samples onto the LC-MS system. Acquire both the total ion chromatogram (TIC) and the mass spectra.
-
Data Analysis:
-
Chromatogram Analysis: Compare the chromatograms of the different time points. Look for the decrease in the peak area of the starting materials and the increase in the peak area of the product.
-
Mass Spectra Analysis: Extract the mass spectra for the peaks of interest. Confirm the mass of the starting materials and the product. The mass of the product should correspond to the sum of the masses of the two reactants minus the mass of water (for the oxime formation).
-
Data Presentation
Table 1: Representative LC-MS Data for Monitoring Reaction Progress
| Time Point (hours) | Starting Material 1 (Aldehyde) Peak Area | Starting Material 2 (this compound) Peak Area | Product (Oxime Conjugate) Peak Area |
| 0 | 1,500,000 | 2,000,000 | 0 |
| 1 | 950,000 | 1,200,000 | 800,000 |
| 4 | 250,000 | 400,000 | 2,500,000 |
| 24 | < 10,000 | < 20,000 | 3,800,000 |
Table 2: Expected Mass Shifts for Product Formation
| Reactant 1 | Reactant 2 | Expected Product Mass |
| Molecule with Aldehyde (MW = X) | This compound (MW = 203.24) | X + 203.24 - 18.02 (H₂O) = X + 185.22 |
| Molecule with Ketone (MW = Y) | This compound (MW = 203.24) | Y + 203.24 - 18.02 (H₂O) = Y + 185.22 |
Visualizations
Caption: Workflow for the this compound reaction and monitoring.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. coconote.app [coconote.app]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Tracking glycosylation in live cells using FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
removing excess Aminooxy-PEG3-Propargyl after conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Aminooxy-PEG3-Propargyl following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Complete removal of unreacted this compound is critical for several reasons. Firstly, excess reagent can interfere with downstream applications and analytics, leading to inaccurate characterization of the conjugate. Secondly, for therapeutic applications, residual unconjugated linkers can be immunogenic or cause off-target effects. Finally, a clean final product ensures batch-to-batch consistency and reliable experimental outcomes.
Q2: What are the primary methods for removing small molecule linkers like this compound?
A2: The most common methods for removing small molecule linkers are based on size differences between the linker and the conjugated product. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[][2] Other chromatographic techniques like Ion Exchange (IEX) or Reverse Phase (RP-HPLC) can also be employed, particularly if the conjugation significantly alters the charge or hydrophobicity of the target molecule.[]
Q3: How do I choose the most suitable purification method for my specific application?
A3: The choice of purification method depends on several factors, including the size of your conjugated molecule, the scale of your experiment, the required purity, and the available equipment.
-
Size Exclusion Chromatography (SEC) is excellent for high-resolution separation and is suitable for both small and large-scale purifications.[3][4]
-
Dialysis is a simple and cost-effective method for small-scale experiments, particularly for buffer exchange and removing small molecule impurities.[5][6][7]
-
Tangential Flow Filtration (TFF) is highly scalable and efficient for processing large volumes, making it ideal for process development and manufacturing.[8][9]
Q4: What Molecular Weight Cut-Off (MWCO) should I use for dialysis or TFF membranes?
A4: To effectively remove this compound (MW: 203.24 Da), a membrane with a low MWCO is required. A general rule of thumb is to select a MWCO that is at least 10-20 times smaller than the molecular weight of your conjugated product and significantly larger than the molecule you want to remove. For most protein or antibody conjugates, a membrane with a MWCO of 3-10 kDa would be appropriate.
Troubleshooting Guide: Inefficient Removal of this compound
This guide addresses common issues encountered during the purification process.
| Issue | Potential Cause | Recommended Solution |
| Residual linker detected in the final product after SEC. | Poor Resolution: The column length or resin type may not be optimal for separating the small linker from the product. | Increase the column length or use a resin with a smaller pore size to improve separation in the low molecular weight range. |
| Sample Overload: Too much sample was loaded onto the column, leading to band broadening and co-elution. | Reduce the sample volume or concentration. As a general rule, the sample volume should not exceed 2-5% of the total column volume. | |
| The concentration of my conjugated product decreased significantly after dialysis. | Incorrect MWCO: The membrane's MWCO may be too large, allowing your product to leak through. | Ensure the MWCO is significantly smaller than your product's molecular weight (at least 10-20x smaller). |
| Product Adsorption: The product may be nonspecifically binding to the dialysis membrane. | Consider using a membrane made from a different material (e.g., PES instead of cellulose) or adding a small amount of non-ionic surfactant to the buffer. | |
| TFF is slow, or the membrane is fouling. | High Product Concentration: A highly concentrated or aggregated sample can clog the membrane pores. | Dilute the sample before TFF. Ensure the sample is well-dissolved and free of particulates by centrifuging or filtering it beforehand. |
| Inappropriate Transmembrane Pressure (TMP): Operating at too high a TMP can cause membrane fouling. | Optimize the TMP by performing a flux vs. TMP study to identify the pressure-independent regime.[10] | |
| Purity is still low after a single purification step. | Method Limitation: A single purification method may not be sufficient to achieve the desired purity. | Consider a multi-step purification strategy. For example, use TFF for initial bulk removal of the linker followed by a polishing step with SEC for high-resolution separation.[4] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is designed for the removal of excess this compound from a protein conjugate.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Chromatography system or gravity flow setup
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
UV detector or protein assay reagents
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of elution buffer at the desired flow rate.
-
Sample Preparation: Centrifuge the conjugation reaction mixture at 10,000 x g for 15 minutes to remove any precipitates.
-
Sample Loading: Load the clarified sample onto the column. The sample volume should be between 1-5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the buffer at a constant flow rate. The larger conjugated product will elute first, followed by the smaller, excess this compound.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm (for proteins) or by performing a protein assay on the collected fractions.
-
Analysis: Pool the fractions containing the purified conjugate and analyze for purity, for example, by SDS-PAGE or HPLC.
Protocol 2: Dialysis
This protocol is suitable for small-volume purification.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-10 kDa)
-
Dialysis buffer (at least 200-500 times the sample volume)
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or boiling in a bicarbonate/EDTA solution.[11]
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase due to osmosis.
-
First Dialysis Step: Immerse the sealed tubing/cassette in the dialysis buffer. Place the container on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.[6][7]
-
Buffer Change 1: Discard the buffer and replace it with fresh dialysis buffer. Continue to dialyze for another 2-4 hours.
-
Buffer Change 2: Change the buffer again and allow the dialysis to proceed overnight at 4°C to ensure maximum removal of the small molecules.[6][7]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample is now buffer-exchanged and purified from the excess linker.
Visualizations
Caption: Workflow for removing excess linker post-conjugation.
Caption: Troubleshooting logic for post-conjugation purification.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
impact of steric hindrance on Aminooxy-PEG3-Propargyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG3-Propargyl and related oxime ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction involving this compound?
This compound contains an aminooxy group (-ONH₂) and a propargyl group (a terminal alkyne). The primary reaction discussed here is the oxime ligation , where the aminooxy group reacts with an aldehyde or a ketone on a target molecule to form a stable oxime bond.[1] This reaction is highly specific and can be performed under mild, aqueous conditions, making it a "click-type" reaction suitable for bioconjugation.[2]
Q2: What is steric hindrance, and how does it impact my this compound reaction?
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reactive centers. In the context of oxime ligation, bulky groups on either the this compound molecule or the aldehyde/ketone-containing target molecule can impede the approach of the reactants, leading to slower reaction rates and lower yields. Ketones, being inherently more sterically hindered than aldehydes, generally react slower with aminooxy compounds.[3][4]
Q3: My reaction is very slow or not proceeding to completion. What are the common causes?
Several factors can contribute to slow or incomplete oxime ligation:
-
Steric Hindrance: As mentioned, bulky groups around the carbonyl or aminooxy function can significantly slow down the reaction.
-
Suboptimal pH: Oxime ligation is pH-dependent. While the reaction can proceed at neutral pH, it is often faster at a slightly acidic pH (around 6.0-7.0).[1][5]
-
Absence of a Catalyst: Catalysts like aniline (B41778) and its derivatives (e.g., m-phenylenediamine) can significantly accelerate the reaction rate, especially at neutral pH.[3][6]
-
Inactive Reagents: Aminooxy compounds can be sensitive and may degrade over time. Ensure you are using fresh, high-purity reagents.
-
Low Reactant Concentration: Reaction kinetics are concentration-dependent. If the concentration of either reactant is too low, the reaction will be slow.
Q4: How can I accelerate a slow oxime ligation reaction?
To increase the reaction rate, consider the following:
-
Optimize pH: Adjust the pH of your reaction buffer to the optimal range (typically 6.0-7.0).
-
Use a Catalyst: The addition of a catalyst like aniline or m-phenylenediamine (B132917) can lead to a significant rate enhancement.[3][6]
-
Increase Reactant Concentration: If possible, increasing the concentration of one or both reactants can improve the reaction rate.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 37°C) can also increase the reaction rate, but be mindful of the stability of your biomolecules.
Q5: What is the difference in reactivity between aldehydes and ketones with this compound?
Aldehydes are generally more reactive than ketones in oxime ligation. This is due to both electronic and steric factors. The additional alkyl or aryl group on a ketone increases steric hindrance around the carbonyl carbon, making it less accessible to the aminooxy nucleophile.[3][4] Reactions with ketones may require longer incubation times, higher temperatures, or the use of a catalyst to achieve comparable yields to aldehydes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Steric Hindrance: Bulky substituents near the carbonyl group are preventing the reaction. | Increase the molar excess of this compound. Increase the reaction time and/or temperature. Consider using a less sterically hindered analog if possible.[5] |
| Inactive Aminooxy Reagent: The this compound has degraded. | Use a fresh vial of the reagent. Store the reagent as recommended by the supplier, typically at -20°C and protected from moisture. | |
| Suboptimal pH: The reaction buffer pH is not in the optimal range for oxime formation. | Prepare a fresh reaction buffer and verify the pH is between 6.0 and 7.0.[5] | |
| Absence of Catalyst: The reaction is uncatalyzed and therefore very slow, especially with ketones. | Add a catalyst such as aniline or m-phenylenediamine to the reaction mixture.[3][6] | |
| Reaction Starts but Does Not Go to Completion | Equilibrium Reached: The reverse reaction (hydrolysis of the oxime bond) is occurring. | While the oxime bond is generally stable, at very low concentrations, the equilibrium may shift. Ensure sufficient concentration of reactants. |
| Instability of Reactants: One of the reactants is degrading over the course of the reaction. | Minimize the reaction time by optimizing conditions (pH, catalyst, concentration). If working with sensitive biomolecules, consider performing the reaction at a lower temperature for a longer duration. | |
| Presence of Side Products | Non-specific Reactions: The aminooxy group is reacting with other functional groups. | This is unlikely as the aminooxy-carbonyl reaction is highly chemoselective. However, ensure your target molecule is pure and free of reactive contaminants. |
| Reaction with Buffer Components: The buffer contains primary amines that can compete with the aminooxy group. | Use a non-amine-containing buffer such as phosphate (B84403) or acetate (B1210297) buffer. |
Data Presentation
Table 1: Impact of Steric Hindrance on Oxime Ligation Rate with Ketones
| Ketone | Relative Size | Observed Reaction Rate Constant (M⁻¹s⁻¹) |
| Acetone | Small | Higher |
| Methyl Isobutyl Ketone | Larger | Lower |
| 2-Heptanone | Larger | Lower |
This table illustrates that as the steric bulk of the ketone increases, the reaction rate constant for oxime ligation decreases.[7]
Table 2: Effect of Catalysts on Oxime Ligation Rate
| Catalyst | Concentration | Relative Rate Enhancement |
| None | - | 1x |
| Aniline | 100 mM | ~2.5x |
| m-phenylenediamine (mPDA) | 500 mM | ~2.5-fold increase in rate for ketone PEGylation compared to uncatalyzed |
This table shows that catalysts can significantly increase the rate of oxime ligation. mPDA has been shown to be a highly efficient catalyst for the PEGylation of ketone-containing proteins.[3]
Experimental Protocols
Detailed Protocol for Aminooxy-PEGylation of a Ketone-Containing Protein
This protocol is adapted from a method for the PEGylation of a protein containing a ketone functional group.[3]
Materials:
-
Ketone-functionalized protein
-
This compound
-
Phosphate Buffer (PB), 0.1 M, pH 7.0
-
m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in PB)
-
SDS-PAGE analysis reagents
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the ketone-functionalized protein to a final concentration of approximately 7 µM in 0.1 M PB, pH 7.0.
-
Add this compound to a final concentration of 5 mM.
-
-
Initiate the Reaction:
-
Add the m-phenylenediamine catalyst to a final concentration of 500 mM.
-
Gently mix the solution and incubate at room temperature.
-
-
Monitor the Reaction:
-
At various time points (e.g., 1, 4, 8, and 17 hours), take aliquots of the reaction mixture for analysis.
-
Analyze the aliquots by SDS-PAGE to monitor the formation of the PEGylated protein, which will have a higher molecular weight.
-
-
Purify the Conjugate:
-
Once the reaction has reached the desired level of completion, purify the PEGylated protein from the excess reagents using a suitable method such as size-exclusion chromatography.
-
Visualizations
Caption: General workflow of an this compound reaction via oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminooxy-PEG3-Propargyl Conjugations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times and troubleshooting common issues encountered during Aminooxy-PEG3-Propargyl conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
This compound is a bifunctional linker that participates in an oxime ligation reaction. The aminooxy group (-O-NH₂) reacts with an aldehyde or ketone on a target molecule to form a stable oxime bond (-O-N=C). This reaction is a type of "click chemistry" known for its high selectivity and biocompatibility.[1][2] The propargyl group on the other end of the PEG linker can be used for subsequent "click" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions.
Q2: What are the key factors that influence the speed of the oxime ligation reaction?
The rate of oxime formation is primarily influenced by pH, the presence and concentration of a catalyst, the concentrations of the reactants, and the nature of the carbonyl group (aldehyde or ketone).[3][4]
Q3: What is the optimal pH for the reaction?
While the reaction is fastest under slightly acidic conditions (around pH 4.5), many biomolecules require neutral pH for stability.[3] The use of catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate the reaction at or near physiological pH (6.0-7.5).[5][6]
Q4: Is a catalyst necessary for this conjugation?
While the reaction can proceed without a catalyst, it is often very slow, especially at neutral pH and with ketone substrates.[3] Catalysts like aniline, p-phenylenediamine, or m-phenylenediamine (B132917) can increase the reaction rate by several orders of magnitude.[7]
Q5: How should I store this compound?
Aminooxy compounds can be sensitive and are best used shortly after preparation. For longer-term storage, follow the manufacturer's recommendations, which typically involve storing the reagent at -20°C or -80°C in a desiccated environment.[8] Avoid exposure to moisture and aldehydes or ketones, including acetone (B3395972), which is a common laboratory solvent.[9]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugations.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction is too slow at neutral pH without a catalyst. | Adjust the reaction buffer to a slightly acidic pH (e.g., 4.5) if your molecule is stable under these conditions. Alternatively, add a catalyst like aniline (10-100 mM final concentration) to accelerate the reaction at neutral pH.[3] |
| Inactive this compound: The reagent may have degraded due to improper storage or handling. | Use a fresh batch of the reagent. Ensure it has been stored under the recommended conditions (desiccated at low temperature).[8] Avoid rinsing glassware with acetone prior to use.[9] | |
| Inaccessible or Unreactive Carbonyl Group: The aldehyde or ketone on the target molecule may be sterically hindered or part of a conjugated system, which reduces its reactivity.[4] | Consider using a longer PEG linker to overcome steric hindrance. For less reactive ketones, increasing the reaction time, temperature (e.g., 37°C), or the concentration of the aminooxy reagent and catalyst may be necessary. Reactions with ketones are significantly slower than with aldehydes.[3] | |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. | Increase the concentration of one or both reactants. Using a molar excess of the this compound (e.g., 1.5-5 equivalents) can help drive the reaction to completion. | |
| Presence of Side Products | Isomer Formation: The resulting oxime bond can exist as E/Z isomers, and if the carbonyl is on a sugar, α/β anomers may also be present.[10] | This is an inherent property of the oxime bond. In many applications, the presence of isomers does not affect the functionality of the conjugate. If isomer separation is necessary, it can be attempted using high-resolution chromatography (e.g., HPLC).[10] |
| Dimerization of Conjugates: At high temperatures and concentrations, side reactions leading to dimerization have been observed, particularly with catalysts like p-phenylenediamine.[11] | If dimerization is observed, consider using aniline as the catalyst instead of diamine derivatives. Optimizing the stoichiometry and avoiding excessive temperatures can also mitigate this issue.[11] | |
| Difficulty in Purifying the Conjugate | Excess Unreacted Reagents: A large excess of the aminooxy-PEG linker or the catalyst can co-elute with the product. | Use a purification method appropriate for the size and properties of your conjugate, such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.[5] Quenching the reaction by adding an excess of a simple aldehyde or ketone (e.g., acetone) can consume unreacted aminooxy reagent before purification. |
Experimental Protocols
General Protocol for Oxime Ligation in Aqueous Buffer
This protocol is a starting point and should be optimized for each specific application.
1. Reagent Preparation:
-
Aldehyde/Ketone-functionalized Molecule: Dissolve your target molecule in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.4) to a final concentration of 1-10 mg/mL.
-
This compound Solution: Immediately before use, dissolve the this compound in the same reaction buffer to create a stock solution (e.g., 10-50 mM).
-
Catalyst Stock Solution (Optional but Recommended): Prepare a 100-200 mM stock solution of aniline in an organic co-solvent like DMF or in the reaction buffer.
2. Conjugation Reaction:
-
To your aldehyde/ketone-functionalized molecule solution, add the this compound stock solution to achieve a final molar excess of 1.5 to 5 equivalents.
-
If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time will depend on the reactivity of the carbonyl group and the presence of a catalyst.
3. Monitoring the Reaction:
-
The progress of the reaction can be monitored by analytical techniques such as analytical HPLC or mass spectrometry to observe the formation of the product and consumption of the starting materials.
4. Quenching and Purification:
-
(Optional) To quench unreacted this compound, add an excess of acetone and incubate for 30 minutes.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or preparative HPLC to remove excess reagents and byproducts.[5][12]
Quantitative Data on Reaction Conditions
The following tables summarize the impact of various factors on the reaction rate.
Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
| pH | Catalyst | Relative Reaction Rate | Notes |
| 4.5 | None | Moderate to Fast | Optimal pH for uncatalyzed reaction, but may not be suitable for all biomolecules.[3] |
| 7.0 | None | Very Slow | The reaction is significantly slower at neutral pH without a catalyst.[3] |
| 7.0 | Aniline (100 mM) | Fast | Aniline significantly accelerates the reaction at neutral pH.[3] |
| 7.0 | p-phenylenediamine | Very Fast | Generally a more efficient catalyst than aniline at neutral pH.[7] |
Table 2: Relative Reactivity of Carbonyl Compounds
| Carbonyl Type | Relative Reactivity | Typical Reaction Time (with catalyst at neutral pH) |
| Alkyl Aldehyde | Very High | 1-4 hours |
| Aryl Aldehyde | High | 4-12 hours |
| Ketone | Low | 12-48 hours or longer |
Note: Reaction times are estimates and will vary depending on the specific molecules, concentrations, and catalyst used.
Visualizing the Workflow and Logic
Experimental Workflow for this compound Conjugation
Caption: A typical experimental workflow for this compound conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in oxime conjugations.
References
- 1. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
- 2. biotium.com [biotium.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 9. youtube.com [youtube.com]
- 10. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
temperature considerations for Aminooxy-PEG3-Propargyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding temperature considerations for reactions involving Aminooxy-PEG3-Propargyl. This bifunctional linker is utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), featuring two key reactive groups: an aminooxy group for oxime ligation and a propargyl group for click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling temperatures for this compound?
Proper storage is critical for maintaining the reactivity of this compound. As aminooxy compounds can be sensitive, adhering to recommended storage conditions is essential for optimal performance.[1]
Table 1: Recommended Storage and Handling Temperatures for this compound
| Condition | Temperature | Duration | Reference |
| Pure Form (Solid/Liquid) | -20°C | Up to 3 years | [2][3][4] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] | |
| Shipping | Ambient | As required | [1][2][3] |
Note: It is highly recommended to use aminooxy compounds immediately after reconstitution.[1]
Q2: What is the optimal reaction temperature for the oxime ligation involving the aminooxy group?
The optimal temperature for oxime ligation is highly dependent on the specific substrates, pH, and desired reaction time. Unlike many chemical reactions, there is no single optimal temperature.
-
Room Temperature to 37°C: Increasing the temperature from 4°C to 25°C or 37°C can significantly increase the reaction rate for stable substrates.[5] For some systems, 50% ligation can be achieved within 1 hour at these temperatures, compared to 5 hours at 4°C.[5]
-
Low Temperatures (4°C): This temperature can be used for sensitive biomolecules, although reaction times are generally longer.[5]
-
Freezing Temperatures (-20°C): Counterintuitively, slowly freezing the reaction mixture at -20°C can dramatically accelerate the oxime ligation rate at neutral pH, in some cases more effectively than using an aniline (B41778) catalyst.[6][7] This phenomenon is attributed to a concentration effect of the reactants in the frozen state.[7]
Q3: What is the recommended temperature for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction involving the propargyl group?
The CuAAC reaction is robust and typically proceeds efficiently under mild conditions.
-
Room Temperature: The vast majority of CuAAC reactions are performed at room temperature.[8][9] These reactions are often complete within 15 to 60 minutes.[8][10]
-
Elevated Temperatures: While not usually necessary, applying heat (e.g., via microwave irradiation) can be a form of process intensification for challenging substrates or to accelerate the reaction further.[9]
Q4: How does temperature affect the stability of the this compound reagent during the reaction itself?
While the reagent is stable under the recommended reaction conditions, prolonged incubation at elevated temperatures (e.g., >37°C) is generally not advised without specific stability data for the entire construct. The primary concern is often the stability of the biomolecules being conjugated rather than the linker itself. The aminooxy group is reactive and sensitive, so using it promptly after preparation is key.[1]
Experimental Workflows and Logical Relationships
The this compound linker enables two distinct conjugation strategies. The following diagram illustrates the experimental workflow.
Caption: Reaction pathways for the bifunctional this compound linker.
Troubleshooting Guide
Problem: Low or no yield in my oxime ligation reaction.
This is a common issue, as oxime ligation kinetics can be slow, especially at neutral pH.[7] Temperature is a critical parameter to investigate.
Table 2: Temperature Effects on Oxime Ligation Kinetics
| Temperature | Observation | Potential Action | Reference |
| 4°C | Reaction is slow; may take >24 hours for high yield. | Increase reaction time; suitable for highly sensitive substrates. | [5] |
| 25°C - 37°C | Reaction rate is substantially increased for stable substrates. | Use this range if substrate stability is not a concern. | [5][11] |
| -20°C (Freezing) | Reaction rate can increase by up to two orders of magnitude at neutral pH. | Slowly freeze the reaction mixture to leverage the "catalysis-by-freezing" effect. | [6][7] |
The following decision tree can help troubleshoot low yields.
Caption: Troubleshooting decision tree for low-yield oxime ligation reactions.
Problem: Low or no yield in my click chemistry (CuAAC) reaction.
While this reaction is typically efficient, failures can occur. Temperature is less likely to be the primary issue than reagent stability and reaction setup.
-
Is room temperature always optimal? Yes, for most applications, room temperature is sufficient.[8] If the reaction is sluggish, ensure the copper(I) catalyst is active. The Cu(I) source is prone to oxidation; using a stabilizing ligand like THPTA is recommended for aqueous reactions.[8][10]
-
Could my reagents have degraded due to improper storage temperatures? Yes. Ensure the this compound linker was stored at -20°C (or -80°C in solvent).[2] The reducing agent (e.g., sodium ascorbate) should be made from a fresh stock solution, as it degrades over time.
Experimental Protocols
Protocol 1: General Methodology for Oxime Ligation
-
Dissolve the aldehyde or ketone-containing biomolecule in an appropriate reaction buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0).
-
Dissolve the this compound linker in the same buffer or a compatible solvent like DMSO.
-
Add the linker to the biomolecule solution at a molar excess (typically 10-50 fold).
-
Incubate the reaction mixture at the desired temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Purify the resulting conjugate to remove excess linker and byproducts.
Protocol 2: General Methodology for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is based on using a water-soluble ligand like THPTA for bioconjugation.[8]
-
Prepare the following stock solutions:
-
Azide-containing molecule in water or buffer.
-
This compound conjugate in water or buffer.
-
Copper(II) sulfate (B86663) (CuSO₄) at 100 mM in water.
-
THPTA ligand at 200 mM in water.
-
Sodium ascorbate (B8700270) at 100 mM in water (prepare fresh).
-
-
In a reaction tube, combine the azide-containing molecule and the propargyl-containing conjugate.
-
Prepare the catalyst premix: combine CuSO₄ and the THPTA ligand in a 1:2 ratio and let it stand for a few minutes.
-
Add the catalyst premix to the reaction tube (final concentration typically 1-2 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (final concentration typically 4-5 mM).
-
Incubate the reaction at room temperature for 30-60 minutes.[8]
-
Purify the final product.
References
- 1. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxime Catalysis by Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Click chemistry under non-classical reaction conditions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
addressing poor solubility of Aminooxy-PEG3-Propargyl conjugates
Welcome to the technical support center for Aminooxy-PEG3-Propargyl conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor solubility of these important bioconjugation reagents.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or cloudiness after conjugating my molecule to this compound. What is the likely cause?
A1: Poor solubility of the final conjugate is the most common reason. While the this compound linker itself is designed to be hydrophilic and enhance solubility, the physicochemical properties of your target molecule (e.g., a hydrophobic small molecule or a protein prone to aggregation) can dominate the characteristics of the final conjugate, leading to precipitation.[1][2]
Q2: In what solvents can I dissolve the this compound linker before conjugation?
A2: The this compound linker is generally soluble in a variety of organic solvents. For creating stock solutions, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are highly recommended.[3] It is also reported to be soluble in water, dichloromethane (B109758) (DCM), and acetonitrile.[4][5] Always use anhydrous solvents to prevent hydrolysis of reactive groups.[6]
Q3: Does the pH of my aqueous buffer affect the solubility of the conjugate?
A3: Yes, the pH can significantly impact the solubility of the final conjugate, especially if your target molecule has ionizable groups. The stability of the oxime bond formed between the aminooxy group and a carbonyl group is also pH-dependent, with optimal formation occurring at a pH of 6.5-7.5.[7] It's crucial to maintain a pH that ensures both the stability of your molecule and the integrity of the linkage.
Q4: Can the PEG chain itself cause aggregation and reduce solubility?
A4: While PEG is known for its hydrophilic and solubility-enhancing properties, under certain conditions, such as high concentrations or specific temperatures, PEG chains can aggregate through hydrophobic interactions.[8] This is less common with a short PEG chain like PEG3 but can be a contributing factor, particularly if the conjugated molecule is also prone to aggregation.
Q5: How should I store my this compound linker and its stock solutions to ensure stability and solubility?
A5: The solid form of the linker should be stored at -20°C under dessicated conditions. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C.[3] It is recommended to allow the reagent to warm to room temperature before opening to prevent moisture condensation, which can compromise its reactivity and solubility.[6] For long-term storage, capping the stock solution under an inert gas like argon or nitrogen is advisable.
Troubleshooting Guide for Poor Conjugate Solubility
If you are experiencing poor solubility with your this compound conjugate, follow this step-by-step guide to identify and resolve the issue.
| Problem | Possible Cause | Suggested Solution |
| Precipitation during conjugation reaction | The conjugate is insoluble in the reaction buffer. | - Increase the proportion of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture. - Perform a solvent screen to find a more suitable buffer system. - Lower the concentration of reactants. |
| Difficulty dissolving the purified, lyophilized conjugate | The conjugate has formed aggregates upon drying. | - Attempt to dissolve the conjugate in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer.[3] - Use sonication or gentle heating to aid dissolution. - Screen a panel of biocompatible solvents and buffer conditions (varying pH, ionic strength). |
| Conjugate precipitates out of solution over time | The conjugate is metastable in the chosen buffer. | - Optimize the buffer conditions (pH, salts, additives). - Consider adding solubility-enhancing excipients such as surfactants (e.g., Tween-20, Pluronic F-68) or cyclodextrins. - Store the conjugate at a lower concentration. |
| Inconsistent solubility between batches | Variability in the conjugation reaction or purification process. | - Ensure consistent reaction conditions (temperature, time, pH). - Standardize the purification method to remove unreacted starting materials and byproducts effectively. - Characterize each batch thoroughly to confirm identity and purity. |
Solubility Data for this compound Linker
The following table summarizes the reported solubility of the unconjugated this compound linker in various solvents. This information can be useful when preparing stock solutions and designing your conjugation reaction.
| Solvent | Reported Solubility | Reference |
| Dimethylsulfoxide (DMSO) | ≥ 250 mg/mL | [3] |
| Dimethylformamide (DMF) | Soluble | [9] |
| Water | Soluble | [4][9] |
| Dichloromethane (DCM) | Soluble | [4][5] |
| Acetonitrile | Soluble | [4][5] |
Experimental Protocols
Protocol for Dissolving a Poorly Soluble this compound Conjugate
This protocol provides a general workflow for dissolving a conjugate that has exhibited poor solubility.
-
Initial Solvent Screening:
-
Dispense a small, known amount of the lyophilized conjugate into several microcentrifuge tubes.
-
To each tube, add a different solvent from your screening panel (e.g., DMSO, DMF, ethanol, acetonitrile, various aqueous buffers at different pH values).
-
Vortex each tube for 30 seconds and visually inspect for dissolution.
-
If not fully dissolved, sonicate the tubes in a water bath for 5-10 minutes.
-
Visually inspect again. The solvent that yields a clear solution is a good candidate for your stock solution.
-
-
Preparation of a Concentrated Stock Solution:
-
Based on the results from the solvent screening, weigh out the desired amount of the conjugate.
-
Add the optimal organic solvent (e.g., anhydrous DMSO) to achieve a high concentration (e.g., 10-50 mg/mL). Ensure the final volume of the organic solvent will be compatible with your downstream application (typically <1-5% of the final volume).
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of your final aqueous buffer into a tube.
-
While vortexing the aqueous buffer, slowly add the concentrated organic stock solution dropwise. This technique helps to avoid localized high concentrations of the conjugate that can lead to precipitation.
-
If the solution remains clear, it is ready for your experiment. If cloudiness or precipitation occurs, you may need to further optimize the final buffer composition or lower the final concentration of the conjugate.
-
Visual Guides
Troubleshooting Workflow for Poor Solubility
Caption: A flowchart outlining the steps to troubleshoot poor solubility of conjugates.
This compound Conjugation Reaction
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminooxy-PEG3-azide click chemistry reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Polyethylene glycol aggregates in water formed through hydrophobic helical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]
Validation & Comparative
A Comparative Guide to the Characterization of Aminooxy-PEG3-Propargyl Conjugates by Mass Spectrometry
The bifunctional linker, Aminooxy-PEG3-Propargyl, serves as a crucial tool in bioconjugation, enabling the connection of molecules through "click chemistry" and oxime ligation.[1][2] Its defined structure and molecular weight are paramount for the synthesis of homogenous conjugates, such as antibody-drug conjugates (ADCs) or functionalized nanoparticles.[3] Accurate characterization is therefore essential to ensure the quality, efficacy, and reproducibility of the final product. While several analytical techniques can be employed, mass spectrometry (MS) stands out for its sensitivity and precision in confirming the identity and purity of these conjugates.
This guide provides a comparative overview of mass spectrometry for the characterization of this compound and its conjugates, details a typical experimental protocol, and contrasts its performance with alternative analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry for High-Confidence Characterization
Mass spectrometry is a powerful analytical technique for determining the precise mass of molecules.[4] For a discrete (monodisperse) linker like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited.[5][6] It provides unambiguous confirmation of the molecular weight, which is a critical quality attribute.
Key Advantages of MS:
-
High Accuracy: Modern high-resolution mass spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, can determine the molecular weight with exceptional accuracy (typically <5 ppm), allowing for the confident confirmation of the elemental composition.[5]
-
High Sensitivity: MS requires minimal sample amounts, often in the picomole to femtomole range, making it ideal for precious or limited materials.
-
Impurity Profiling: It can readily detect synthesis-related impurities, degradation products, or unreacted starting materials, even at low levels.[5]
-
Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing valuable structural information and confirming the connectivity of the aminooxy, PEG, and propargyl moieties.
Experimental Protocol: ESI-MS Analysis
A typical workflow for the characterization of this compound involves sample preparation, infusion or chromatographic separation, and mass analysis.
1. Sample Preparation:
-
Dissolution: Dissolve a small amount of the this compound sample (e.g., 1 mg) in a suitable solvent to create a stock solution of approximately 1 mg/mL. A mixture of acetonitrile (B52724) and water (50:50 v/v) with 0.1% formic acid is a common choice to facilitate ionization.
-
Dilution: Dilute the stock solution to a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL, using the same solvent system.
2. Mass Spectrometry Analysis:
-
Method: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system. LC-MS is preferred for analyzing complex mixtures or conjugated products.[5]
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is used.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 2.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Gas Flow: 600 - 800 L/h
-
Cone Voltage: 20 - 40 V (This may be optimized to minimize in-source fragmentation)
-
-
Data Acquisition: Acquire data in full scan mode over a relevant mass-to-charge (m/z) range (e.g., m/z 100-1000). The primary expected ion for this compound (C₉H₁₇NO₄, MW = 203.24) would be the protonated molecule [M+H]⁺ at m/z 204.12.[7][8] Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed.[9]
3. Data Analysis:
-
The acquired spectrum is processed to identify the m/z values of the detected ions.
-
The observed mass is compared to the theoretical calculated mass to confirm the identity of the compound.
-
The mass accuracy is calculated in parts-per-million (ppm) to assess the confidence of the identification.
Data Presentation: Mass Spectrometric Verification
The primary quantitative data from MS analysis is the comparison of the theoretical (expected) mass with the experimentally observed mass.
| Compound/Ion | Chemical Formula | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | C₉H₁₈NO₄⁺ | 204.1230 | 204.1228 | -1.0 |
| [M+Na]⁺ | C₉H₁₇NNaO₄⁺ | 226.1049 | 226.1046 | -1.3 |
| [M+K]⁺ | C₉H₁₇KNO₄⁺ | 242.0789 | 242.0785 | -1.6 |
| Table 1. Example high-resolution mass spectrometry data for this compound. The low ppm error provides high confidence in the compound's identity and elemental composition. |
Visualization of the Experimental Workflow
The logical flow from sample to result in a mass spectrometry experiment can be visualized as follows:
Caption: Workflow for the characterization of this compound by LC-MS.
Comparison with Alternative Analytical Methods
While MS is highly effective, a comprehensive characterization strategy often involves orthogonal techniques.[10] The most common alternatives are NMR and HPLC.
| Technique | Information Provided | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition, impurity profile, structural fragments (MS/MS).[4] | Unmatched accuracy and sensitivity; requires very little sample. | Provides limited information on polymer polydispersity (not an issue for discrete PEGs); quantification can be complex.[11] |
| NMR Spectroscopy | Detailed atomic-level structure, confirmation of functional groups, quantification of purity and conjugation efficiency.[12] | Provides unambiguous structural elucidation and connectivity; excellent for quantitative analysis (qNMR).[11] | Relatively low sensitivity (requires mg of sample); complex spectra for large molecules or mixtures.[12] |
| HPLC (UV/CAD) | Purity assessment, quantification, separation of reactants from products.[] | Highly reproducible and robust for quantification and purity checks; can be coupled to MS for enhanced characterization.[14] | Requires a chromophore for UV detection (PEG has none); Charged Aerosol Detection (CAD) is an alternative but can be less sensitive than MS.[14] |
For the definitive identification and purity assessment of a discrete bifunctional linker like this compound, high-resolution mass spectrometry is the premier analytical tool. Its exceptional accuracy and sensitivity ensure confident confirmation of molecular identity with minimal sample consumption. While NMR provides unparalleled detail on chemical structure and HPLC is robust for purity and quantification, MS delivers the most critical data point—precise mass verification—with superior efficiency. For researchers and drug development professionals, a characterization strategy that leverages LC-MS as the core identification method, supplemented by HPLC for purity and NMR for structural confirmation when needed, provides the highest degree of confidence in the quality of these critical bioconjugation reagents.
References
- 1. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. enovatia.com [enovatia.com]
- 6. pharmtech.com [pharmtech.com]
- 7. precisepeg.com [precisepeg.com]
- 8. xcessbio.com [xcessbio.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Analyzing Aminooxy-PEG3-Propargyl Reaction Products: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, the precise analysis of reaction products is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) techniques for the characterization of molecules modified with Aminooxy-PEG3-Propargyl, a versatile bifunctional linker. We will explore the principles and performance of Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC), supported by experimental data and detailed protocols to aid in method selection and implementation.
This compound is a valuable tool in bioconjugation, featuring an aminooxy group for reaction with aldehydes and ketones to form stable oxime linkages, and a propargyl group for participation in click chemistry reactions. The successful synthesis and purification of conjugates derived from this linker necessitate robust analytical methods to separate the desired product from starting materials, intermediates, and byproducts. HPLC is a cornerstone technique for this purpose, offering high resolution and sensitivity.
Comparison of HPLC Techniques
The choice of HPLC method is dictated by the physicochemical properties of the analyte, including its size, polarity, and hydrophobicity. For this compound reaction products, which often involve the conjugation of a polar PEG linker to potentially hydrophobic or hydrophilic molecules, a careful consideration of the chromatographic mode is essential.
| Method | Principle of Separation | Best Suited For | Key Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. Analytes are retained on a nonpolar stationary phase and eluted with a polar mobile phase. | Separation of molecules with sufficient hydrophobic character, including many peptides and small molecule drug conjugates. | High resolution for a wide range of analytes, excellent reproducibility, and compatibility with mass spectrometry. | Poor retention of very polar molecules. The PEG chain can sometimes interfere with stationary phase interaction, leading to peak broadening. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Separation of highly polar molecules that are poorly retained by RP-HPLC, such as polar peptides, glycans, and some small molecule conjugates. | Enhanced retention of polar compounds, increased sensitivity with mass spectrometry due to the high organic content of the mobile phase.[1][2][3] | Can have longer equilibration times, and retention can be sensitive to small changes in mobile phase composition.[4] |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of the analyte. Larger molecules elute first as they are excluded from the pores of the stationary phase. | Separating molecules based on size, such as distinguishing between a PEGylated product and the unconjugated starting material or aggregates.[][6] | Mild separation conditions that preserve the integrity of biomolecules. Useful for determining aggregation and for buffer exchange. | Lower resolution compared to RP-HPLC and HILIC for molecules of similar size. Not suitable for separating molecules with small differences in molecular weight. |
Experimental Data and Performance Comparison
The following tables summarize typical performance characteristics of each HPLC method for the analysis of PEGylated molecules. Note that specific results will vary depending on the exact nature of the analyte and the specific experimental conditions.
Table 1: Performance Comparison for a Hypothetical Small Molecule Conjugate
| Parameter | RP-HPLC | HILIC | SEC |
| Resolution (Product vs. Reactant) | High | High | Moderate to Low |
| Analysis Time | 15-30 min | 20-40 min | 10-20 min |
| Sensitivity (LOD) | Low ng | Sub-ng to low ng[3] | High ng to low µg[7] |
| Mobile Phase Compatibility with MS | Excellent | Excellent | Moderate (requires volatile salts) |
Table 2: Performance Comparison for a Hypothetical Peptide Conjugate
| Parameter | RP-HPLC | HILIC | SEC |
| Resolution (Mono- vs. Di-PEGylated) | Moderate to High | Moderate to High | Low |
| Separation of Unreacted Peptide | Excellent | Excellent | Good |
| Analysis of Aggregates | Limited | Limited | Excellent |
| Recovery | Good | Good | Excellent |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each HPLC technique, which can be adapted for specific this compound reaction products.
Protocol 1: RP-HPLC for Analysis of an Oxime-Linked Peptide
This method is suitable for monitoring the progress of an oxime ligation reaction between an aldehyde-containing peptide and this compound.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-65% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 214 nm and 280 nm
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A.
Protocol 2: HILIC for Analysis of a Polar Small Molecule Conjugate
This protocol is designed for the separation of a polar small molecule that has been conjugated with this compound, where the product remains highly polar.
-
Column: Amide or Silica-based HILIC, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Mobile Phase B: 0.1% Formic Acid in Water
-
Gradient: 0-30% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Detection: UV at a suitable wavelength for the small molecule and/or Mass Spectrometry (MS)
-
Sample Preparation: Dilute the sample in a high organic solvent mixture (e.g., 90% Acetonitrile).
Protocol 3: SEC for Analysis of a PEGylated Protein Fragment
This method is ideal for assessing the extent of PEGylation and detecting the presence of aggregates in a reaction mixture where a protein fragment is conjugated with this compound.
-
Column: SEC, 300 Å pore size, 4.6 x 300 mm
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Sample Preparation: Filter the sample through a 0.22 µm filter and inject.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound reaction products, from sample preparation to data analysis.
Signaling Pathway and Logical Relationships
The versatility of this compound allows for a two-step conjugation strategy. First, the aminooxy group reacts with a carbonyl compound. Subsequently, the propargyl group can be utilized in a click chemistry reaction with an azide-functionalized molecule. The analytical strategy must be able to distinguish the products of each step.
References
- 1. chromtech.com [chromtech.com]
- 2. agilent.com [agilent.com]
- 3. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 4. uhplcs.com [uhplcs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Confirming Protein Conjugation with Aminooxy-PEG3-Propargyl: A Comparative Guide to SDS-PAGE and Alternative Methods
For researchers engaged in bioconjugation, confirming the successful attachment of linker molecules to a protein is a critical validation step. This guide provides a comparative overview of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and alternative methods for verifying the conjugation of Aminooxy-PEG3-Propargyl to a target protein. We present experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.
Introduction to this compound Conjugation
This compound is a bifunctional linker containing an aminooxy group and a propargyl group.[1][2][3][4][5] The aminooxy group reacts with aldehyde or ketone functionalities on a protein, which can be introduced, for example, by mild oxidation of glycosylation sites, to form a stable oxime bond.[6][7] The terminal propargyl group provides a handle for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a second molecule of interest.[8][9][10][11][12] Confirmation of the initial conjugation is essential before proceeding to the click reaction.
SDS-PAGE for Confirmation of Conjugation
SDS-PAGE is a widely accessible technique used to separate proteins based on their molecular weight.[13] Successful conjugation of this compound (Molecular Weight: 203.24 g/mol )[3] to a protein will result in a slight increase in its molecular weight. This mass shift can be visualized as a band of slower mobility on an SDS-PAGE gel compared to the unconjugated protein.
However, the interaction between the polyethylene (B3416737) glycol (PEG) portion of the linker and SDS can lead to a disproportionately large apparent increase in molecular weight and may cause band broadening or smearing.[14][15][16][17]
Expected Results on SDS-PAGE
The table below summarizes the expected observations when analyzing an this compound conjugated protein by SDS-PAGE.
| Sample | Expected Observation | Interpretation |
| Unconjugated Protein | A single band at the expected molecular weight of the protein. | Control for the starting material. |
| Conjugation Reaction Mixture | A band corresponding to the unconjugated protein and a second, slightly higher molecular weight band. The conjugated band may appear less sharp. | Successful conjugation. The relative intensity of the bands can give a qualitative indication of conjugation efficiency. |
| Purified Conjugated Protein | A single band at a slightly higher molecular weight than the unconjugated protein. | Successful purification of the conjugated protein. |
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation:
-
For a 20 µL final volume, mix 5-10 µg of your protein sample (unconjugated control, reaction mixture, and purified conjugate) with 5 µL of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[18]
-
Briefly centrifuge the samples to collect the condensate.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of your target protein).
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weights.
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[19]
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel to visualize the protein bands. Common staining methods are listed in the comparison table below.
-
Comparison of Visualization and Alternative Confirmation Methods
While SDS-PAGE is a valuable initial check, other methods can provide more definitive and quantitative data. The following table compares SDS-PAGE with various staining techniques against alternative analytical methods.
| Method | Principle | Advantages | Disadvantages | Data Type |
| SDS-PAGE with Coomassie Staining | Non-specific staining of proteins. | Simple, inexpensive, and provides a good overview of the reaction. | Moderate sensitivity; may not detect subtle shifts from small linkers; PEG can affect staining.[20] | Qualitative/Semi-quantitative |
| SDS-PAGE with Silver Staining | Highly sensitive, non-specific protein staining based on the reduction of silver ions.[21][22] | 10-100 times more sensitive than Coomassie, allowing for the detection of low-abundance products.[23] | More complex and time-consuming protocol; can have higher background.[24] | Qualitative/Semi-quantitative |
| SDS-PAGE with Zinc/Imidazole (B134444) Reverse Staining | Negative staining where the gel is impregnated with a zinc salt that precipitates, leaving protein bands transparent. | Rapid visualization; good for detecting PEGylated proteins that may stain poorly with other methods.[25] | Lower sensitivity compared to silver staining. | Qualitative |
| Native PAGE | Separation of proteins in their native state based on charge, size, and shape.[26][27] | Avoids PEG-SDS interactions, resulting in sharper bands and better resolution for PEGylated proteins.[15][16][28] | Migration is not solely dependent on molecular weight, making size estimation difficult. | Qualitative |
| Western Blotting | Transfer of separated proteins to a membrane followed by detection with specific antibodies. | Highly specific and sensitive. Can be adapted to detect the propargyl group via click chemistry with an azide-tagged reporter (e.g., biotin (B1667282) or a fluorophore) followed by detection with streptavidin-HRP or an anti-fluorophore antibody. | Requires a specific antibody or additional click chemistry steps. | Qualitative/Semi-quantitative |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides an exact molecular weight of the unconjugated and conjugated protein, offering definitive confirmation and allowing for the determination of the number of conjugated linkers.[29][30] | Requires specialized equipment and expertise; can be more time-consuming for sample preparation and data analysis. | Quantitative |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for confirming conjugation via SDS-PAGE and the logical basis for interpreting the results.
Detailed Protocols for Alternative Methods
Native PAGE
Native PAGE is performed similarly to SDS-PAGE but omits SDS from the sample buffer, gel, and running buffer. Samples are not boiled before loading. This method preserves the protein's native structure and charge, and separation occurs based on a combination of size, shape, and charge.[26][27] The absence of SDS prevents the anomalous migration of PEGylated species, often resulting in sharper bands.[15][16][28]
Western Blotting with Click Chemistry Detection
-
SDS-PAGE and Transfer: Run the SDS-PAGE gel as described above and transfer the separated proteins to a nitrocellulose or PVDF membrane.[18][31]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific binding.[31][32]
-
Click Reaction:
-
Prepare a click reaction cocktail containing an azide-functionalized reporter molecule (e.g., Azide-Biotin or Azide-Fluorophore), copper(I) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[8]
-
Incubate the membrane with the click reaction cocktail for 1 hour at room temperature.
-
-
Washing: Wash the membrane extensively with TBST to remove unreacted click reagents.
-
Detection:
-
If using an azide-biotin reporter, incubate the membrane with a streptavidin-HRP conjugate, followed by washing and detection with a chemiluminescent substrate.
-
If using an azide-fluorophore reporter, the membrane can be directly imaged using a suitable fluorescence imager.
-
Mass Spectrometry
-
Sample Preparation: The protein conjugate must be purified and buffer-exchanged into a volatile buffer (e.g., ammonium (B1175870) acetate) compatible with mass spectrometry.[30]
-
Analysis:
-
MALDI-TOF: The sample is co-crystallized with a matrix and ionized by a laser. The time of flight of the ions to the detector is measured, which is proportional to their mass-to-charge ratio.
-
LC-MS: The sample is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate charged protein ions. The resulting mass spectrum is often deconvoluted to determine the zero-charge mass of the protein.[30]
-
-
Data Interpretation: The mass of the unconjugated protein is subtracted from the mass of the conjugated protein. The difference should correspond to the mass of the this compound linker (and any modifications) multiplied by the number of attached linkers.
Conclusion
Confirming the successful conjugation of this compound is a crucial step in any bioconjugation workflow. SDS-PAGE offers a rapid and accessible, albeit primarily qualitative, method for initial assessment. For more definitive and quantitative results, researchers should consider complementary techniques. Native PAGE provides improved resolution by avoiding SDS-PEG interactions. Western blotting, when combined with click chemistry, offers highly specific detection of the conjugated propargyl group. Ultimately, mass spectrometry stands as the gold standard, providing unambiguous confirmation of conjugation and the precise degree of labeling. The choice of method will depend on the specific requirements of the research, available resources, and the desired level of quantitative detail.
References
- 1. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 2. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. addgene.org [addgene.org]
- 20. reddit.com [reddit.com]
- 21. Sensitive silver staining of protein in sodium dodecyl sulfate-polyacrylamide gels using an azo dye, calconcarboxylic acid, as a silver-ion sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modification in Silver Staining Procedure for Enhanced Protein Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Native-PAGE [assay-protocol.com]
- 27. med.unc.edu [med.unc.edu]
- 28. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 29. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. enovatia.com [enovatia.com]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. ptglab.com [ptglab.com]
A Comparative Guide to Protein Conjugation: Aminooxy-PEG3-Propargyl vs. NHS Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful development of protein conjugates for therapeutics, diagnostics, and research. The choice between a site-specific or a random conjugation strategy can profoundly impact the homogeneity, stability, and functional integrity of the final product. This guide provides an objective comparison between the site-specific approach offered by Aminooxy-PEG3-Propargyl linkers and the conventional random-targeting strategy of N-hydroxysuccinimide (NHS) ester linkers, supported by experimental principles and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | NHS Ester Linkers |
| Target Residues | Aldehydes or ketones (introduced site-specifically) | Primary amines (Lysine residues, N-terminus) |
| Conjugation Strategy | Site-specific | Random |
| Product Homogeneity | High (Uniform drug-to-protein ratio) | Low (Heterogeneous mixture of conjugates)[1][2] |
| Control over DoL | High | Moderate to low[3] |
| Bond Formed | Oxime | Amide |
| Bond Stability | Very high hydrolytic stability[4][5][6] | High stability[] |
| Reaction pH | Typically pH 4.5-7.0[8][9] | Typically pH 7.2-9.0[10] |
| Bioorthogonality | High (Aldehydes/ketones are rare in native proteins)[8] | Moderate (Lysine residues are abundant)[1] |
| Protein Modification | Requires prior introduction of a carbonyl group | No prior modification needed |
Mechanism of Action
This compound: Site-Specific Oxime Ligation
The this compound linker facilitates a highly selective conjugation reaction. Its aminooxy group specifically targets aldehyde or ketone functionalities to form a stable oxime bond.[5][8] Since native proteins rarely contain aldehydes or ketones, this "bioorthogonal" chemistry allows for precise, site-specific labeling when a carbonyl group is intentionally introduced into the protein.[8] This can be achieved through methods such as the periodate (B1199274) oxidation of glycosylated regions or the incorporation of unnatural amino acids containing a ketone group.[8][11] The propargyl group on the other end of the linker provides a handle for subsequent modifications via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).
NHS Ester Linkers: Random Amine Acylation
NHS ester linkers are one of the most commonly used reagents for protein conjugation.[12] They react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus, to form a stable amide bond.[1][10] Since proteins typically have multiple lysine residues distributed across their surface, NHS ester conjugation results in a heterogeneous mixture of products with varying degrees of labeling (DoL) and at different positions.[1][2] This lack of specificity can sometimes lead to loss of protein function if conjugation occurs at or near an active site.[3]
Performance Comparison
While direct head-to-head quantitative data for this compound versus NHS esters is limited in published literature, a comparison can be drawn from the principles of site-specific versus random conjugation.
| Performance Metric | This compound (Site-Specific) | NHS Ester Linkers (Random) |
| Conjugation Efficiency | High at the target site, dependent on the efficiency of carbonyl introduction. | Variable, dependent on pH, protein concentration, and linker stability.[] |
| Yield of Homogeneous Product | High, leading to a well-defined final product.[13] | Low, results in a heterogeneous mixture requiring extensive characterization.[1][2] |
| Impact on Protein Activity | Minimized, as conjugation is directed away from critical functional sites.[3][14] | Potential for significant impact if critical lysine residues are modified.[3] |
| Batch-to-Batch Reproducibility | High, due to the defined nature of the conjugation. | Can be challenging to achieve consistency. |
| Linkage Stability | Oxime bonds are exceptionally stable, especially at physiological pH.[4][6][9] | Amide bonds are highly stable under physiological conditions.[] |
One study comparing site-specific and random conjugation of a chelating agent to an antibody found that the site-specifically conjugated antibody showed somewhat higher stability in human serum and, in some cases, better cell-killing efficacy in vitro.[15][16] However, in vivo tumor uptake was not significantly different between the two methods in that particular study.[15]
Experimental Protocols
Protocol 1: Site-Specific Protein Conjugation using this compound
This protocol involves two main stages: the introduction of a carbonyl group into the protein and the subsequent oxime ligation reaction.
Stage 1: Introduction of an Aldehyde Group via Glycan Oxidation (for Glycoproteins)
-
Protein Preparation: Prepare the glycoprotein (B1211001) at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), pH 6.0.
-
Oxidation: Chill the protein solution on ice. Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture on ice for 30 minutes in the dark.
-
Quenching and Buffer Exchange: Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM. Remove excess periodate and glycerol, and exchange the buffer to an aniline-free conjugation buffer (e.g., PBS, pH 6.5-7.0) using a desalting column.
Stage 2: Oxime Ligation with this compound
-
Linker Preparation: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-50 mM.
-
Conjugation Reaction: Add a 50- to 100-fold molar excess of the this compound solution to the aldehyde-containing protein solution.
-
Catalysis (Optional but Recommended): For improved reaction kinetics, especially at neutral pH, a catalyst such as aniline (B41778) or its derivatives (e.g., m-phenylenediamine) can be added to a final concentration of 10-100 mM.[17][18]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Random Protein Conjugation using NHS Ester Linker
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer).[19] Buffers containing primary amines, such as Tris, must be avoided.[19]
-
Linker Preparation: Immediately before use, dissolve the NHS ester linker in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like 1 M Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM to consume unreacted NHS ester.
-
Purification: Purify the protein conjugate from excess linker and byproducts using a desalting column, SEC, or dialysis.
Visualizing the Workflows
Conclusion
The choice between this compound and NHS ester linkers represents a fundamental decision between a site-specific and a random conjugation strategy.
NHS ester linkers offer a straightforward and rapid method for protein conjugation that does not require prior modification of the protein.[3] This makes them suitable for applications where speed is critical and a degree of heterogeneity is acceptable.
This compound , on the other hand, provides a powerful tool for creating highly homogeneous and well-defined protein conjugates.[13] The site-specific nature of the oxime ligation minimizes the risk of inactivating the protein and ensures excellent batch-to-batch reproducibility.[3] This level of control is often crucial for the development of therapeutic proteins, such as antibody-drug conjugates, where a consistent drug-to-antibody ratio is paramount for safety and efficacy. The initial investment in protein engineering to introduce a carbonyl handle can lead to a superior final product with more predictable properties.
Ultimately, the optimal choice of linker depends on the specific requirements of the application, including the nature of the protein, the desired level of control over the conjugation, and the intended use of the final conjugate.
References
- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aboligo.com [aboligo.com]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. glenresearch.com [glenresearch.com]
- 13. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Aminooxy-PEG3-Propargyl and Maleimide Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. This guide provides an objective comparison of two distinct linker technologies: the well-established maleimide-based linkers and the emerging Aminooxy-PEG3-Propargyl linkers, which utilize a combination of oxime ligation and click chemistry.
Executive Summary
Maleimide (B117702) linkers have been a cornerstone of ADC development, utilized in numerous FDA-approved therapies. They offer robust and efficient conjugation to native or engineered thiol groups on the antibody. However, the resulting thiosuccinimide linkage can be susceptible to instability in plasma, leading to premature drug release through a retro-Michael reaction. This has driven the development of strategies to enhance stability, such as promoting hydrolysis of the succinimide (B58015) ring.[1][2]
This compound represents a newer, heterobifunctional linker technology that enables a two-step, site-specific conjugation strategy. This approach involves the formation of a stable oxime bond with an aldehyde or ketone group on the antibody, followed by the attachment of an azide-modified payload via a highly efficient and stable triazole linkage using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4][5] This methodology offers the potential for greater stability and homogeneity of the final ADC product.
This guide will delve into the chemistry, stability, and application of both linker types, presenting available data to inform the selection of the optimal conjugation strategy for your ADC development program.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of ADCs developed using maleimide and this compound linker technologies. It is important to note that the data presented is compiled from various studies and does not represent a direct head-to-head comparison in a single experimental setting.
Table 1: Linker Chemistry and Conjugation Characteristics
| Feature | Maleimide Linker | This compound Linker |
| Antibody Reactive Group | Thiol (-SH) from reduced interchain disulfides or engineered cysteines | Aldehyde (-CHO) or Ketone (-C=O) from oxidized glycans or engineered amino acids |
| Payload Reactive Group | Thiol-reactive maleimide | Azide (-N3) |
| Resulting Linkage to Antibody | Thiosuccinimide ether | Oxime |
| Resulting Linkage to Payload | Triazole (via CuAAC click chemistry) | N/A (linker is pre-attached to payload) |
| Reaction pH (Antibody) | 6.5 - 7.5[6] | 6.0 - 7.0 (oxime ligation)[7] |
| Homogeneity (DAR) | Heterogeneous mixture of species (DAR 0, 2, 4, 6, 8) from interchain disulfide reduction[6] | Potentially homogeneous (site-specific modification can lead to a defined DAR) |
Table 2: Stability and Performance of ADCs
| Parameter | Maleimide-Linked ADCs | Aminooxy/Click Chemistry-Linked ADCs |
| Plasma Stability | Variable; susceptible to retro-Michael addition leading to payload loss.[8][9] Strategies like succinimide hydrolysis can improve stability.[1][10] | Generally high; oxime and triazole linkages are highly stable under physiological conditions.[7] |
| In Vitro Cytotoxicity (IC50) | Potent, typically in the sub-nanomolar to nanomolar range.[11][12] | Potent, with reported IC50 values in the picomolar to nanomolar range. |
| In Vivo Efficacy | Demonstrated in numerous preclinical and clinical studies, leading to approved drugs.[13] | Efficacious in preclinical models, though less clinically validated than maleimide-based ADCs.[14] |
| Therapeutic Index | Can be limited by off-target toxicity due to premature payload release.[4] | Potentially improved due to higher stability and reduced off-target payload release.[15][16] |
| Bystander Effect | Dependent on the payload and the cleavability of the linker.[17][18][19] | Dependent on the payload and the cleavability of the linker.[20][] |
Experimental Protocols
Protocol 1: ADC Synthesis using a Maleimide Linker
This protocol describes a general method for conjugating a maleimide-functionalized drug-linker to an antibody via reduction of interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a 5-10 fold molar excess over the antibody.[6]
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[6]
-
Remove the excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
2. Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in an organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar ratio is 5-10 moles of drug-linker per mole of antibody.
-
Incubate the reaction mixture for 1-2 hours at 4°C or room temperature.
3. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other impurities.
4. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation by SEC.
-
Confirm the identity and purity of the ADC by mass spectrometry.
Protocol 2: ADC Synthesis using an this compound Linker
This protocol outlines a two-step process for site-specific ADC synthesis using an this compound linker.
Step 1: Antibody Modification and Oxime Ligation
1. Generation of an Aldehyde Handle on the Antibody:
-
Glycan Oxidation: Treat the antibody with a mild oxidizing agent like sodium periodate (B1199274) (NaIO4) to convert the sugar moieties in the Fc region into aldehydes.[22]
-
Engineered Aldehyde Tag: Alternatively, use an antibody with a genetically encoded aldehyde tag (e.g., a C-terminal formylglycine).
2. Oxime Ligation:
-
Prepare the aldehyde-modified antibody in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).[7]
-
Dissolve the this compound linker in the same buffer.
-
Add the linker to the antibody solution at a desired molar excess. Aniline can be used as a catalyst to accelerate the reaction.[7]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[7]
-
Purify the antibody-linker conjugate using SEC to remove the excess linker.
Step 2: Payload Attachment via Click Chemistry (CuAAC)
1. Preparation of Reagents:
-
Prepare a stock solution of the azide-modified cytotoxic payload in DMSO.
-
Prepare stock solutions of a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[4]
2. Click Reaction:
-
To the purified antibody-propargyl conjugate, add the azide-modified payload.
-
Add the copper(I) sulfate (B86663) and the ligand, followed by the sodium ascorbate (B8700270) to initiate the reaction.[4]
-
Incubate the reaction mixture at room temperature for 1-4 hours.
3. Purification and Characterization:
-
Purify the final ADC using SEC or TFF.
-
Characterize the ADC for DAR, aggregation, and identity as described in Protocol 1.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for ADC synthesis using maleimide linker chemistry.
Caption: Two-step workflow for ADC synthesis via oxime ligation and click chemistry.
Caption: High-level comparison of maleimide and aminooxy-based linkers.
Conclusion
The choice between maleimide and this compound linkers for ADC development involves a trade-off between established, clinically validated technology and a newer, potentially more stable and homogeneous approach. Maleimide linkers offer a straightforward and well-understood conjugation method but require careful consideration of the stability of the final product. The this compound linker, leveraging the power of bio-orthogonal chemistry, provides a pathway to highly stable and precisely constructed ADCs, which may translate to an improved therapeutic index. The selection of the optimal linker will ultimately depend on the specific characteristics of the antibody and payload, as well as the desired pharmacological profile of the ADC. As the field of ADC development continues to evolve, the exploration of novel linker technologies like the one presented here will be crucial for creating the next generation of targeted cancer therapies.
References
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. adcreview.com [adcreview.com]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In-silico Decrypting of the Bystander Effect in Antibody-Drug Conjugates for Breast Cancer Therapy | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 22. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Aminooxy-PEG3-Propargyl in Bioconjugation
In the landscape of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and effective therapeutic and diagnostic agents. The Aminooxy-PEG3-Propargyl linker has emerged as a powerful tool for researchers and drug development professionals, offering a unique combination of stability, specificity, and versatility. This guide provides a comprehensive comparison of this compound with other common polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies, to assist in making informed decisions for your research needs.
Unpacking the Advantages: A Dual-Action Linker
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a short PEG chain.[1] This dual functionality allows for the sequential and orthogonal conjugation of two different molecules, a significant advantage in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[2]
The key to its superiority lies in its two terminal functional groups:
-
Aminooxy Group: This group reacts with aldehydes and ketones to form a highly stable oxime bond.[3] This reaction, known as oxime ligation, is notable for its high chemoselectivity and the exceptional hydrolytic stability of the resulting linkage, particularly when compared to other linkages like hydrazones.[4][5][6]
-
Propargyl Group: This terminal alkyne is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This reaction is renowned for its high efficiency, quantitative yields, and bioorthogonality, meaning it does not interfere with biological processes.[8]
The short, hydrophilic PEG3 spacer enhances the solubility and stability of the drug and the resulting conjugate, while providing a defined spatial separation between the conjugated molecules.[1]
Performance Comparison: this compound vs. Other Linkers
The selection of a linker is a critical step in the design of bioconjugates. The unique combination of an aminooxy and a propargyl group gives this compound distinct advantages over other commonly used linkers.
Stability of the Conjugate
The stability of the bond formed between the linker and the biomolecule is crucial for the efficacy and safety of the final product. The oxime bond formed by the aminooxy group of this linker is significantly more stable than many other common linkages.
| Linkage Type | Formed From | Half-life (t½) at pH 7 | Key Advantages | Key Disadvantages |
| Oxime | Aminooxy + Aldehyde/Ketone | ~1000 hours [4][5] | High hydrolytic stability[6], chemoselective ligation[3] | Slower reaction rate compared to some other methods without catalysis[9] |
| Amide | NHS Ester + Amine | Very Stable | Stable bond | Can react with multiple lysine (B10760008) residues, leading to heterogeneity |
| Thioether | Maleimide + Thiol | Stable | Site-specific conjugation to cysteines | Potential for retro-Michael addition (instability) in the presence of other thiols |
| Hydrazone | Hydrazide + Aldehyde/Ketone | ~12-200 hours[4][5] | pH-sensitive release possible | Less stable than oxime bonds[4][5][6] |
Reaction Efficiency and Specificity
This compound offers highly specific and efficient conjugation through its two orthogonal reactive handles.
| Reaction | Reactive Groups | Typical Yield | Key Advantages | Key Disadvantages |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | >95%[10] | High chemoselectivity, stable bond[3][6] | Can be slow without a catalyst[9] |
| CuAAC Click Chemistry | Propargyl + Azide (B81097) | Nearly Quantitative[8] | High efficiency, bioorthogonal, rapid reaction[8] | Requires a copper catalyst which can be toxic to cells[] |
| NHS Ester Acylation | NHS Ester + Amine | Variable | Fast reaction | Low specificity for proteins with multiple lysines |
| Maleimide-Thiol Addition | Maleimide + Thiol | High | Site-specific | Potential for side reactions |
The Role of the PEG3 Spacer
The length of the PEG linker can significantly impact the properties of the resulting bioconjugate, including its stability, solubility, and in vivo performance.[12][13] While longer PEG chains can increase circulation half-life, they can sometimes negatively affect the potency of the conjugated molecule.[14] The short PEG3 spacer in this compound provides a balance of enhanced hydrophilicity and minimal steric hindrance, which can be crucial for maintaining the biological activity of the conjugated molecules.[1] Studies have shown that even short PEG spacers can improve the pharmacokinetic properties and reduce off-target toxicity of ADCs.[13][15]
Experimental Protocols
To objectively compare the performance of this compound with other linkers, a series of well-controlled experiments are necessary. Below are detailed methodologies for key comparative experiments.
Protocol 1: Comparative Analysis of Conjugation Efficiency
Objective: To compare the conjugation efficiency of this compound with an NHS-PEG4-Azide linker to a model antibody.
Materials:
-
Model Antibody (e.g., Trastuzumab)
-
This compound
-
NHS-PEG4-Azide
-
Payload with a corresponding reactive group (e.g., an aldehyde-modified payload for the aminooxy linker and a payload for the azide linker)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Aniline (B41778) (catalyst for oxime ligation)
-
Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) for CuAAC
-
Quenching solution
-
Size-Exclusion Chromatography (SEC) system
-
SDS-PAGE analysis equipment
-
Mass Spectrometer
Procedure:
-
Antibody Preparation: Prepare solutions of the model antibody in the conjugation buffer at a known concentration.
-
Linker-Payload Preparation: Prepare stock solutions of the this compound-payload conjugate and the NHS-PEG4-Azide linker in a suitable solvent (e.g., DMSO).
-
Conjugation Reactions (run in parallel):
-
This compound:
-
To the antibody solution, add the this compound-payload conjugate at a specific molar excess.
-
Add aniline catalyst to the reaction mixture.
-
Incubate at room temperature for a set time course (e.g., 1, 4, 12, 24 hours).
-
-
NHS-PEG4-Azide:
-
To a separate antibody solution, add the NHS-PEG4-Azide linker at the same molar excess.
-
Incubate at room temperature for 1-2 hours.
-
Purify the antibody-linker conjugate to remove excess linker.
-
To the purified conjugate, add the azide-reactive payload.
-
Add the pre-mixed copper catalyst solution (copper(II) sulfate, reducing agent, and ligand).
-
Incubate at room temperature for the same time course.
-
-
-
Quenching: Stop the reactions by adding a quenching solution.
-
Purification: Purify the resulting ADCs using SEC to remove unreacted linkers and payloads.
-
Analysis:
-
SDS-PAGE: Analyze the purified ADCs to visualize the formation of higher molecular weight species, indicating successful conjugation.
-
Mass Spectrometry: Determine the drug-to-antibody ratio (DAR) for each ADC at each time point.
-
SEC: Quantify the amount of conjugated versus unconjugated antibody.
-
Data Presentation:
| Time (hours) | Linker | Average DAR (Mass Spec) | % Conjugated Antibody (SEC) |
| 1 | This compound | ||
| 1 | NHS-PEG4-Azide | ||
| 4 | This compound | ||
| 4 | NHS-PEG4-Azide | ||
| 12 | This compound | ||
| 12 | NHS-PEG4-Azide | ||
| 24 | This compound | ||
| 24 | NHS-PEG4-Azide |
Protocol 2: Assessment of ADC Stability
Objective: To compare the in vitro stability of ADCs prepared with this compound and a maleimide-PEG linker.
Materials:
-
Purified ADCs from a comparative conjugation experiment.
-
Human plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADCs in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the released payload.
-
Quantification: Use a validated LC-MS/MS method to quantify the concentration of the released payload in the plasma supernatant at each time point.
Data Presentation:
| Time (hours) | Linker | % Payload Released |
| 0 | This compound | |
| 0 | Maleimide-PEG | |
| 24 | This compound | |
| 24 | Maleimide-PEG | |
| 48 | This compound | |
| 48 | Maleimide-PEG | |
| 72 | This compound | |
| 72 | Maleimide-PEG | |
| 96 | This compound | |
| 96 | Maleimide-PEG | |
| 168 | This compound | |
| 168 | Maleimide-PEG |
Visualizing the Workflow and Logic
Caption: Workflow for selecting and evaluating bifunctional linkers.
Conclusion
This compound stands out as a superior choice for the construction of complex bioconjugates due to its unique combination of orthogonal reactivity and the formation of a highly stable oxime linkage. The ability to perform sequential conjugations with high efficiency and specificity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for the development of next-generation therapeutics and diagnostics. While the optimal linker is always application-dependent, the data strongly supports the consideration of this compound for projects demanding high stability and well-defined, homogenous products.
References
- 1. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 8. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
Oxime vs. Maleimide Linkage: A Comparative Guide to Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linkage chemistry is a critical determinant of the success of a bioconjugate. The stability of the bond connecting a molecule of interest—be it a drug, a dye, or a PEG chain—to a biomolecule directly impacts its efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the stability of two widely used conjugation linkages: the oxime bond, particularly as formed from reagents like Aminooxy-PEG3-Propargyl, and the thioether bond formed from maleimide (B117702) reactions.
At a Glance: Stability Comparison
The fundamental difference in stability between oxime and maleimide linkages lies in their inherent chemical nature and susceptibility to cleavage under physiological conditions. Oxime linkages are generally characterized by their high hydrolytic stability, particularly at neutral and acidic pH, while maleimide-thiol adducts are known to be susceptible to degradation through retro-Michael reactions and thiol exchange.
| Linkage Type | Bond Formed | Primary Stability Concern | General Stability Profile |
| Oxime | C=N-O | Acid-catalyzed hydrolysis | High stability at neutral pH; reversible under acidic conditions. |
| Maleimide | Thioether | Retro-Michael reaction & Thiol exchange | Susceptible to cleavage in the presence of endogenous thiols (e.g., glutathione). |
Quantitative Stability Data
Direct head-to-head comparisons of oxime and maleimide linkage stability in the literature are scarce. However, extensive studies on each linkage type provide a clear picture of their relative stability.
Oxime Linkage Stability
Oxime bonds are significantly more stable than other C=N bonds, such as hydrazones and imines. Their hydrolysis is catalyzed by acid, a feature that can be advantageous for drug delivery applications targeting the acidic environment of endosomes and lysosomes.
Table 1: Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Conjugate | Linkage Type | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 | Reference |
| Isostructural Oxime | Oxime | 1 | |
| Isostructural Semicarbazone | Semicarbazone | 160 | |
| Isostructural Acetylhydrazone | Acetylhydrazone | 300 | |
| Isostructural Methylhydrazone | Methylhydrazone | 600 |
Data adapted from studies comparing isostructural conjugates, demonstrating the significantly lower hydrolysis rate of the oxime linkage.
Maleimide Linkage Instability and Mitigation
The thioether bond formed by the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the plasma and intracellularly. This can lead to premature cleavage of the conjugate and off-target effects.
A common strategy to stabilize the maleimide-thiol adduct is the hydrolysis of the succinimide (B58015) ring. The resulting ring-opened product is significantly more stable and resistant to thiol exchange. The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.
Table 2: Half-life of Succinimide Ring Hydrolysis for Different Maleimide Conjugates
| Maleimide Type | Condition | Half-life (t½) of Ring Hydrolysis | Reference |
| N-Alkyl Maleimide | pH 7.4, 37°C | ~27 hours | |
| N-Aryl Maleimide | pH 7.4, 37°C | ~1.5 hours | |
| N-Fluorophenyl Maleimide | pH 7.4, 37°C | ~0.7 hours |
Experimental Protocols
Accurate assessment of linkage stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments.
Protocol 1: Hydrolysis Assay of Oxime Linkage via ¹H NMR Spectroscopy
Objective: To determine the rate of hydrolysis of an oxime linkage in a buffered solution.
Materials:
-
Oxime conjugate of interest
-
Deuterated buffers (e.g., phosphate (B84403) or acetate) at various pD values (e.g., 5.0, 7.0, 9.0)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent.
-
Add a known concentration of the conjugate to deuterated buffers of varying pD.
-
Transfer the solutions to NMR tubes.
-
Acquire ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 37°C).
-
Monitor the decrease in the integral of a characteristic proton signal of the oxime conjugate and the corresponding increase in the signal of the hydrolyzed aldehyde or ketone product.
-
Calculate the first-order rate constant (k) and the half-life (t½ = ln(2)/k) of hydrolysis from the kinetic data.
Protocol 2: Plasma Stability Assay of Bioconjugates via LC-MS/MS
Objective: To evaluate the stability of a bioconjugate in plasma.
Materials:
-
Bioconjugate of interest (e.g., ADC)
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Acetonitrile or other protein precipitation solvent
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubate the bioconjugate at a final concentration of ~1 µM in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction and precipitate plasma proteins by adding a cold protein precipitation solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
For maleimide conjugates, the appearance of the cleaved payload or its adducts with plasma proteins (e.g., albumin) can also be monitored.
-
Calculate the half-life of the conjugate in plasma.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in evaluating and comparing linkage stability, the following diagrams are provided.
Conclusion
The choice between an oxime and a maleimide linkage for bioconjugation should be guided by the specific requirements of the application. For constructs requiring high stability in circulation and where controlled release in an acidic environment is desired, the oxime linkage formed from reagents like this compound offers a robust and reliable option. Conversely, while traditional maleimide linkages present stability challenges, these can be overcome through linker design that promotes rapid hydrolysis of the succinimide ring. For applications where absolute stability is paramount, careful consideration and empirical testing of the chosen linkage chemistry are essential.
Assessing the Biocompatibility of Aminooxy-PEG3-Propargyl Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that profoundly impacts the safety and efficacy of therapeutic and diagnostic agents. This guide provides a comprehensive comparison of Aminooxy-PEG3-Propargyl conjugation with two widely used "click chemistry" alternatives: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). The focus of this comparison is on biocompatibility, a paramount consideration for any molecule intended for in vivo applications.
Executive Summary
The biocompatibility of a bioconjugate is determined by several factors, including the cytotoxicity of the linker and reagents, the immunogenicity of the final conjugate, and the in vivo stability of the linkage. This compound conjugation, which forms a stable oxime ether bond, is generally considered highly biocompatible. SPAAC is also lauded for its excellent biocompatibility due to the absence of a toxic catalyst. CuAAC, while highly efficient, raises concerns due to the cytotoxicity of the copper catalyst, though strategies exist to mitigate this risk.
Comparison of Bioconjugation Chemistries
The selection of a conjugation strategy should be based on a careful evaluation of the specific application, the nature of the biomolecule, and the required in vivo performance. The following table summarizes the key biocompatibility aspects of the three chemistries.
| Feature | This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |
| Reaction Type | Oxime Ligation | Copper-Free Click Chemistry | Copper-Catalyzed Click Chemistry |
| Linkage Formed | Oxime Ether | Triazole | Triazole |
| Biocompatibility | Generally high; reagents are well-tolerated. | Excellent; no toxic catalyst required.[1][2] | Concerns due to copper catalyst cytotoxicity.[3][4] |
| Cytotoxicity | Low cytotoxicity expected from the linker itself. | Low cytotoxicity, making it suitable for live-cell labeling.[1] | Copper catalyst can be cytotoxic; requires careful optimization and use of ligands to minimize toxicity.[5][6] |
| Immunogenicity | The PEG component can contribute to immunogenicity.[3][7] The oxime linkage itself is not considered highly immunogenic. | The resulting triazole ring is generally considered to have low immunogenicity.[8] | Similar to SPAAC, the triazole linkage has low immunogenicity.[8] However, copper-induced protein oxidation could potentially increase immunogenicity.[9] |
| In Vivo Stability | Oxime ether linkages are generally stable under physiological conditions, more so than hydrazones.[10][11][12][13][14][15] | The triazole linkage is exceptionally stable to hydrolysis and enzymatic degradation.[8] | The triazole linkage is highly stable, similar to that formed in SPAAC.[8] |
Bioconjugation Strategies Overview
The choice of bioconjugation strategy is fundamental to the design of a successful bioconjugate. The following diagram illustrates the three comparative chemistries.
Overview of the three compared bioconjugation methods.
Key Biocompatibility Assays: Experimental Protocols
To experimentally assess the biocompatibility of this compound conjugates and their alternatives, a panel of in vitro assays is essential.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bioconjugate, the unconjugated biomolecule, and the linker-payload in cell culture medium. Add the treatments to the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.
Workflow for assessing cytotoxicity using the MTT assay.
Immunogenicity Assessment: Anti-Drug Antibody (ADA) ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used to detect the presence of antibodies generated against the bioconjugate. A bridging ELISA format is commonly employed for this purpose.
Experimental Protocol:
-
Plate Coating: Coat a 96-well microplate with the bioconjugate and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk solution).
-
Sample Incubation: Add diluted serum samples from immunized animals (or human patient samples) to the wells and incubate.
-
Detection Antibody Incubation: After washing, add an enzyme-conjugated version of the bioconjugate (e.g., HRP-labeled) to the wells. This will bind to the ADA captured on the plate, forming a "bridge".
-
Substrate Addition: Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of ADA in the sample.
Workflow for detecting anti-drug antibodies (ADAs) via bridging ELISA.
Hemocompatibility Assessment: Hemolysis Assay
The hemolysis assay evaluates the potential of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.
Experimental Protocol:
-
Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor and prepare a diluted red blood cell (RBC) suspension.
-
Incubation: Incubate the RBC suspension with various concentrations of the bioconjugate, a positive control (e.g., Triton X-100), and a negative control (saline) at 37°C for a defined period (e.g., 2-4 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis for each sample relative to the positive control (representing 100% hemolysis).
Workflow for assessing hemocompatibility through a hemolysis assay.
Conclusion
The selection of a bioconjugation strategy requires a thorough assessment of its biocompatibility profile. This compound conjugation offers a robust and biocompatible method for creating stable bioconjugates. While SPAAC provides an excellent alternative with minimal toxicity concerns, CuAAC, despite its efficiency, necessitates careful control to mitigate copper-induced cytotoxicity. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the biocompatibility of these and other bioconjugation technologies, enabling the rational design of safer and more effective biotherapeutics and diagnostics.
References
- 1. Protein-protein conjugation enhances the immunogenicity of SARS-CoV-2 receptor-binding domain (RBD) vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity comparison of conjugate vaccines composed of alginate and lipopolysaccharide of Pseudomonas aeruginosa bound to diphtheria toxoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Binding and Reduced Immunogenicity of Glycoconjugates Prepared via Solid-State Photoactivation of Aliphatic Diazirine Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating Orthogonal Bioconjugation: A Guide to Alternatives for Aminooxy-PEG3-Propargyl
In the intricate world of drug development and molecular biology, the precise and stable conjugation of molecules is paramount. Aminooxy-PEG3-Propargyl is a valuable bifunctional linker, offering the ability to perform either oxime ligation through its aminooxy group or copper-catalyzed azide-alkyne cycloaddition (CuAAC) via its terminal alkyne. However, the landscape of bioconjugation is rich with innovative and highly efficient orthogonal strategies that offer distinct advantages in terms of reaction speed, biocompatibility, and stability. This guide provides a comprehensive comparison of the leading alternatives to this compound, with a focus on quantitative data, detailed experimental protocols, and clear visual representations to aid researchers in selecting the optimal tool for their specific needs.
The primary alternatives explored in this guide are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, both of which are prominent examples of "click chemistry" that proceed without the need for a cytotoxic copper catalyst. We also delve into a direct comparison with oxime ligation, the reaction facilitated by the aminooxy moiety of the title compound.
Quantitative Performance Metrics: A Head-to-Head Comparison
The choice of a bioconjugation strategy often hinges on a trade-off between the rate of reaction, the stability of the resulting covalent bond, and the overall biocompatibility of the process. The following table summarizes key quantitative parameters for oxime ligation and its premier copper-free click chemistry alternatives.
| Feature | Oxime Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactive Groups | Aminooxy + Aldehyde/Ketone | Azide (B81097) + Strained Alkyne (e.g., DBCO, BCN) | Tetrazine + Strained Alkene (e.g., TCO) |
| Second-Order Rate Constant (k₂) | 10⁻³ - 10 M⁻¹s⁻¹ (pH dependent, aniline-catalyzed rates can reach up to 8.2 M⁻¹s⁻¹)[1][2] | 0.1 - 1 M⁻¹s⁻¹[3][4] | Up to 10⁶ M⁻¹s⁻¹[5][6] |
| Biocompatibility | Good; no metal catalyst required.[7][8] Aldehydes can exhibit some cytotoxicity.[9] | Excellent; truly bioorthogonal as neither azide nor cyclooctyne (B158145) is endogenous.[4][10][11] | Excellent; highly bioorthogonal.[10][12] |
| Linkage Stability | Stable, but potentially reversible under acidic conditions.[9][13][14] | Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage.[4][15] | Stable dihydropyridazine/pyridazine bond.[5][16] |
| Reaction Conditions | Aqueous buffer, typically pH 4-7. Often requires a catalyst (e.g., aniline) for optimal rates at neutral pH.[1][7][17] | Aqueous buffer, physiological pH (around 7.4), room temperature.[4] | Aqueous buffer, physiological pH, room temperature.[5] |
| Key Advantages | Well-established chemistry, stable linkage.[7][13] | High biocompatibility, stable linkage.[4][10] | Extremely fast reaction kinetics.[5][6][12] |
| Key Disadvantages | Slower kinetics at neutral pH without a catalyst, potential for linkage reversal.[2][9] | Kinetics are generally slower than IEDDA.[12] Synthesis of strained alkynes can be complex.[3] | Tetrazine and TCO moieties are larger than azides and alkynes, which could potentially affect the properties of the labeled molecule.[12] |
Visualizing the Chemistries: Reaction Mechanisms
To better understand the covalent bond formation in each of these powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms.
Experimental Protocols: A Step-by-Step Guide
The successful implementation of any bioconjugation strategy relies on a robust and well-defined experimental protocol. Below are detailed methodologies for performing oxime ligation, SPAAC, and IEDDA for the modification of a generic protein.
Protocol 1: Oxime Ligation of a Protein
This protocol describes the conjugation of an aminooxy-containing molecule to a protein that has been functionalized with an aldehyde.
Materials:
-
Aldehyde-functionalized protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Aminooxy-containing molecule (e.g., Aminooxy-PEG-fluorophore)
-
Aniline (B41778) catalyst solution (e.g., 1 M in DMSO)
-
Reaction buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the aldehyde-functionalized protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of the aminooxy-containing molecule in a compatible solvent (e.g., DMSO or water) at a concentration of 10-50 mM.
-
Ligation Reaction: To the protein solution, add the aminooxy-containing molecule to a final 10- to 50-fold molar excess.
-
Catalyst Addition: Add the aniline catalyst solution to a final concentration of 100 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess reagents and catalyst by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Characterize the final protein conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-modified protein.
Materials:
-
Azide-modified protein in PBS (pH 7.4)
-
DBCO-containing molecule (e.g., DBCO-PEG-biotin)
-
Reaction buffer (PBS, pH 7.4)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in PBS.
-
Reagent Preparation: Prepare a stock solution of the DBCO-containing molecule in a compatible solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of the DBCO-containing molecule to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle rotation.
-
Purification: Purify the protein conjugate using a desalting column to remove unreacted DBCO-reagent.
-
Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation and determine labeling efficiency.[18]
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
This protocol details the reaction between a TCO-modified protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein in PBS (pH 7.4)
-
Tetrazine-containing molecule (e.g., Tetrazine-fluorophore)
-
Reaction buffer (PBS, pH 7.4)
-
Desalting column
Procedure:
-
Protein and Reagent Preparation: Prepare the TCO-modified protein (1-5 mg/mL) and a stock solution of the tetrazine-containing molecule (1-10 mM in DMSO).[16]
-
Ligation Reaction: Add the tetrazine-containing molecule to the TCO-modified protein solution. A 1.05 to 1.5 molar equivalent of the tetrazine reagent is often recommended.[16] The disappearance of the characteristic red/pink color of the tetrazine can be used to monitor the reaction progress.[19]
-
Incubation: The reaction is typically very rapid and can be complete within 30-60 minutes at room temperature.[5][16]
-
Purification: If necessary, purify the conjugate from excess unreacted tetrazine using a desalting column.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm), SDS-PAGE, and mass spectrometry.[5]
Experimental Workflow Overview
The general workflow for bioconjugation using these orthogonal chemistries follows a similar path, differing primarily in the specific reaction conditions.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 18. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 19. broadpharm.com [broadpharm.com]
A Comparative Guide to Site-Specific Protein Modification: Aminooxy-PEG3-Propargyl vs. Thiol-Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and PEGylated proteins. The choice of conjugation chemistry is critical, directly impacting the homogeneity, stability, and ultimately, the efficacy and safety of the final product. This guide provides an objective comparison of two prominent methods for site-specific protein modification: the use of the bifunctional linker Aminooxy-PEG3-Propargyl for oxime ligation and subsequent click chemistry, and the well-established thiol-maleimide Michael addition .
Executive Summary
This guide demonstrates that while thiol-maleimide chemistry offers faster reaction kinetics, the oxime ligation strategy, enabled by reagents like this compound, provides significantly more stable conjugates. The choice between these methods will depend on the specific application, with oxime ligation being particularly advantageous for therapeutics requiring long-term stability in vivo.
Quantitative Performance Comparison
The following table summarizes key performance metrics for oxime ligation and thiol-maleimide conjugation, based on published experimental data.
| Feature | Oxime Ligation (via Aminooxy moiety) | Thiol-Maleimide Conjugation |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[1] | ~10³ M⁻¹s⁻¹[1] |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH)[1] | 6.5 - 7.5[1] |
| Specificity | Highly specific for aldehydes/ketones[1] | Highly specific for thiols at pH 6.5-7.5[1] |
| Bond Stability | High hydrolytic stability[1] | Susceptible to retro-Michael addition and thiol exchange[1][2] |
| Off-Target Reactions | Minimal due to the rarity of aldehydes/ketones in native proteins. | Can react with primary amines (e.g., lysine) at pH > 7.5.[1] |
| Homogeneity of Conjugate | High, when combined with site-specific aldehyde/ketone introduction methods. | High, with engineered cysteine residues. |
| Payload Shedding in Plasma | Low, due to stable oxime bond. | Can be significant (up to 50-75% in 7-14 days for some ADCs) due to thiol exchange with albumin and glutathione.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Site-Specific Antibody Conjugation using this compound (Two-Step)
This protocol describes the conjugation of a payload to an antibody with a genetically encoded aldehyde tag, followed by a click chemistry reaction.
Materials:
-
Antibody with a genetically encoded aldehyde tag (e.g., formylglycine)
-
This compound
-
Azide-functionalized payload (e.g., a fluorescent dye or a cytotoxic drug)
-
Aniline (B41778) catalyst solution (100 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate buffered saline (PBS), pH 6.5 and 7.4
-
Desalting columns
Step 1: Oxime Ligation
-
Preparation: Dissolve the aldehyde-tagged antibody in PBS, pH 6.5, to a final concentration of 5 mg/mL. Dissolve this compound in PBS, pH 6.5, to a concentration of 10 mM.
-
Reaction: Add a 20-fold molar excess of the this compound solution to the antibody solution. Add the aniline catalyst to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 4-12 hours with gentle agitation.
-
Purification: Remove excess this compound and aniline using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation: Prepare a stock solution of the azide-functionalized payload in DMSO. Prepare a fresh solution of the copper catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Reaction: To the purified propargyl-modified antibody, add a 5-fold molar excess of the azide-functionalized payload. Add the copper catalyst premix to a final concentration of 100 µM. Add a fresh solution of sodium ascorbate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove excess payload and catalyst components.
Validation:
-
Mass Spectrometry: Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) by electrospray ionization mass spectrometry (ESI-MS) of the intact, deglycosylated antibody.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and assess purity.
Protocol 2: Site-Specific Antibody Conjugation using a Maleimide-Functionalized Linker
This protocol describes the conjugation of a payload to an antibody with an engineered cysteine residue.
Materials:
-
Antibody with an engineered cysteine residue
-
Maleimide-functionalized payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 7.2
-
Desalting columns
Procedure:
-
Antibody Reduction: Dissolve the cysteine-engineered antibody in PBS, pH 7.2. Add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds and the engineered cysteine. Incubate at 37°C for 1 hour.
-
Purification: Remove excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.2.
-
Conjugation: Immediately add a 5 to 10-fold molar excess of the maleimide-functionalized payload (dissolved in DMSO) to the reduced antibody.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours in the dark.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.
-
Purification: Purify the final antibody conjugate using a desalting column or size-exclusion chromatography.
Validation:
-
Mass Spectrometry: Analyze the conjugate by ESI-MS to confirm conjugation and determine the DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC-HPLC can be used to separate species with different DARs and assess the homogeneity of the conjugate.
Visualizing the Workflows and Mechanisms
To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.
Conclusion
The validation of site-specific modification is paramount for the development of robust and reliable bioconjugates. This compound offers a powerful tool for two-step, site-specific protein modification, yielding highly stable oxime linkages that are resistant to hydrolysis. This contrasts with the popular thiol-maleimide conjugation, which, despite its rapid kinetics, can lead to conjugate instability through retro-Michael addition and thiol exchange reactions. For applications demanding high in vivo stability, such as the development of next-generation antibody-drug conjugates, the oxime ligation strategy presents a compelling and superior alternative. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in the design and execution of their protein modification strategies.
References
A Comparative Guide to Functional Assays for Aminooxy-PEG3-Propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Versatile Heterobifunctional Linker
In the landscape of bioconjugation, the choice of linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1] The Aminooxy-PEG3-Propargyl linker is a heterobifunctional chemical tool designed for the precise and stable covalent linkage of two different molecules. This guide provides an objective comparison of the functional assays used to test the activity of conjugates synthesized with this linker against common alternatives, supported by experimental data and detailed protocols.
The this compound linker possesses two distinct reactive moieties: an aminooxy group and a propargyl group.[2][3][4][5] The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, a reaction known as oxime ligation.[2][6] The terminal alkyne on the propargyl group enables covalent linkage to azide-containing molecules via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][7] This dual functionality allows for a modular and specific approach to constructing complex bioconjugates, such as antibody-drug conjugates (ADCs).
Comparative Performance of Conjugation Chemistries
The functional performance of a linker is determined by the efficiency and stability of the bonds it forms. Below is a comparison of the key chemistries enabled by the this compound linker versus a common alternative, the thiol-reactive maleimide (B117702) linkage.
Table 1: Comparison of Conjugation Reaction Efficiencies
| Feature | Oxime Ligation (Aminooxy) | CuAAC (Propargyl/Alkyne) | Thiol-Michael Addition (Maleimide) |
| Reaction Partners | Aldehyde/Ketone | Azide | Thiol (e.g., Cysteine) |
| Typical Reaction Time | Minutes to hours[8] | Minutes to 1 hour[9][10] | 1-4 hours |
| Typical Yield | >90% (with optimization)[11] | >90% (often near-quantitative)[9] | >85% |
| Catalyst Required | Aniline (optional, accelerates reaction)[12] | Copper(I)[9][10] | None |
| Bio-orthogonality | High | High (azides/alkynes are rare in biological systems) | Moderate (endogenous thiols can compete)[13] |
Table 2: Comparison of Linkage Stability
| Linker Type | Linkage Formed | Stability in Plasma | Key Stability Concern(s) |
| Aminooxy-based | Oxime | High; more stable than hydrazones[14] | Hydrolysis at very low pH |
| Propargyl-based (Click) | Triazole | Very High | Generally considered inert |
| Maleimide-based | Thiosuccinimide | Moderate to Low[13] | Susceptible to retro-Michael reaction and exchange with endogenous thiols (e.g., albumin), leading to premature payload release.[13][15] |
Functional Assays for Antibody-Drug Conjugates (ADCs)
A primary application of the this compound linker is in the creation of ADCs. The ultimate functional assay for an ADC is its ability to selectively kill cancer cells. This is typically quantified by its half-maximal inhibitory concentration (IC50).
Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Target & Payload | Linker Type | Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab-MMAE | β-galactosidase-cleavable | SK-BR-3 (HER2+) | 8.8 | [16] |
| Trastuzumab-MMAE | Val-Cit (Cathepsin B cleavable) | SK-BR-3 (HER2+) | 14.3 | [16] |
| Trastuzumab-DM1 (Kadcyla) | Non-cleavable (SMCC) | SK-BR-3 (HER2+) | 33 | [16] |
| Anti-EGFR-DM1 | SMCC (Maleimide) | A431 (EGFR+) | ~100-200 | [17] |
| Anti-EGFR-DM | Non-maleimide (more stable) | A431 (EGFR+) | ~50-100 | [17] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented provides a relative comparison of linker performance.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful evaluation of bioconjugates.
Protocol 1: Monitoring Oxime Ligation Efficiency by LC-MS
This protocol is used to determine the rate and completeness of the reaction between the aminooxy group and an aldehyde- or ketone-containing molecule.
Objective: To quantify the formation of the oxime-linked conjugate over time.
Materials:
-
This compound conjugate precursor
-
Aldehyde- or ketone-functionalized binding partner (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 4.5-7.[8]
-
(Optional) Aniline catalyst stock solution (e.g., 100 mM in DMSO).[12]
-
Quenching solution (e.g., excess acetone (B3395972) or a scavenger molecule).
-
LC-MS system with a C18 reverse-phase column.
Procedure:
-
Reaction Setup: Dissolve the aminooxy and aldehyde/ketone reactants in the reaction buffer to their desired final concentrations (e.g., 10-100 µM).
-
Initiation: Initiate the reaction by mixing the reactants. If using a catalyst, add it to the reaction mixture.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution to prevent further reaction.
-
LC-MS Analysis: Inject the quenched sample into the LC-MS system. Use a suitable gradient of water/acetonitrile with 0.1% formic acid to separate the starting materials from the oxime-linked product.
-
Data Analysis: Monitor the reaction by integrating the peak areas of the starting materials and the product from the extracted ion chromatograms.[2] Plot the percentage of product formation against time to determine the reaction kinetics.
Protocol 2: Quantifying Click Chemistry (CuAAC) Yield by Fluorescence Assay
This protocol provides a method to assess the efficiency of the click reaction between the propargyl group and an azide-functionalized fluorescent probe.
Objective: To determine the final yield of the CuAAC reaction.
Materials:
-
Propargyl-functionalized molecule (formed after the oxime ligation step)
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution
-
Sodium ascorbate (B8700270) stock solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the propargyl-functionalized molecule, the azide-fluorophore, and the THPTA ligand in the reaction buffer.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and sodium ascorbate solutions to generate the Cu(I) catalyst.
-
Initiation: Add the catalyst mixture to the reaction tube to initiate the click reaction. Incubate at room temperature, protected from light, for 1 hour.
-
Purification: Remove unreacted fluorescent probe using a suitable method, such as size-exclusion chromatography (e.g., spin columns) or protein precipitation.
-
Quantification: Measure the fluorescence of the purified, labeled conjugate using a fluorometer or plate reader. Determine the protein concentration using a standard assay (e.g., BCA).
-
Data Analysis: Calculate the degree of labeling (DOL) or molar ratio of dye to protein to determine the reaction yield. The efficiency can be compared to a reaction with a different alkyne-containing linker.[18]
Protocol 3: In Vitro ADC Cytotoxicity (IC50 Determination) using MTT Assay
This assay measures the cell-killing activity of a final ADC construct.
Objective: To determine the IC50 value of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells) and a negative control cell line.
-
Complete cell culture medium.
-
ADC construct and unconjugated antibody control.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include wells with medium only as a blank and untreated cells as a 100% viability control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19][20]
Visualizing Workflows and Mechanisms
Diagrams are powerful tools for illustrating the complex processes in bioconjugation and the mechanism of action of the resulting conjugates.
Caption: A two-step bioconjugation workflow using the this compound linker.
Caption: Generalized signaling pathway for ADC internalization and payload-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
comparing the efficiency of different catalysts for Aminooxy-PEG3-Propargyl click chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of catalytic system for click chemistry is a critical decision that influences reaction efficiency, biocompatibility, and the integrity of biological molecules. This guide provides an objective comparison of the primary catalytic strategies for the azide-alkyne cycloaddition involving molecules such as Aminooxy-PEG3-Propargyl, which features a terminal alkyne ready for "clicking." We will delve into the performance of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Look at Catalyst Performance
The efficiency of a click chemistry reaction is paramount, especially when working with sensitive biomolecules at low concentrations. The following tables summarize key quantitative parameters for CuAAC, SPAAC, and RuAAC to facilitate a direct comparison.
Table 1: Comparison of Reaction Kinetics and Conditions
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Copper(I) | None | Ruthenium(II)[1][2] |
| Alkyne Type | Terminal | Cyclooctynes (strained)[1] | Terminal and Internal[1][2] |
| Regioselectivity | 1,4-disubstituted triazole[1] | Mixture, depends on cyclooctyne (B158145) | 1,5-disubstituted triazole[1][2] |
| Typical Reaction Rate | Very fast (ligand-accelerated) | Slower than CuAAC, dependent on cyclooctyne strain | Generally fast |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[3] | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne) | Slower than CuAAC, but faster than uncatalyzed reactions[4] |
| Biocompatibility | Potentially cytotoxic due to copper, can be mitigated with ligands[1] | Excellent, no metal catalyst required[1] | Generally good, though ruthenium complexes can have biological activity |
Table 2: Second-Order Rate Constants for Selected SPAAC Reagents
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) |
| DIBAC | ~0.3 |
| BARAC | ~0.9 |
| BCN | ~0.06 |
| DIFO | ~0.4 |
Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature.
Experimental Protocols: Methodologies for Catalyst Comparison
Reproducible and comparable experimental design is crucial for evaluating catalyst efficiency. Below are detailed protocols for conducting click chemistry reactions using CuAAC, SPAAC, and RuAAC for the conjugation of an azide-containing molecule to an alkyne-functionalized protein, which can be adapted for this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the labeling of an alkyne-modified protein with an azide-containing probe using a copper(I) catalyst generated in situ.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing probe (e.g., a fluorescent dye with an azide group)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[5]
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)[5]
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a molar excess of the azide probe. The final protein concentration is typically in the micromolar range.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification.
-
Purify the labeled protein using size-exclusion chromatography to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes the catalyst-free labeling of an azide-modified protein with a strained alkyne probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne probe (e.g., DBCO-functionalized fluorescent dye) dissolved in a compatible solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
To the buffered solution of the azide-modified protein, add the strained alkyne probe.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne and the concentration of the reactants.[1]
-
The reaction proceeds to completion without the need for quenching.
-
The labeled protein can be used directly or purified as needed via size-exclusion chromatography.
Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Small Molecule Conjugation
This protocol provides a general framework for the RuAAC reaction to form 1,5-disubstituted triazoles.
Materials:
-
Azide substrate
-
Alkyne substrate (terminal or internal)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)[1]
-
An appropriate anhydrous, non-protic solvent (e.g., THF, toluene, or dioxane)[2]
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the azide and alkyne substrates in the chosen solvent.
-
Add the ruthenium catalyst to the solution (typically 1-5 mol%).
-
The reaction mixture is typically stirred at room temperature or heated, depending on the specific substrates and catalyst used.[2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by standard methods such as column chromatography.
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and experimental workflows of the discussed click chemistry methodologies.
Conclusion: Selecting the Optimal Catalyst
The choice between CuAAC, SPAAC, and RuAAC is a strategic one, balancing the need for speed, biocompatibility, and desired product regiochemistry.
-
CuAAC remains a powerful and widely used method for its rapid kinetics and the use of simple terminal alkynes. The cytotoxicity of copper can be significantly mitigated by using chelating ligands, making it suitable for many in vitro and some live-cell applications where exposure is limited.[1][6]
-
SPAAC is the undisputed choice for applications requiring high biocompatibility, such as in vivo imaging and long-term cell studies.[1] The absence of a metal catalyst eliminates concerns of toxicity. However, this comes at the cost of generally slower reaction rates and the need for more complex and sterically demanding strained alkynes.[1]
-
RuAAC offers a unique advantage in its ability to generate 1,5-disubstituted triazoles, a feature not accessible through CuAAC.[2] It also accommodates a broader range of alkyne substrates, including internal alkynes.[2][7] While generally biocompatible, the potential biological activity of ruthenium complexes should be considered for in vivo applications.
By carefully considering the quantitative data, experimental protocols, and reaction mechanisms presented in this guide, researchers can make an informed decision on the most efficient and appropriate catalytic system for their specific this compound click chemistry applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Evaluating Aminooxy-PEG3-Propargyl and Alternatives
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a key determinant of a PROTAC's efficacy. This guide provides an objective comparison of different linker types, with a focus on the characteristics of PEG-based linkers like Aminooxy-PEG3-Propargyl, and presents supporting experimental data from various case studies to inform the selection and design of optimal PROTACs.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active component that influences several key parameters:
-
Ternary Complex Formation: The length, flexibility, and chemical composition of the linker are crucial for the productive formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.
-
Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
-
Degradation Efficiency: Ultimately, the linker's properties directly affect the degradation efficiency (DC50) and the maximum extent of degradation (Dmax) of the target protein.
Linker Architectures: A Comparative Overview
PROTAC linkers can be broadly categorized into flexible and rigid structures, each with distinct advantages and disadvantages.
1. Flexible Linkers: PEG and Alkyl Chains
Flexible linkers, predominantly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, are the most commonly used in PROTAC design due to their synthetic accessibility.
-
PEG-based Linkers (e.g., this compound): These linkers are hydrophilic, which can improve the solubility of the PROTAC molecule.[1] The ethylene (B1197577) glycol units offer conformational flexibility, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[2] The this compound linker, in particular, features a propargyl group, making it suitable for "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This enables the rapid synthesis of PROTAC libraries for efficient optimization.[4]
-
Alkyl-based Linkers: These linkers are more hydrophobic than their PEG counterparts, which can enhance cell permeability.[5] However, this increased hydrophobicity may also lead to lower solubility and potential off-target effects.
2. Rigid Linkers
Rigid linkers, which often incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings, offer less conformational freedom. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially leading to more stable ternary complex formation and improved degradation potency.[6] The triazole ring formed from click chemistry with a propargyl-containing linker also introduces a rigid element.[1]
Comparative Performance Data
Case Study 1: Impact of Linker Composition (PEG vs. Alkyl)
A study comparing linkers for a CRBN-based PROTAC revealed that replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation.[4] This suggests that while PEG linkers enhance solubility, the specific interactions and conformational flexibility of alkyl chains can sometimes be more favorable for ternary complex formation.
| Linker Type | Target Protein | E3 Ligase | Cell Line | Degradation Performance | Reference |
| Alkyl Chain (9 atoms) | CRBN | CRBN | HEK293T | Concentration-dependent degradation | [4] |
| PEG3 | CRBN | CRBN | HEK293T | Weak degradation | [4] |
Case Study 2: Impact of Linker Length (PEG Linkers)
Systematic studies on the effect of PEG linker length have demonstrated that this is a critical parameter for optimization. For Bruton's tyrosine kinase (BTK)-targeting PROTACs, linkers with fewer than four PEG units showed impaired binding affinity and reduced degradation.[4] Similarly, for TANK-binding kinase 1 (TBK1) degraders, linkers shorter than 12 atoms were inactive, while those between 12 and 29 atoms showed submicromolar degradation potency.
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 | Dmax | Reference |
| BTK | CRBN | < 4 | Impaired degradation | - | [4] |
| BTK | CRBN | ≥ 4 | 1-40 nM | Potent degradation | [4] |
| TBK1 | VHL | < 12 atoms | Inactive | - | [7] |
| TBK1 | VHL | 21 atoms | 3 nM | 96% | [4] |
| TBK1 | VHL | 29 atoms | 292 nM | 76% | [4] |
Case Study 3: Flexible vs. Rigid Linkers
In the development of BET degraders, replacing a flexible amine linkage with a more rigid ethynyl (B1212043) group in the linker led to a highly potent PROTAC, QCA570, with improved activity in several cell lines.[8] This highlights the potential of rigid linkers to enhance potency.
| PROTAC | Linker Type | Target | Cell Line | IC50 | Reference |
| Precursor PROTAC | Flexible (amine linkage) | BET | MOLM13 | Picomolar range | [8] |
| QCA570 | Rigid (ethynyl group) | BET | MOLM13 | 3-fold more potent | [8] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Linker Synthesis Strategy using Click Chemistry
The this compound linker is designed for efficient PROTAC synthesis via click chemistry.
Caption: Synthetic workflow for PROTAC assembly using click chemistry.
Experimental Protocols
Western Blot for Protein Degradation
This is a standard method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
Immunoprecipitation for Ubiquitination
This assay confirms that the PROTAC induces ubiquitination of the target protein.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells in a suitable buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight, followed by incubation with protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample confirms target ubiquitination.
Conclusion
The choice of linker is a critical parameter in the design of effective PROTACs. While direct comparative data for this compound is limited, the available literature strongly suggests that PEG3-based linkers offer a good balance of solubility and flexibility. The inclusion of a propargyl handle for click chemistry makes this linker particularly attractive for the rapid synthesis and optimization of PROTAC libraries. However, as case studies demonstrate, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of different linker types, including flexible PEG and alkyl chains, as well as more rigid structures, is essential for the development of potent and selective protein degraders.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs Synthesized with Aminooxy-PEG3-Propargyl Linkers
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), profoundly impacting their therapeutic efficacy, pharmacokinetics, and safety profile.[1][2] For researchers developing ADCs using specific linker technologies like Aminooxy-PEG3-Propargyl, which facilitates oxime ligation and click chemistry, selecting the appropriate analytical method for DAR determination is crucial for accurate characterization and progression of the drug candidate. This guide provides a comparative overview of the primary analytical techniques used for DAR determination, with special consideration for ADCs featuring a hydrophilic PEGylated linker.
The this compound linker combines an aminooxy group for reaction with aldehydes or ketones and a propargyl group for click chemistry.[3][4][5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is a key feature, designed to enhance water solubility and potentially improve the ADC's pharmacokinetic properties.[7][][9][10] This modification can influence the analytical behavior of the ADC, making the choice of characterization method particularly important.
Comparative Analysis of Key DAR Determination Methods
Several robust methods are available for determining the DAR of ADCs, each with distinct principles, advantages, and limitations. The primary techniques include UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
| Method | Principle | Information Provided | Advantages | Disadvantages | Considerations for this compound ADCs |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for antibody and another for the drug) to calculate concentrations based on the Beer-Lambert law.[][12] | Average DAR | Simple, rapid, non-destructive, requires minimal sample preparation.[1][12][13] | Provides only the average DAR, not the distribution of species. Requires distinct absorbance maxima for antibody and drug.[1][14] Potential interference from the linker.[] | The PEG linker is unlikely to have significant UV absorbance, minimizing interference.[] A straightforward method for initial average DAR estimation. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity under non-denaturing conditions.[15] Drug conjugation increases hydrophobicity. | Average DAR, drug-load distribution (DAR 0, 2, 4, etc.).[16] | High resolution for different drug-loaded species, especially for cysteine-linked ADCs.[14] Analysis is performed under native conditions.[15] | Requires method development, high-salt mobile phases can be corrosive.[16][17] May not be suitable for highly heterogeneous (e.g., lysine) conjugates.[18] | The hydrophilic PEG linker can reduce the overall hydrophobicity of the ADC, potentially affecting retention times and requiring optimization of the HIC method.[7] |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC components (light and heavy chains) under denaturing conditions based on hydrophobicity.[1] | DAR of individual chains, average DAR. | Good resolution for reduced and separated antibody chains.[1] | Denaturing conditions may alter the ADC.[15] Not suitable for intact ADC analysis or non-covalent conjugates. Irreversible binding to the column can be an issue.[18] | Useful for analyzing the drug load on each chain after reduction, providing site-specific information if combined with other techniques. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the mass increase corresponding to conjugated drugs. | Precise mass of each species, average DAR, drug-load distribution, confirmation of conjugation sites.[][19] | High accuracy and specificity. Provides detailed molecular information. Can be coupled with liquid chromatography (LC-MS).[] | Requires expensive instrumentation and complex data analysis. High-salt buffers from HIC are not directly compatible.[20] | Native MS is ideal for maintaining the ADC's structure.[21] Deglycosylation may be needed to simplify spectra.[18] The defined mass of the this compound linker allows for precise mass determination of conjugated species. |
Experimental Workflows & Methodologies
Accurate DAR determination relies on robust and well-defined experimental protocols. Below are diagrams illustrating the general workflow for DAR analysis and the principles of each major technique, followed by detailed protocols for UV/Vis spectroscopy and HIC.
Visualizing the Methodologies
Caption: A general workflow for ADC sample preparation and subsequent DAR analysis using various techniques.
Caption: Principles of key analytical methods used to characterize Antibody-Drug Conjugates.
Detailed Experimental Protocols
DAR Determination by UV/Vis Spectroscopy
This method is often the first and simplest approach to estimate the average DAR.[][12][13]
Principle: The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance of the ADC solution at two different wavelengths and solving a set of simultaneous equations derived from the Beer-Lambert law.[1][]
Methodology:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the naked antibody and the free drug-linker payload at two wavelengths.
-
Typically, measurements are taken at 280 nm (for the antibody) and the wavelength of maximum absorbance (λmax) for the drug.
-
-
Sample Preparation:
-
Prepare the ADC sample in a buffer that does not interfere with the absorbance readings (e.g., PBS). Ensure the sample is free of aggregates and particulates by centrifugation or filtration.
-
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with the same buffer used for the ADC sample.
-
Measure the absorbance of the ADC solution at both 280 nm (A₂₈₀) and the drug's λmax (Aλₘₐₓ).
-
-
Calculation of Average DAR:
-
Calculate the concentration of the antibody (Cₐₙₜᵢbₒdy) and the drug (Cₐₙₜᵢbₒdy) using the following equations (correction factor may be needed if the drug absorbs at 280 nm):
-
A₂₈₀ = ε(antibody, 280) * C(antibody) + ε(drug, 280) * C(drug)
-
Aλₘₐₓ = ε(antibody, λmax) * C(antibody) + ε(drug, λmax) * C(drug)
-
-
The average DAR is the molar ratio of the drug to the antibody:
-
DAR = C(drug) / C(antibody)
-
-
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is the reference method for assessing the distribution of different drug-loaded species in an ADC mixture, especially for cysteine-linked conjugates.[16][17]
Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. In HIC, a high-salt mobile phase promotes the interaction of the ADC with a weakly hydrophobic stationary phase. A decreasing salt gradient then elutes the ADC species, with more hydrophobic (higher DAR) species eluting later.[15][22]
Methodology:
-
Equipment and Materials:
-
A bio-inert HPLC system is recommended to prevent corrosion from high-salt mobile phases.[16][17]
-
HIC Column (e.g., TSKgel Butyl-NPR).[22]
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10-20% isopropanol (B130326) to aid elution).[17]
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A to promote binding to the column.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set time (e.g., 30 minutes) is used to elute the species.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.). Unconjugated antibody (DAR 0) will elute first.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the weighted average of the peak areas:
-
Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
-
Where i represents each ADC species.
-
-
By employing these methods, researchers can accurately characterize the DAR of their ADC constructs, ensuring the production of a consistent and effective therapeutic agent. For ADCs made with the this compound linker, a combination of a rapid method like UV/Vis for average DAR and a high-resolution method like HIC or Native MS for distribution analysis will provide a comprehensive characterization.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 9. adcreview.com [adcreview.com]
- 10. books.rsc.org [books.rsc.org]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
A Comparative Guide to the Spectroscopic Analysis of Biomolecules Modified with Aminooxy-PEG3-Propargyl and NHS-Ester-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient modification of biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Bifunctional linkers, such as Aminooxy-PEG3-Propargyl and NHS-Ester-PEG3-Alkyne, are instrumental in this field, offering a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, along with reactive moieties for covalent attachment to biomolecules and subsequent "click" chemistry applications. This guide provides an objective comparison of the spectroscopic analysis of biomolecules modified with these two widely used linkers, supported by experimental data and detailed protocols.
Introduction to Bifunctional Linkers
This compound facilitates the conjugation of biomolecules through an oxime ligation reaction. The aminooxy group reacts specifically with aldehyde or ketone functionalities, which can be naturally present or introduced into biomolecules, for instance, by periodate (B1199274) oxidation of N-terminal serine residues or carbohydrates. The propargyl group provides a terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."
NHS-Ester-PEG3-Alkyne utilizes N-Hydroxysuccinimide (NHS) ester chemistry to target primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[1] This reaction forms a stable amide bond.[1] Similar to its aminooxy counterpart, this linker also possesses a terminal alkyne for click chemistry applications.[2][3][4]
The choice between these linkers depends on the available functional groups on the target biomolecule and the desired site of conjugation. Spectroscopic analysis is crucial to confirm successful conjugation, quantify the degree of modification, and assess the structural integrity of the modified biomolecule.
Comparative Spectroscopic Analysis
A suite of spectroscopic techniques is employed to characterize biomolecules modified with these linkers. Below is a summary of the expected outcomes and a comparison of the data obtained for each linker.
| Spectroscopic Technique | This compound Modified Biomolecule | NHS-Ester-PEG3-Alkyne Modified Biomolecule | Key Performance Indicators & Comparison |
| UV-Vis Spectroscopy | Indirect quantification of conjugation efficiency by monitoring the decrease in the concentration of the unreacted linker or by using a chromophoric aldehyde/ketone. The Bradford or BCA assay is used to determine the final protein concentration.[5][6][7] | Direct quantification of conjugation by monitoring the release of NHS at 260 nm or by using colorimetric assays like the TNBSA assay to quantify the remaining free amines. The final protein concentration is determined by Bradford or BCA assay. | NHS-Ester: Offers more direct methods for quantifying conjugation efficiency. Aminooxy: Quantification is often indirect but can be highly specific, especially with engineered aldehyde/ketone tags. |
| Mass Spectrometry (MS) | A distinct mass shift corresponding to the addition of the this compound linker (MW: 203.24 Da) per modification site. High-resolution mass spectrometry can confirm the exact mass and identify the site of modification.[8] | A clear mass increase corresponding to the mass of the NHS-Ester-PEG3-Alkyne linker (minus the NHS group) per modification. MS/MS can be used to pinpoint the modified lysine residues.[9] | Both linkers provide clear mass shifts allowing for unambiguous confirmation of conjugation. The choice of linker dictates which residues (oxidized sites vs. lysines) are identified as modified. |
| FTIR Spectroscopy | Formation of a C=N stretching vibration characteristic of the oxime bond (typically around 1660 cm⁻¹). Disappearance of the aldehyde/ketone carbonyl peak.[10][11] | Formation of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) corresponding to the newly formed amide bond.[12][13] | FTIR can confirm the formation of the specific covalent bond for each linker chemistry, providing direct evidence of the conjugation reaction. |
| NMR Spectroscopy | Chemical shift perturbations (CSPs) are observed for residues at and near the site of modification. 2D NMR (e.g., ¹H-¹⁵N HSQC) can map the location of the modification and assess structural changes.[14][15][16] | CSPs are observed for lysine residues and neighboring amino acids involved in the conjugation. The extent of perturbation can provide insights into the local structural environment.[14][15][16] | Both modifications will induce CSPs. The pattern of these perturbations will differ based on the conjugation site, providing valuable information on the site-specificity and structural impact of the modification. |
| Fluorescence Spectroscopy | The propargyl group can be "clicked" with a fluorescent azide (B81097) reporter. The fluorescence intensity can then be used to quantify the degree of modification and for cellular imaging.[17] | The alkyne group allows for conjugation to a fluorescent azide. This enables sensitive detection and quantification of the modified biomolecule.[17][18] | Both linkers enable the attachment of a fluorescent reporter via click chemistry, offering a highly sensitive and specific method for detection and quantification. |
Experimental Protocols
Protocol 1: Protein Modification with this compound
This protocol outlines the conjugation of this compound to a protein with an engineered aldehyde tag.
-
Protein Preparation: Generate an aldehyde tag on the protein of interest, for example, by site-specific oxidation of an N-terminal serine residue using sodium periodate. Purify the aldehyde-tagged protein and buffer exchange into a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 6.0).
-
Conjugation Reaction: Dissolve this compound in the reaction buffer. Add a 20-fold molar excess of the linker to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization:
-
UV-Vis: Determine the final protein concentration using a Bradford or BCA assay.[5][6][7]
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Mass Spectrometry: Confirm the mass of the conjugate using ESI-MS or MALDI-TOF.
-
FTIR: Acquire FTIR spectra of the unmodified and modified protein to identify the characteristic oxime bond peak.
-
Protocol 2: Protein Modification with NHS-Ester-PEG3-Alkyne
This protocol describes the conjugation of NHS-Ester-PEG3-Alkyne to primary amines on a protein.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5).
-
Conjugation Reaction: Dissolve NHS-Ester-PEG3-Alkyne in a dry, water-miscible organic solvent (e.g., DMSO). Add a 10-fold molar excess of the linker solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the conjugate using SEC or dialysis.
-
Characterization:
-
UV-Vis: Determine the degree of labeling by measuring the absorbance of the reaction supernatant at 260 nm to quantify the released NHS. Calculate the final protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift.
-
Mass Spectrometry: Confirm the covalent modification and determine the number of attached linkers by mass spectrometry.
-
FTIR: Analyze the FTIR spectra for the appearance of new amide bands.
-
Visualization of Workflows and Concepts
Experimental Workflow for Biomolecule Modification and Analysis
References
- 1. interchim.fr [interchim.fr]
- 2. Alkyne-PEG3-NHS ester (A270038) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. The Bradford Method for Protein Quantitation | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protein-nmr.org.uk [protein-nmr.org.uk]
- 16. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of Aminooxy-PEG3-Propargyl: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Aminooxy-PEG3-Propargyl (CAS No. 1807537-27-4). Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure a safe laboratory environment and minimize environmental impact. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
The proper disposal of specialized laboratory chemicals like this compound is a critical component of responsible research. While a specific Safety Data Sheet (SDS) for this compound was not located, information from structurally similar compounds, such as Aminooxy-PEG3-Azide and other propargyl-containing PEG derivatives, indicates that this chemical should be handled as potentially hazardous waste. The precautionary principle dictates that in the absence of complete hazard data, a conservative approach to disposal should be adopted.
Hazard and Safety Information
Based on data for analogous compounds, this compound should be treated with care. Related propargyl-PEG compounds are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this chemical and its containers are not disposed of in the regular trash or poured down the drain.
Quantitative Data Summary
| Parameter | Information | Source Analogy |
| GHS Hazard Statements | Assumed to be Harmful if swallowed (H302) and Very toxic to aquatic life with long lasting effects (H410). | Propargyl-PEG7-NHS ester |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | Propargyl-PEG7-NHS ester |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. | General Laboratory Practice |
| Environmental Precautions | Do not allow to enter drains, water courses, or soil. | Aminooxy-PEG3-Azide SDS |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).
-
The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate concentration and date.
-
Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and clearly marked.
-
Ensure the waste container is stored in secondary containment to prevent spills.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and collect the cleaning materials as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must also be disposed of as hazardous waste.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, deface or remove the original label and mark the container as "Empty" before placing it in the appropriate solid waste stream as directed by your EHS office.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste container.
-
Do not attempt to dispose of this chemical through any other means. All waste must be handled in accordance with local, state, and federal regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance and should not be considered a substitute for a formal Safety Data Sheet or the specific disposal policies of your institution. Always consult your EHS office for definitive disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
